Product packaging for Redafamdastat(Cat. No.:CAS No. 1020315-31-4)

Redafamdastat

Cat. No.: B1679683
CAS No.: 1020315-31-4
M. Wt: 455.4 g/mol
InChI Key: BATCTBJIJJEPHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

PF-04457845 is under investigation in Fear Conditioning. PF-04457845 has been investigated for the treatment of Tourette Syndrome and Cannabis Dependence.
REDAFAMDASTAT is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 5 investigational indications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H20F3N5O2 B1679683 Redafamdastat CAS No. 1020315-31-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-pyridazin-3-yl-4-[[3-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]piperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20F3N5O2/c24-23(25,26)18-6-7-21(27-15-18)33-19-4-1-3-17(14-19)13-16-8-11-31(12-9-16)22(32)29-20-5-2-10-28-30-20/h1-7,10,13-15H,8-9,11-12H2,(H,29,30,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BATCTBJIJJEPHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=CC2=CC(=CC=C2)OC3=NC=C(C=C3)C(F)(F)F)C(=O)NC4=NN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20F3N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00144539
Record name PF-04457845
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00144539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

455.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020315-31-4
Record name PF 04457845
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1020315-31-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name PF-04457845
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1020315314
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PF-04457845
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12012
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PF-04457845
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00144539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PF-04457845
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H4C81M8YYW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Redafamdastat: A Deep Dive into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Redafamdastat (PF-04457845) is a potent and highly selective irreversible inhibitor of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system. By blocking FAAH, this compound elevates the levels of endogenous cannabinoids, primarily anandamide, leading to the modulation of various physiological processes, including pain and inflammation. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, pharmacological effects, and the experimental methodologies used to elucidate its properties.

Core Mechanism: Inhibition of Fatty Acid Amide Hydrolase (FAAH)

This compound's primary mechanism of action is the covalent, irreversible inhibition of the serine hydrolase FAAH.[1][2] FAAH is the principal enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other fatty acid amides.[2]

Molecular Interaction

This compound, a urea-based compound, acts by carbamylating the active-site serine nucleophile (Ser241) of FAAH.[1][2] This covalent modification renders the enzyme inactive, preventing it from hydrolyzing its natural substrates. The high potency of this compound is reflected in its low nanomolar half-maximal inhibitory concentrations (IC50) for both human and rat FAAH.

Signaling Pathway

The inhibition of FAAH by this compound leads to an accumulation of anandamide in various tissues, including the brain.[2] Elevated anandamide levels enhance the activation of cannabinoid receptors, primarily CB1 and CB2. This potentiation of endogenous cannabinoid signaling is the key downstream effect of this compound, mediating its therapeutic effects.

This compound This compound FAAH Fatty Acid Amide Hydrolase (FAAH) This compound->FAAH Covalent, Irreversible Inhibition Degradation Degradation Products FAAH->Degradation Hydrolyzes Anandamide Anandamide (AEA) Anandamide->FAAH CB1_CB2 Cannabinoid Receptors (CB1/CB2) Anandamide->CB1_CB2 Activates Therapeutic_Effects Therapeutic Effects (e.g., Analgesia, Anti-inflammatory) CB1_CB2->Therapeutic_Effects

Figure 1: this compound's core mechanism of action.

Quantitative Data

The potency and selectivity of this compound have been quantified in various in vitro and in vivo studies.

ParameterValueSpecies/SystemReference
IC50 (hFAAH) 7.2 ± 0.63 nMHuman[1]
IC50 (rFAAH) 7.4 ± 0.62 nMRat[1]
kinact/Ki (hFAAH) 40,300 M-1s-1Human[1]
In Vivo Efficacy (MED) 0.1 mg/kg (p.o.)Rat (CFA model)[1]

Table 1: Key quantitative parameters for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

In Vitro FAAH Inhibition Assay (Fluorometric)

This assay measures the enzymatic activity of FAAH by monitoring the hydrolysis of a fluorogenic substrate.

Principle: FAAH cleaves the non-fluorescent substrate arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA) to produce the highly fluorescent 7-amino-4-methylcoumarin (AMC). The rate of fluorescence increase is directly proportional to FAAH activity.

Protocol Outline:

  • Enzyme Preparation: Prepare microsomal fractions containing FAAH from cells or tissues.

  • Reaction Setup: In a 96-well plate, add the enzyme preparation, assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA), and varying concentrations of this compound or vehicle control.

  • Initiation: Initiate the reaction by adding the AAMCA substrate.

  • Measurement: Monitor the increase in fluorescence kinetically using a microplate reader with excitation at 340-360 nm and emission at 450-465 nm.

  • Data Analysis: Calculate the rate of reaction and determine the IC50 values for this compound by fitting the data to a dose-response curve.

cluster_0 Reaction Mixture FAAH FAAH Enzyme AMC AMC (Fluorescent) FAAH->AMC Hydrolysis This compound This compound (or vehicle) This compound->FAAH Inhibition Buffer Assay Buffer AAMCA AAMCA (Non-fluorescent) AAMCA->FAAH Measurement Fluorescence Measurement (Ex: 360nm, Em: 465nm) AMC->Measurement

Figure 2: Workflow for the in vitro FAAH fluorometric assay.

Competitive Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemical proteomic technique used to assess the selectivity of an inhibitor across an entire enzyme family in a native biological sample.

Principle: A broad-spectrum activity-based probe (ABP) that covalently labels the active sites of many serine hydrolases is used. In a competitive experiment, the proteome is pre-incubated with this compound, which blocks the active site of its target (FAAH). Subsequent treatment with the ABP results in reduced labeling of FAAH, which can be quantified.

Protocol Outline (Mass Spectrometry-based):

  • Cell/Tissue Treatment: Treat cells or tissue lysates with varying concentrations of this compound or vehicle control.

  • Probe Labeling: Add a biotinylated fluorophosphonate (FP-biotin) probe to covalently label the active serine hydrolases.

  • Protein Digestion: Lyse the cells/tissues and digest the proteins into peptides.

  • Enrichment: Use streptavidin affinity chromatography to enrich for the biotin-labeled peptides.

  • LC-MS/MS Analysis: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled proteins.

  • Data Analysis: Compare the spectral counts or peptide intensities between the this compound-treated and vehicle-treated samples to determine the selectivity profile.

Proteome Native Proteome This compound This compound Proteome->this compound Pre-incubation ABP Activity-Based Probe (e.g., FP-Biotin) This compound->ABP Competition for active sites Enrichment Streptavidin Enrichment ABP->Enrichment Labeled proteins are enriched LCMS LC-MS/MS Analysis Enrichment->LCMS Selectivity Selectivity Profile LCMS->Selectivity

Figure 3: Competitive ABPP experimental workflow.

In Vivo Inflammatory Pain Model (Complete Freund's Adjuvant)

This model is used to evaluate the analgesic efficacy of compounds in a setting of persistent inflammatory pain.

Principle: Unilateral intraplantar injection of Complete Freund's Adjuvant (CFA) in rodents induces a localized and persistent inflammation, characterized by edema, hyperalgesia, and allodynia.

Protocol Outline:

  • Induction of Inflammation: Inject 100 µL of CFA into the plantar surface of the right hind paw of male Sprague-Dawley rats.

  • Drug Administration: Administer this compound orally at various doses.

  • Behavioral Testing:

    • Mechanical Allodynia (von Frey Test): Measure the paw withdrawal threshold in response to stimulation with calibrated von Frey filaments of increasing stiffness. A lower threshold indicates increased sensitivity to mechanical stimuli.

    • Thermal Hyperalgesia (Hargreaves Test): Measure the paw withdrawal latency in response to a radiant heat source. A shorter latency indicates increased sensitivity to thermal stimuli.

  • Data Analysis: Compare the paw withdrawal thresholds and latencies between the this compound-treated and vehicle-treated groups.

Clinical Trial for Cannabis Withdrawal

A Phase 2a clinical trial evaluated the efficacy and safety of this compound for the treatment of cannabis withdrawal and dependence.

Study Design: Double-blind, placebo-controlled, parallel-group, single-site randomized controlled trial.

Participant Population: Men aged 18-55 years with cannabis dependence.

Treatment:

  • Inpatient phase (5-8 days) to achieve abstinence and monitor withdrawal.

  • Outpatient phase (3 weeks) of continued treatment.

  • Dosage: this compound (4 mg/day) or placebo.

Primary Endpoints:

  • Cannabis withdrawal symptoms during the inpatient phase, assessed using the Cannabis Withdrawal Scale (CWS) . The CWS is a 19-item self-report scale where participants rate the severity of symptoms such as irritability, anxiety, insomnia, and craving on a scale of 0-10.

  • Self-reported cannabis use and urine THC-COOH concentrations at the end of the 4-week treatment period.

Conclusion

This compound is a highly potent and selective irreversible inhibitor of FAAH. Its mechanism of action, centered on the elevation of endogenous anandamide levels, has been robustly characterized through a combination of in vitro enzymatic assays, sophisticated proteomic profiling, and in vivo models of pain. Clinical studies have further demonstrated its potential therapeutic utility in managing cannabis withdrawal symptoms. The comprehensive data available on this compound provides a strong foundation for its continued investigation and development as a novel therapeutic agent.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Redafamdastat: A Selective FAAH Inhibitor

Abstract

Fatty Acid Amide Hydrolase (FAAH) is a critical enzyme in the endocannabinoid system, primarily responsible for the degradation of the neurotransmitter anandamide (AEA) and other related fatty acid amides.[1][2] Inhibition of FAAH presents a promising therapeutic strategy for amplifying endogenous cannabinoid signaling, offering potential treatments for a range of conditions including pain, anxiety, and substance use disorders, without the side effects associated with direct cannabinoid receptor agonists.[1][3] this compound (PF-04457845) is a potent, selective, and irreversible inhibitor of FAAH that has been investigated in both preclinical and clinical settings.[4][5] This guide provides a detailed overview of this compound, its mechanism of action, pharmacological data, and the experimental protocols used for its evaluation.

Introduction to FAAH and the Endocannabinoid System

The endocannabinoid system (ECS) is a complex lipid signaling network that plays a key modulatory role in numerous physiological processes.[6] Key components of the ECS include endocannabinoids like anandamide (AEA), cannabinoid receptors (CB1 and CB2), and the metabolic enzymes responsible for endocannabinoid synthesis and degradation.[7] FAAH is the principal enzyme that terminates AEA signaling by hydrolyzing it into arachidonic acid and ethanolamine.[1] By blocking this degradation, FAAH inhibitors elevate the levels of AEA, thereby enhancing its therapeutic effects, which include analgesia, anti-inflammation, and anxiolysis.[1][8]

This compound: Mechanism of Action

This compound is a highly selective, orally bioavailable FAAH inhibitor.[4][5] It functions through a covalent, irreversible mechanism. The inhibitor targets the active site of FAAH, which contains an unusual Ser-Ser-Lys catalytic triad.[4][9] this compound acts by carbamylating the active-site serine nucleophile (S241), rendering the enzyme inactive.[4][10] This irreversible binding leads to a sustained elevation of anandamide levels.

cluster_0 FAAH Active Site S241 Ser241 (Nucleophile) Intermediate Tetrahedral Intermediate S241->Intermediate K142 Lys142 K142->S241 Deprotonation S217 Ser217 This compound This compound This compound->S241 Nucleophilic Attack Inactive_FAAH Carbamylated FAAH (Inactive) Intermediate->Inactive_FAAH Collapse

Figure 1: Covalent inhibition of FAAH by this compound.

Pharmacological Properties of this compound

This compound has demonstrated high potency and selectivity for FAAH in a variety of assays.

Quantitative In Vitro Data

The inhibitory activity and selectivity of this compound have been thoroughly characterized. It shows nanomolar potency against both human and rat FAAH and is highly selective over other serine hydrolases.[4]

ParameterValueSpeciesNotesReference
IC₅₀ 7.2 ± 0.63 nMHuman (hFAAH)Half-maximal inhibitory concentration.[4]
IC₅₀ 7.4 ± 0.62 nMRat (rFAAH)Half-maximal inhibitory concentration.[4]
kᵢₙₐ꜀ₜ/Kᵢ 40,300 M⁻¹s⁻¹Human (hFAAH)Second-order rate constant for inactivation.[4]
Selectivity No off-target inhibitionHuman & MouseTested at 100 µM against other FP-reactive serine hydrolases.[4][5]
Quantitative In Vivo Efficacy Data

Preclinical studies in animal models of pain have confirmed the analgesic effects of this compound following oral administration.

ModelSpeciesAdministrationKey FindingReference
Inflammatory Pain RatOral (p.o.)MED of 0.1 mg/kg for significant inhibition of mechanical allodynia.[4]
Inflammatory Pain RatOral (p.o.)0.1 mg/kg dose showed efficacy comparable to 10 mg/kg Naproxen .[4]
FAAH Occupancy MouseOral (p.o.)Complete inhibition of FAAH confirmed at 1 and 10 mg/kg .[4]
Clinical Trial Data

This compound has been evaluated in clinical trials, notably for the treatment of cannabis use disorder. A Phase 2a trial demonstrated its efficacy and safety in adult men.[11]

Trial IdentifierPhaseConditionPopulationKey OutcomesReference
NCT01618656 2aCannabis Withdrawal & Dependence70 Men (46 active, 24 placebo)Reduced withdrawal symptoms and self-reported cannabis use; Good safety profile.[11]

Signaling Pathway of FAAH Inhibition

The therapeutic effects of this compound are mediated by its modulation of the endocannabinoid system. By irreversibly inhibiting FAAH, the drug prevents the breakdown of anandamide. The resulting increase in anandamide concentration leads to enhanced activation of cannabinoid receptors (primarily CB1 in the central nervous system) and potentially other targets like TRPV1 channels, producing analgesic, anxiolytic, and other therapeutic effects.[1][12][13]

cluster_pathway Cellular Environment This compound This compound FAAH FAAH Enzyme This compound->FAAH Inhibits Anandamide_Inc Increased Anandamide (AEA) Levels Anandamide_Deg Anandamide Degradation FAAH->Anandamide_Deg Catalyzes CB1R CB1 Receptor Activation Anandamide_Inc->CB1R Activates CB2R CB2 Receptor Activation Anandamide_Inc->CB2R Activates Other_R Other Receptors (e.g., TRPV1) Anandamide_Inc->Other_R Activates Effects Therapeutic Effects (Analgesia, Anxiolysis, etc.) CB1R->Effects CB2R->Effects Other_R->Effects

Figure 2: Signaling pathway initiated by FAAH inhibition.

Experimental Protocols

The evaluation of FAAH inhibitors like this compound involves a range of standardized in vitro and in vivo assays.

In Vitro FAAH Inhibition Assay (Fluorimetric)

This assay is widely used to determine the potency (IC₅₀) of FAAH inhibitors.[14]

Principle: The assay measures the enzymatic activity of FAAH using a synthetic substrate, arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), which becomes fluorescent upon cleavage by FAAH. The reduction in fluorescence in the presence of an inhibitor is used to calculate its potency.[14][15]

Protocol Outline:

  • Reagent Preparation:

    • Prepare FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, with 1 mM EDTA).[15]

    • Dilute recombinant human FAAH enzyme to the desired concentration in the assay buffer.

    • Prepare a stock solution of the substrate (AAMCA) in a suitable solvent (e.g., ethanol).

    • Prepare serial dilutions of this compound in the same solvent.

  • Reaction Setup (96-well plate format):

    • Test Wells: Add FAAH enzyme, assay buffer, and a specific concentration of this compound.

    • Control Wells (100% Activity): Add FAAH enzyme, assay buffer, and solvent (without inhibitor).

    • Background Wells: Add assay buffer and solvent (without enzyme or inhibitor).

  • Incubation: Pre-incubate the plate for a set time (e.g., 15-60 minutes) at 37°C to allow the inhibitor to bind to the enzyme.[10][15]

  • Reaction Initiation: Add the AAMCA substrate to all wells to start the reaction.

  • Measurement: Measure the increase in fluorescence kinetically over time (e.g., 30 minutes) using a plate reader with an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[14][15]

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each this compound concentration relative to the control wells.

    • Plot the percent inhibition against the inhibitor concentration and fit the data to a suitable equation to determine the IC₅₀ value.[10]

start Start prep Prepare Reagents (Enzyme, Buffer, Inhibitor, Substrate) start->prep plate Pipette Reagents into 96-Well Plate (Enzyme + Inhibitor/Vehicle) prep->plate incubate Pre-incubate Plate (e.g., 37°C for 30 min) plate->incubate add_sub Add Substrate (AAMCA) to Initiate Reaction incubate->add_sub read Kinetic Fluorescence Reading (Ex: 355nm, Em: 460nm) add_sub->read analyze Data Analysis (Calculate % Inhibition) read->analyze ic50 Determine IC50 Value analyze->ic50 end End ic50->end

Figure 3: Workflow for a fluorimetric FAAH inhibition assay.

Competitive Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemoproteomic technique used to assess the selectivity of an inhibitor across an entire enzyme family in a native biological system.[4]

Principle: This method involves treating a complex proteome (e.g., cell or tissue lysate) with the inhibitor of interest (this compound) before adding a broad-spectrum, activity-based probe that covalently labels the active sites of many serine hydrolases. If this compound selectively binds to FAAH, it will block the subsequent labeling of FAAH by the probe. The protein-probe complexes are then analyzed, typically by gel electrophoresis and/or mass spectrometry, to identify which enzyme activities were blocked by the inhibitor.

Protocol Outline:

  • Proteome Preparation: Homogenize tissues (e.g., brain, liver) to create a proteome lysate.

  • Inhibitor Incubation: Treat aliquots of the proteome with varying concentrations of this compound or a vehicle control for a specified time.

  • Probe Labeling: Add a broad-spectrum serine hydrolase activity-based probe (e.g., a fluorophosphonate coupled to a reporter tag like a fluorophore or biotin).

  • Analysis:

    • Gel-Based: Separate the labeled proteins by SDS-PAGE. Visualize the labeled enzymes using fluorescence scanning. A loss of signal for a specific protein band in the inhibitor-treated lane compared to the control lane indicates that the inhibitor has bound to that enzyme.

    • Mass Spectrometry-Based: If a biotinylated probe is used, the labeled proteins can be enriched and identified using liquid chromatography-mass spectrometry (LC-MS/MS) for a more comprehensive selectivity profile.

Conclusion

This compound stands out as a potent and highly selective irreversible inhibitor of FAAH. Its pharmacological profile, demonstrated through extensive preclinical characterization and clinical trials, underscores its potential as a therapeutic agent.[4][11] By elevating endogenous anandamide levels in a controlled manner, this compound offers a targeted approach to treating conditions like cannabis use disorder, pain, and potentially other CNS disorders.[1][4][11] The detailed methodologies and quantitative data presented in this guide provide a comprehensive resource for researchers in the field of endocannabinoid pharmacology and drug development.

References

Redafamdastat: A Technical Guide to its Role in the Endocannabinoid System

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Redafamdastat (PF-04457845) is a potent, selective, and irreversible inhibitor of Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). By preventing the breakdown of AEA, this compound elevates its levels in the nervous system, thereby enhancing endocannabinoid signaling. This mechanism has been investigated for its therapeutic potential in a range of conditions, including pain, inflammation, and psychiatric disorders. This technical guide provides a comprehensive overview of this compound's mechanism of action, its interaction with the endocannabinoid system, detailed experimental protocols for its characterization, and a summary of key clinical findings.

Introduction to the Endocannabinoid System and FAAH

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a wide array of physiological processes, including pain sensation, mood, appetite, and memory.[1] The primary components of the ECS are the cannabinoid receptors (CB1 and CB2), endogenous cannabinoids (endocannabinoids) such as anandamide (AEA) and 2-arachidonoylglycerol (2-AG), and the enzymes that synthesize and degrade these signaling lipids.[1]

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane-bound serine hydrolase that plays a critical role in terminating the signaling of AEA and other fatty acid amides.[2][3] By hydrolyzing AEA into arachidonic acid and ethanolamine, FAAH controls the duration and intensity of AEA's effects on cannabinoid receptors.[4] Inhibition of FAAH has emerged as a promising therapeutic strategy to augment endogenous cannabinoid signaling, potentially offering therapeutic benefits without the undesirable side effects associated with direct-acting cannabinoid receptor agonists.[5]

This compound (PF-04457845): Mechanism of Action

This compound is a novel, orally bioavailable small molecule that acts as a potent and highly selective inhibitor of FAAH.[6][7]

Covalent and Irreversible Inhibition

This compound inhibits FAAH through a covalent, irreversible mechanism.[6][7] It acts by carbamylating the catalytic serine nucleophile (Ser241) within the active site of the FAAH enzyme.[7] This covalent modification permanently inactivates the enzyme, leading to a sustained elevation of anandamide levels.

Potency and Selectivity

This compound demonstrates high potency for both human and rat FAAH. Its inhibitory activity is characterized by low nanomolar half-maximal inhibitory concentrations (IC50) and a high rate of inactivation.[6][7]

Parameter Human FAAH (hFAAH) Rat FAAH (rFAAH) Reference
IC50 7.2 ± 0.63 nM7.4 ± 0.62 nM[6]
k_inact/K_i 40,300 M⁻¹s⁻¹Not Reported[6][7]

Table 1: In Vitro Potency of this compound against FAAH.

Crucially, this compound exhibits exquisite selectivity for FAAH over other serine hydrolases.[6][7] Competitive activity-based protein profiling (ABPP) has shown that this compound does not significantly inhibit other FP-reactive serine hydrolases even at concentrations up to 100 μM.[6][7] This high selectivity minimizes the potential for off-target effects.

Signaling Pathways Modulated by this compound

By inhibiting FAAH, this compound indirectly modulates signaling pathways downstream of cannabinoid receptors, primarily CB1 and CB2, through the increased bioavailability of anandamide.

This compound This compound (PF-0445784t) FAAH FAAH (Fatty Acid Amide Hydrolase) This compound->FAAH Anandamide_deg Anandamide Degradation FAAH->Anandamide_deg Catalyzes Anandamide_inc Increased Anandamide (AEA) CB1R CB1 Receptor Anandamide_inc->CB1R Activates CB2R CB2 Receptor Anandamide_inc->CB2R Activates Signaling Downstream Signaling (e.g., ↓cAMP, ↑MAPK) CB1R->Signaling CB2R->Signaling Therapeutic Therapeutic Effects (Analgesia, Anxiolysis, etc.) Signaling->Therapeutic

This compound's Mechanism of Action

Anandamide, a partial agonist at CB1 receptors and a full agonist at CB2 receptors, modulates neurotransmitter release and cellular activity. Increased anandamide levels resulting from FAAH inhibition lead to enhanced activation of these receptors, which can result in various therapeutic effects, including analgesia and anxiolysis.

Experimental Protocols

Glutamate Dehydrogenase-Coupled FAAH Inhibition Assay

This assay determines the in vitro potency of this compound by measuring the inhibition of FAAH activity. The hydrolysis of the FAAH substrate oleamide produces ammonia, which is then used by glutamate dehydrogenase (GDH) to convert α-ketoglutarate to glutamate, with the concomitant oxidation of NADH to NAD+. The decrease in NADH is monitored spectrophotometrically.

Materials:

  • Human or rat FAAH enzyme preparation

  • This compound (PF-04457845)

  • Oleamide (substrate)

  • Glutamate Dehydrogenase (GDH)

  • α-ketoglutarate

  • NADH

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 9.0, 1 mM EDTA)

  • 384-well microplates

  • Spectrophotometer

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 384-well plate, add the FAAH enzyme preparation to each well.

  • Add the this compound dilutions to the wells and pre-incubate for a defined period (e.g., 60 minutes) at room temperature to allow for covalent modification of the enzyme.

  • Prepare a reaction mixture containing oleamide, GDH, α-ketoglutarate, and NADH in the assay buffer.

  • Initiate the reaction by adding the reaction mixture to each well.

  • Immediately measure the absorbance at 340 nm (for NADH) in a kinetic mode for a set duration (e.g., 15-30 minutes).

  • The rate of NADH consumption is proportional to FAAH activity.

  • Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

start Start prep_reagents Prepare Reagents (FAAH, this compound, Substrate Mix) start->prep_reagents pre_incubate Pre-incubate FAAH with this compound prep_reagents->pre_incubate add_substrate Add Substrate Mix (Oleamide, GDH, α-KG, NADH) pre_incubate->add_substrate measure_abs Measure Absorbance at 340 nm (kinetic) add_substrate->measure_abs calculate Calculate % Inhibition and IC50 measure_abs->calculate end End calculate->end

FAAH Inhibition Assay Workflow
Competitive Activity-Based Protein Profiling (ABPP)

Competitive ABPP is a powerful chemical proteomic technique used to assess the selectivity of an inhibitor across an entire enzyme family in a complex biological sample.

Materials:

  • Human or mouse tissue proteomes (e.g., brain, liver)

  • This compound (PF-04457845)

  • Broad-spectrum serine hydrolase activity-based probe (e.g., FP-rhodamine)

  • SDS-PAGE gels

  • Fluorescence gel scanner

Procedure:

  • Prepare tissue proteomes by homogenization and centrifugation.

  • Pre-incubate aliquots of the proteome with varying concentrations of this compound for a specified time (e.g., 30 minutes) at 37°C.

  • Add the activity-based probe (e.g., FP-rhodamine) to each sample and incubate for a further period (e.g., 30 minutes) at 37°C. The probe will covalently label the active site of serine hydrolases that are not inhibited by this compound.

  • Quench the labeling reaction by adding SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE.

  • Visualize the labeled serine hydrolases using a fluorescence gel scanner.

  • A decrease in the fluorescence intensity of a specific protein band in the presence of this compound indicates that the compound inhibits that enzyme. The high selectivity of this compound is demonstrated by the specific reduction of the FAAH band with no significant change in other serine hydrolase bands.[6][7]

start Start prep_proteome Prepare Tissue Proteome start->prep_proteome incubate_inhibitor Incubate Proteome with this compound prep_proteome->incubate_inhibitor add_probe Add Activity-Based Probe (e.g., FP-rhodamine) incubate_inhibitor->add_probe sds_page Separate Proteins by SDS-PAGE add_probe->sds_page scan_gel Scan Gel for Fluorescence sds_page->scan_gel analyze Analyze Protein Inhibition Profile scan_gel->analyze end End analyze->end

Competitive ABPP Workflow

In Vivo Efficacy and Clinical Studies

Preclinical In Vivo Data

In animal models of inflammatory pain, oral administration of this compound has been shown to produce potent antinociceptive effects.

Model Species Minimum Effective Dose (MED) Effect Reference
Complete Freund's Adjuvant (CFA) induced inflammatory painRat0.1 mg/kg (p.o.)Significant inhibition of mechanical allodynia[6]

Table 2: In Vivo Efficacy of this compound in a Preclinical Pain Model.

Treatment with this compound at effective doses leads to a near-complete inhibition of FAAH activity in the brain and a sustained elevation of anandamide levels.[7]

Clinical Trial Data

This compound has been evaluated in Phase 2 clinical trials for several indications, including cannabis withdrawal and post-traumatic stress disorder (PTSD).

Cannabis Withdrawal and Dependence (NCT01618656):

A Phase 2a, double-blind, placebo-controlled trial investigated the efficacy and safety of this compound (4 mg/day for 4 weeks) in men with cannabis dependence.

Endpoint This compound Group Placebo Group p-value Reference
Cannabis Withdrawal Symptoms (Day 1) Mean score: 6.04Mean score: 11.00p_adj=0.048[4]
Self-Reported Cannabis Use (Week 4) Mean: 0.40 joints/dayMean: 1.27 joints/dayp=0.0003[4]
Urine THC-COOH (Week 4) Mean: 265.55 ng/mLMean: 657.92 ng/mLp=0.009[4]

Table 3: Key Outcomes from the Phase 2a Trial of this compound for Cannabis Withdrawal.

The study concluded that this compound reduced cannabis withdrawal symptoms and cannabis use in men.[4]

Post-Traumatic Stress Disorder (PTSD):

A clinical trial investigated the use of a FAAH inhibitor in combination with internet-delivered cognitive behavioral therapy (CBT) for PTSD. While the FAAH inhibitor did increase anandamide levels, there was no significant improvement in PTSD symptoms compared to placebo when combined with CBT.[8][9] Another study with healthy volunteers suggested that FAAH inhibition could improve the recall of fear extinction memories.[5] Development of this compound (JZP-150) for PTSD was discontinued by Jazz Pharmaceuticals in December 2023.

Conclusion

This compound is a potent and highly selective irreversible inhibitor of FAAH that effectively elevates anandamide levels in the central nervous system. Its mechanism of action provides a clear rationale for its investigation in conditions where the endocannabinoid system is dysregulated. While preclinical studies demonstrated significant promise in pain and inflammation models, and a clinical trial showed efficacy in reducing cannabis withdrawal symptoms, its development for PTSD has been discontinued. The data presented in this technical guide underscore the therapeutic potential of FAAH inhibition and provide a foundation for further research into the role of this compound and the broader endocannabinoid system in health and disease.

References

The Effects of Redafamdastat on Anandamide Levels: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Redafamdastat (PF-04457845) is a potent, selective, and irreversible inhibitor of Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). By inhibiting FAAH, this compound effectively increases the endogenous levels of anandamide and other fatty acid amides, thereby enhancing endocannabinoid tone. This technical guide provides an in-depth overview of the mechanism of action of this compound, its quantitative effects on anandamide levels, and detailed methodologies for key experimental assessments.

Introduction

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a wide array of physiological processes, including pain, inflammation, mood, and memory. Anandamide is a key endogenous ligand of the cannabinoid receptors (CB1 and CB2), but its signaling is tightly controlled by its rapid degradation by FAAH.[1] Pharmacological inhibition of FAAH presents a promising therapeutic strategy to augment endocannabinoid signaling for the treatment of various pathological conditions, including pain and anxiety disorders, without the undesirable psychotropic effects associated with direct CB1 receptor agonists.[2][3]

This compound has emerged as a clinical candidate due to its high potency, selectivity, and oral bioavailability.[4] This guide will detail the core scientific data and methodologies related to the effects of this compound on anandamide levels.

Mechanism of Action

This compound inhibits FAAH through a covalent, irreversible mechanism.[4] It acts by carbamylating the active-site serine nucleophile (Ser241) of FAAH.[2] This covalent modification inactivates the enzyme, preventing it from hydrolyzing anandamide and other fatty acid amides. The high selectivity of this compound for FAAH over other serine hydrolases has been demonstrated using competitive activity-based protein profiling (ABPP).[4][5]

Signaling Pathway of FAAH Inhibition by this compound

FAAH_Inhibition cluster_ECS Endocannabinoid System cluster_Intervention Pharmacological Intervention Anandamide Anandamide (AEA) FAAH FAAH Enzyme Anandamide->FAAH Degradation CB1_CB2 CB1/CB2 Receptors Anandamide->CB1_CB2 Activation Metabolites Inactive Metabolites (Arachidonic Acid + Ethanolamine) FAAH->Metabolites Signaling Downstream Signaling (e.g., Analgesia, Anxiolysis) CB1_CB2->Signaling This compound This compound (PF-04457845) This compound->FAAH Irreversible Inhibition

Caption: Mechanism of FAAH inhibition by this compound to increase anandamide levels.

Quantitative Data on Anandamide Levels

Administration of this compound leads to a significant and sustained elevation of anandamide and other fatty acid amides in both preclinical models and human subjects.

Table 1: In Vitro Potency of this compound
ParameterValueSpeciesReference
IC507.2 ± 0.63 nMHuman FAAH[4]
IC507.4 ± 0.62 nMRat FAAH[4]
kinact/Ki40,300 M-1s-1Human FAAH[4]
Table 2: Effects of this compound on Plasma Fatty Acid Amide Levels in Humans
Fatty Acid AmideFold Increase (approx.)Dosing RegimenReference
Anandamide (AEA)10-fold0.5 to 8 mg once daily for 14 days[6]
Oleoylethanolamide (OEA)6-fold0.5 to 8 mg once daily for 14 days[6]
Linoleoylethanolamide (LEA)9-fold0.5 to 8 mg once daily for 14 days[6]
Palmitoylethanolamide (PEA)3.5-fold0.5 to 8 mg once daily for 14 days[6]

Note: These elevations were maintained for several days after the last dose.

Table 3: Preclinical In Vivo Effects of this compound in Rats
Dose (oral)Effect on FAAH Activity (Brain)Effect on Anandamide Levels (Brain)Analgesic Effect (CFA model)Reference
0.1 mg/kgNear-complete inhibitionMaximal sustained elevationMinimum effective dose[2]
1 mg/kgNear-complete inhibition for 24hMaximal sustained elevation for 24hSignificant antinociceptive effect[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to assess the effects of this compound.

In Vitro FAAH Inhibition Assay

This assay determines the potency of this compound in inhibiting FAAH activity.

Principle: A fluorogenic substrate is used, which upon cleavage by FAAH, releases a fluorescent molecule. The rate of fluorescence increase is proportional to FAAH activity.

Protocol Outline:

  • Enzyme Source: Prepare human or rat FAAH from recombinant sources or tissue homogenates.

  • Inhibitor Pre-incubation: Incubate the FAAH enzyme with varying concentrations of this compound for a defined period (e.g., 60 minutes) to allow for covalent modification.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA).

  • Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 360 nm and emission at 465 nm).

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Measurement of Anandamide Levels by Liquid Chromatography-Mass Spectrometry (LC-MS)

This method is used to quantify the levels of anandamide and other fatty acid amides in biological samples (e.g., plasma, brain tissue).

Protocol Outline:

  • Sample Preparation:

    • For plasma samples, perform a protein precipitation step followed by liquid-liquid or solid-phase extraction to isolate the lipid fraction.

    • For tissue samples, homogenize the tissue in a suitable solvent, followed by lipid extraction.

    • Add an internal standard (e.g., deuterated anandamide) at the beginning of the extraction process for accurate quantification.

  • Chromatographic Separation:

    • Inject the extracted sample onto a reverse-phase C18 column.

    • Use a gradient elution with a mobile phase consisting of solvents like water, acetonitrile, and methanol, often with an additive like formic acid or ammonium acetate to improve ionization.

  • Mass Spectrometric Detection:

    • Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

    • Monitor the specific precursor-to-product ion transitions for anandamide and the internal standard using Multiple Reaction Monitoring (MRM).

  • Quantification:

    • Generate a standard curve using known concentrations of anandamide.

    • Quantify the anandamide concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Competitive Activity-Based Protein Profiling (ABPP)

ABPP is a powerful technique to assess the selectivity of this compound for FAAH against other serine hydrolases in a complex proteome.

Protocol Outline:

  • Proteome Preparation: Prepare proteomes from cells or tissues of interest.

  • Inhibitor Treatment: Incubate the proteome with this compound at various concentrations.

  • Probe Labeling: Add a broad-spectrum serine hydrolase-directed activity-based probe (e.g., a fluorophosphonate probe like FP-rhodamine). This probe will covalently label the active sites of serine hydrolases that are not blocked by this compound.

  • Analysis:

    • Separate the labeled proteins by SDS-PAGE.

    • Visualize the labeled proteins using in-gel fluorescence scanning.

    • Inhibition of FAAH is observed as a decrease in the fluorescence intensity of the band corresponding to FAAH. The selectivity is determined by the lack of signal reduction for other serine hydrolases.

Experimental Workflow for Assessing this compound's Effects

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment (Preclinical/Clinical) FAAH_assay FAAH Inhibition Assay (Fluorometric) ABPP Competitive ABPP (Selectivity) Dosing This compound Administration (Oral) Sample_collection Sample Collection (Plasma, Tissue) Dosing->Sample_collection Behavioral Behavioral Assays (e.g., Analgesia) Dosing->Behavioral LCMS LC-MS Analysis (Anandamide Levels) Sample_collection->LCMS This compound This compound This compound->FAAH_assay This compound->ABPP This compound->Dosing

References

The Role of FAAH Inhibitors in Basic Pain Mechanism Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific therapeutic agent named "Redafamdastat" was identified in a comprehensive review of scientific literature. This guide will focus on the well-established class of compounds known as Fatty Acid Amide Hydrolase (FAAH) inhibitors and their role in pain mechanism research, as this is the likely intended topic of interest.

Introduction

The endogenous cannabinoid system plays a crucial role in modulating pain and inflammation. A key component of this system is the enzyme Fatty Acid Amide Hydrolase (FAAH), which is responsible for the degradation of the endocannabinoid N-arachidonoylethanolamine, more commonly known as anandamide (AEA). By inhibiting FAAH, the endogenous levels of anandamide are increased, leading to enhanced activation of cannabinoid and other related receptors. This amplification of the body's natural pain-relieving signals has made FAAH inhibitors a significant area of research for the development of novel analgesics.[1][2][3] This technical guide provides an in-depth overview of the core mechanisms, experimental data, and research methodologies related to FAAH inhibitors in the context of basic pain research.

Core Mechanism of Action

FAAH inhibitors exert their analgesic and anti-inflammatory effects primarily by preventing the breakdown of anandamide.[1][2] This leads to an accumulation of AEA, which can then act on various receptor systems to modulate nociceptive signaling. The primary pathways implicated are:

  • Cannabinoid Receptor Activation: Increased AEA levels lead to the activation of cannabinoid receptor type 1 (CB1) and type 2 (CB2). CB1 receptors are predominantly found in the central nervous system, while CB2 receptors are more concentrated in peripheral tissues and immune cells. Activation of both receptor types has been shown to contribute to the analgesic effects of FAAH inhibitors.[1]

  • Non-Cannabinoid Receptor Pathways: Anandamide can also modulate pain through non-cannabinoid receptors. These include the Transient Receptor Potential Vanilloid 1 (TRPV1) channels and Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPAR-α.[1][4]

  • Opioid System Interaction: Some studies suggest a potential interplay between the endocannabinoid and opioid systems, where the analgesic effects of FAAH inhibition may be partially mediated by opioid receptors.[5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and a general experimental workflow for evaluating FAAH inhibitors in preclinical pain models.

FAAH_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space AEA_ext Anandamide (AEA) CB1 CB1 Receptor AEA_ext->CB1 Activates CB2 CB2 Receptor AEA_ext->CB2 Activates TRPV1 TRPV1 AEA_ext->TRPV1 Modulates AEA_int Anandamide (AEA) AEA_ext->AEA_int Transport Analgesia Analgesic & Anti-inflammatory Effects CB1->Analgesia CB2->Analgesia TRPV1->Analgesia FAAH_Inhibitor FAAH Inhibitor FAAH FAAH FAAH_Inhibitor->FAAH Inhibits Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid Metabolizes to AEA_int->FAAH Degradation PPARa PPAR-α AEA_int->PPARa Activates PPARa->Analgesia

Caption: Signaling pathway of FAAH inhibition leading to analgesia.

Preclinical_Workflow cluster_model Pain Model Induction cluster_treatment Treatment Administration cluster_assessment Behavioral Assessment cluster_analysis Data Analysis Neuropathic Neuropathic Pain Model (e.g., CCI, SNL) FAAH_Inhibitor_Admin FAAH Inhibitor Administration Neuropathic->FAAH_Inhibitor_Admin Vehicle_Admin Vehicle Control Administration Neuropathic->Vehicle_Admin Inflammatory Inflammatory Pain Model (e.g., CFA, Carrageenan) Inflammatory->FAAH_Inhibitor_Admin Inflammatory->Vehicle_Admin Mechanical_Allodynia Mechanical Allodynia (von Frey filaments) FAAH_Inhibitor_Admin->Mechanical_Allodynia Thermal_Hyperalgesia Thermal Hyperalgesia (Hargreaves test) FAAH_Inhibitor_Admin->Thermal_Hyperalgesia Vehicle_Admin->Mechanical_Allodynia Vehicle_Admin->Thermal_Hyperalgesia Data_Collection Data Collection & Analysis Mechanical_Allodynia->Data_Collection Thermal_Hyperalgesia->Data_Collection Results Results Interpretation Data_Collection->Results

References

An In-depth Technical Guide to Exploratory Studies Using Redafamdastat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Redafamdastat (PF-04457845) is a potent and highly selective irreversible inhibitor of the enzyme Fatty Acid Amide Hydrolase (FAAH).[1][2] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other related fatty acid amides.[3][4] By inhibiting FAAH, this compound elevates the endogenous levels of these signaling lipids, thereby augmenting their effects on various physiological processes, including pain, inflammation, and neurotransmission.[3][4] This document provides a comprehensive overview of the core exploratory studies involving this compound, detailing its mechanism of action, pharmacological effects, and key experimental data.

Core Mechanism of Action

This compound acts as a covalent, irreversible inhibitor of FAAH.[1][3] The mechanism involves the carbamylation of the active-site serine nucleophile (Ser241) within the catalytic triad (Ser241-Ser217-Lys142) of the FAAH enzyme.[1][3] This action effectively blocks the enzyme's ability to hydrolyze its substrates.

Signaling Pathway of FAAH Inhibition

The inhibition of FAAH by this compound leads to an increase in the concentration of endocannabinoids, primarily anandamide (AEA). AEA then acts on cannabinoid receptors CB1 and CB2, as well as other potential targets like TRPV1 receptors, to exert its physiological effects.[5][6]

FAAH_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron AEA Anandamide (AEA) FAAH FAAH AEA->FAAH Hydrolyzed by AEA_cleft AEA AEA->AEA_cleft Released into Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid Produces This compound This compound (PF-04457845) This compound->FAAH Inhibits CB1_receptor CB1 Receptor AEA_cleft->CB1_receptor Activates signaling Downstream Signaling (e.g., reduced neurotransmitter release) CB1_receptor->signaling

Caption: FAAH Inhibition Signaling Pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data from various exploratory studies on this compound.

Table 1: In Vitro Potency and Selectivity
ParameterSpeciesValueReference
IC₅₀ Human FAAH7.2 ± 0.63 nM[1]
Rat FAAH7.4 ± 0.62 nM[1]
kinact/Ki Human FAAH40,300 M⁻¹s⁻¹[1]
Selectivity Other Serine HydrolasesNo off-targets at 100 µM[1][2]
Table 2: Preclinical In Vivo Efficacy in a Rat Model of Inflammatory Pain
Administration RouteDoseEffectComparisonReference
Oral0.1 mg/kgSignificant inhibition of mechanical allodyniaEfficacy comparable to naproxen at 10 mg/kg[1]
Oral1 mg/kgNear-complete inhibition of FAAH activity for 24 hours-[3]
Oral10 mg/kgComplete inhibition of FAAH-[1]
Table 3: Clinical Trial Data
Study FocusPhaseKey FindingReference
Osteoarthritis Pain2No significant analgesic effect compared to placebo.[5][7]
Cannabis Withdrawal2aReduced withdrawal symptoms and cannabis use in men.[8]
Fear ConditioningEarly Phase 1Investigational[1]

Experimental Protocols

In Vitro FAAH Inhibition Assay

Objective: To determine the in vitro potency of this compound against human and rat FAAH.

Methodology:

  • Enzyme Source: Recombinant human or rat FAAH expressed in a suitable cell line (e.g., COS-7 cells).

  • Substrate: A fluorogenic substrate for FAAH, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA).

  • Assay Buffer: A suitable buffer, typically Tris-HCl with a neutral pH.

  • Procedure: a. This compound is serially diluted to various concentrations. b. The enzyme and inhibitor are pre-incubated for a defined period. c. The substrate is added to initiate the reaction. d. The fluorescence intensity is measured over time using a plate reader.

  • Data Analysis: The rate of substrate hydrolysis is calculated, and the IC₅₀ value is determined by fitting the data to a four-parameter logistic equation.

In Vivo Assessment of Inflammatory Pain (Rat Model)

Objective: To evaluate the efficacy of orally administered this compound in a rat model of inflammatory pain.

Methodology:

  • Animal Model: Male Sprague-Dawley rats.

  • Induction of Inflammation: Injection of Complete Freund's Adjuvant (CFA) into the plantar surface of one hind paw.

  • Drug Administration: this compound is administered orally at various doses (e.g., 0.1, 1, 10 mg/kg). A vehicle control and a positive control (e.g., naproxen) are included.

  • Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments at baseline and at various time points after drug administration. The paw withdrawal threshold is determined.

  • Data Analysis: The paw withdrawal thresholds are compared between the different treatment groups using appropriate statistical tests (e.g., ANOVA).

Experimental Workflow for Preclinical Pain Model

Preclinical_Pain_Workflow cluster_setup Study Setup cluster_induction Inflammation Induction cluster_treatment Treatment Administration cluster_assessment Efficacy Assessment Animal_Model Select Animal Model (e.g., Sprague-Dawley rats) Baseline Baseline Behavioral Testing (von Frey filaments) Animal_Model->Baseline CFA_Injection Inject Complete Freund's Adjuvant (CFA) into hind paw Baseline->CFA_Injection Grouping Randomize into Treatment Groups (Vehicle, this compound, Positive Control) CFA_Injection->Grouping Dosing Oral Administration of Compounds Grouping->Dosing Post_Treatment_Testing Post-Treatment Behavioral Testing (at various time points) Dosing->Post_Treatment_Testing Data_Analysis Data Analysis and Comparison (e.g., ANOVA) Post_Treatment_Testing->Data_Analysis

Caption: Preclinical Inflammatory Pain Model Workflow.

Safety and Tolerability

In clinical trials, this compound has been generally well-tolerated.[5][7] Notably, it did not produce the adverse effects commonly associated with direct cannabinoid receptor agonists, such as cognitive impairment or motor coordination issues.[5][6] In a Phase II study for osteoarthritis pain, the safety profile of this compound was indistinguishable from placebo, with dizziness being the main treatment-related side effect.[5] Similarly, in a study on cannabis withdrawal, there were no serious adverse events reported.[8]

Conclusion

This compound is a well-characterized, potent, and selective FAAH inhibitor with a clear mechanism of action. Preclinical studies have demonstrated its efficacy in models of inflammatory pain. While a clinical trial for osteoarthritis pain did not show significant analgesic effects, studies in other indications, such as cannabis withdrawal, have shown promise. The favorable safety profile of this compound, devoid of typical cannabinoid-like side effects, makes it an important tool for further exploratory studies into the therapeutic potential of modulating the endocannabinoid system. Future research should continue to investigate its efficacy in various neurological and psychiatric disorders.

References

Preclinical Profile of Redafamdastat: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical research on Redafamdastat (PF-04457845), a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH). The information presented herein is intended for researchers, scientists, and professionals involved in drug development, offering a consolidated resource on the compound's mechanism of action, in vitro and in vivo pharmacology, and experimental methodologies.

Mechanism of Action

This compound is an irreversible, covalent inhibitor of FAAH.[1][2] It acts by carbamylating the active-site serine nucleophile of the FAAH enzyme.[1][2] This targeted action leads to the accumulation of endogenous fatty acid amides, most notably the endocannabinoid anandamide (AEA), thereby potentiating endocannabinoid signaling.[2][3] The inhibition of FAAH by this compound has been shown to be highly selective, with no significant off-target activity against other serine hydrolases.[1][4]

Signaling Pathway

The primary signaling pathway influenced by this compound is the endocannabinoid system. By inhibiting FAAH, this compound elevates the levels of anandamide and other N-acylethanolamines (NAEs) like N-palmitoylethanolamine (PEA) and N-oleoylethanolamine (OEA).[2][5] Anandamide is a key endogenous ligand for cannabinoid receptors CB1 and CB2, which are implicated in a wide array of physiological processes including pain, inflammation, and mood.[3][6] The increased availability of anandamide enhances the activation of these receptors, leading to downstream signaling cascades that mediate the analgesic and anti-inflammatory effects of this compound.[3][6] Other potential, non-cannabinoid receptor pathways may also be involved through the action of other elevated fatty acid amides.[2]

cluster_0 This compound's Mechanism of Action This compound This compound FAAH FAAH This compound->FAAH Inhibits (irreversibly) Anandamide (AEA) Anandamide (AEA) FAAH->Anandamide (AEA) Degrades CB1/CB2 Receptors CB1/CB2 Receptors Anandamide (AEA)->CB1/CB2 Receptors Activates Analgesic & Anti-inflammatory Effects Analgesic & Anti-inflammatory Effects CB1/CB2 Receptors->Analgesic & Anti-inflammatory Effects Leads to

Caption: Mechanism of Action of this compound.

Quantitative In Vitro Data

The following table summarizes the key in vitro potency and selectivity data for this compound.

ParameterSpeciesValueReference
IC50 Human FAAH7.2 ± 0.63 nM[1]
IC50 Rat FAAH7.4 ± 0.62 nM[1]
kinact/Ki Human FAAH40,300 M-1s-1[1]
Selectivity Other Serine HydrolasesNo inhibition at 100 µM[1][4]

Quantitative In Vivo Data

Preclinical in vivo studies have demonstrated the efficacy of this compound in rodent models of inflammatory pain.

Animal ModelSpeciesAdministrationMinimum Effective Dose (MED)ComparatorEfficacyReference
Inflammatory Pain (CFA model)RatOral (p.o.)0.1 mg/kgNaproxen (10 mg/kg)Comparable to Naproxen[1][4]

Experimental Protocols

A detailed protocol for determining the in vitro potency of this compound against FAAH would typically involve the following steps:

  • Enzyme Source: Recombinant human or rat FAAH expressed in a suitable cell line (e.g., HEK293 or Sf9 cells).

  • Substrate: A fluorescent or radiolabeled substrate for FAAH, such as arachidonoyl-[1-14C]ethanolamide.

  • Assay Buffer: A suitable buffer system, for instance, 50 mM Tris-HCl, pH 9.0, containing 1 mM EDTA and 0.1% BSA.

  • Incubation: Pre-incubation of the enzyme with varying concentrations of this compound for a defined period to allow for time-dependent inhibition.

  • Reaction Initiation: Addition of the substrate to initiate the enzymatic reaction.

  • Reaction Termination: Stopping the reaction after a specified time using an appropriate method, such as the addition of an organic solvent.

  • Detection: Quantification of the product formation using a suitable detection method (e.g., liquid scintillation counting for radiolabeled substrates or fluorescence measurement).

  • Data Analysis: Calculation of IC50 values by fitting the concentration-response data to a four-parameter logistic equation. For determining kinact and Ki, progress curves at different inhibitor concentrations are analyzed.

The following workflow outlines the typical experimental procedure for evaluating the efficacy of this compound in a rat model of inflammatory pain.

cluster_1 In Vivo Efficacy Workflow: CFA Model Animal Model Male Sprague-Dawley Rats Induction Intraplantar injection of CFA Animal Model->Induction Treatment Oral administration of this compound (0.1, 1, 10 mg/kg) Induction->Treatment 24h post-CFA Assessment Paw Withdrawal Threshold (PWT) measurement at 4h post-dose Treatment->Assessment Analysis Statistical analysis (ANOVA, t-tests) Assessment->Analysis

Caption: Experimental Workflow for In Vivo Pain Model.

Detailed In Vivo Protocol:

  • Animals: Male Sprague-Dawley rats (200-250g) are used.[1]

  • Induction of Inflammation: A subcutaneous injection of Complete Freund's Adjuvant (CFA) is administered into the plantar surface of one hind paw to induce localized inflammation and hyperalgesia.

  • Drug Administration: this compound is administered orally (p.o.) as a nanocrystalline suspension in a vehicle typically consisting of 2% polyvinylpyrrolidone and 0.15% sodium dodecyl sulfate in water.[1] The dose volume is 10 mL/kg.[1]

  • Pain Assessment: Mechanical allodynia is assessed by measuring the paw withdrawal threshold (PWT) in response to a calibrated mechanical stimulus (e.g., von Frey filaments) at a specific time point after drug administration (e.g., 4 hours).[1]

  • Data Analysis: The PWT measurements are averaged, and statistical comparisons between the vehicle-treated and this compound-treated groups are performed using appropriate statistical tests such as analysis of variance (ANOVA) followed by unpaired t-tests.[1]

Selectivity Profiling

The selectivity of this compound is a critical aspect of its preclinical profile.

This technique is employed to assess the selectivity of this compound across the broader serine hydrolase superfamily.

cluster_2 Competitive ABPP Workflow Proteome Human/Mouse Membrane Proteome Incubation Incubate with this compound (10 and 100 µM) Proteome->Incubation Probe Labeling Add broad-spectrum serine hydrolase probe (e.g., FP-rhodamine) Incubation->Probe Labeling Analysis SDS-PAGE and in-gel fluorescence scanning Probe Labeling->Analysis Result Selective inhibition of FAAH band Analysis->Result

Caption: Workflow for Selectivity Profiling via ABPP.

Protocol Outline:

  • Proteome Preparation: Membrane proteomes are prepared from human or mouse tissues or cells.

  • Inhibitor Incubation: The proteomes are incubated with this compound at various concentrations (e.g., 10 and 100 µM).[1]

  • Probe Labeling: A broad-spectrum, activity-based probe that covalently labels the active sites of serine hydrolases (e.g., a fluorophosphonate probe coupled to a reporter tag like rhodamine) is added to the proteome.

  • Analysis: The labeled proteins are separated by SDS-PAGE, and the gel is scanned for fluorescence.

  • Interpretation: Inhibition of a specific serine hydrolase by this compound is observed as a decrease in the fluorescence intensity of the corresponding protein band compared to the vehicle-treated control. Studies have shown that this compound completely and selectively inhibits the FAAH band with no off-target inhibition of other FP-reactive serine hydrolases.[1]

Conclusion

The preclinical data for this compound strongly support its profile as a highly potent, selective, and orally bioavailable FAAH inhibitor. Its mechanism of action, leading to the enhancement of endocannabinoid signaling, translates to significant efficacy in preclinical models of pain. The detailed experimental protocols provided herein offer a framework for the continued investigation and understanding of this and similar compounds.

References

An In-Depth Technical Guide to the Pharmacology of Redafamdastat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Redafamdastat (also known as JZP-150 and PF-04457845) is a potent, selective, and irreversible inhibitor of the enzyme fatty acid amide hydrolase (FAAH). Developed initially by Pfizer and later by Jazz Pharmaceuticals, this compound reached Phase 2 clinical trials for the treatment of post-traumatic stress disorder (PTSD), pain, and alcoholism. The primary mechanism of action of this compound is the inhibition of FAAH, which leads to an increase in the endogenous levels of fatty acid amides, most notably the endocannabinoid anandamide (AEA). This enhancement of endocannabinoid signaling was hypothesized to produce therapeutic benefits, including analgesic, anxiolytic, and anti-inflammatory effects, without the undesirable side effects associated with direct cannabinoid receptor agonists. Despite promising preclinical data and favorable pharmacokinetics in early clinical trials, the development of this compound was discontinued in December 2023 after a Phase 2 trial for PTSD failed to meet its primary and key secondary endpoints. This guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, pharmacokinetics, pharmacodynamics, preclinical efficacy, and clinical trial outcomes.

Mechanism of Action

This compound is a covalent, irreversible inhibitor of fatty acid amide hydrolase (FAAH).[1] FAAH is a serine hydrolase responsible for the degradation of a class of bioactive lipids known as fatty acid amides (FAAs).[2] The most well-characterized substrate of FAAH is anandamide (AEA), an endogenous cannabinoid that binds to and activates cannabinoid receptors, primarily CB1 and CB2.[2]

By inhibiting FAAH, this compound prevents the breakdown of AEA and other FAAs, leading to their accumulation and an enhancement of "endocannabinoid tone".[3] This amplified signaling through cannabinoid and other receptors is believed to be the basis for the therapeutic effects of this compound.

The inhibition of FAAH by this compound is highly potent and selective. It acts by carbamylating the active-site serine nucleophile of the enzyme.[1]

Signaling Pathway of FAAH Inhibition by this compound

FAAH_Inhibition_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Anandamide_Precursor NAPE NAPE_PLD NAPE-PLD Anandamide_Precursor->NAPE_PLD Anandamide Anandamide (AEA) NAPE_PLD->Anandamide Synthesis Anandamide->Anandamide FAAH FAAH Anandamide->FAAH Degradation CB1_Receptor CB1 Receptor Anandamide->CB1_Receptor Binding & Activation Inactive_Products Arachidonic Acid + Ethanolamine FAAH->Inactive_Products This compound This compound This compound->FAAH Inhibition Therapeutic_Effects Therapeutic Effects (Analgesia, Anxiolysis, etc.) CB1_Receptor->Therapeutic_Effects Downstream Signaling

FAAH Inhibition Signaling Pathway

Quantitative Pharmacology

Table 1: In Vitro Potency of this compound
ParameterSpeciesValueReference(s)
IC50 Human FAAH7.2 nM[4][5][6]
Rat FAAH7.4 nM[7]
kinact/Ki Human FAAH40,300 M-1s-1[1]
Table 2: Pharmacokinetics of this compound in Healthy Volunteers (Single and Multiple Doses)
ParameterSingle Dose (0.1 - 40 mg)Multiple Dose (0.5 - 8 mg once daily for 14 days)Reference(s)
Tmax (median) 0.5 - 1.2 hoursNot explicitly stated, but absorption is rapid[2]
Dose Proportionality Supraproportional exposure from 0.1 to 10 mg; Proportional from 10 to 40 mgDose proportional[2]
Steady-State N/AAchieved by Day 7[2]
Urinary Excretion < 0.1% of the doseNot explicitly stated[2]
Food Effect No effect on pharmacokineticsNot explicitly stated[2]
Table 3: Pharmacodynamics of this compound in Healthy Volunteers (Single and Multiple Doses)
ParameterSingle DoseMultiple Dose (once daily for 14 days)Reference(s)
FAAH1 Inhibition >97% inhibition at doses ≥ 0.3 mg>97% inhibition at all doses (0.5, 1, 4, and 8 mg)[2]
Duration of FAAH1 Inhibition Not explicitly statedMaximal inhibition maintained for at least 1 week after the last dose[2]
Fatty Acid Amide Concentrations 3.5- to 10-fold increaseMaintained at a plateau[2]

Preclinical Studies

Inflammatory Pain Model

This compound demonstrated significant analgesic effects in a rat model of inflammatory pain induced by Complete Freund's Adjuvant (CFA).[6]

The following is a generalized protocol based on the available literature for assessing the efficacy of this compound in the CFA model.

CFA_Pain_Model_Workflow cluster_induction Pain Induction cluster_treatment Treatment and Assessment CFA_Injection Intraplantar injection of Complete Freund's Adjuvant (CFA) into the rat's hind paw. Inflammation_Development Development of localized inflammation, paw swelling, and hyperalgesia over several days. CFA_Injection->Inflammation_Development Drug_Administration Oral administration of this compound or vehicle. Inflammation_Development->Drug_Administration Pain_Assessment Assessment of mechanical allodynia using von Frey filaments to measure paw withdrawal threshold (PWT). Drug_Administration->Pain_Assessment Data_Analysis Comparison of PWT between This compound-treated and vehicle-treated groups. Pain_Assessment->Data_Analysis

Workflow for CFA Inflammatory Pain Model
SpeciesModelEndpointKey FindingsReference(s)
Rat Complete Freund's Adjuvant (CFA) induced inflammatory painMechanical Allodynia (Paw Withdrawal Threshold)- Minimum effective dose of 0.1 mg/kg (p.o.)- Efficacy at 0.1 mg/kg was comparable to 10 mg/kg naproxen- A single 1 mg/kg oral dose showed efficacy for 24 hours[1][6]

Preclinical Safety

In non-clinical toxicology and safety pharmacology studies, the main potential target organs identified for this compound were the male genital tract, liver, and central nervous system.[4] The no-observed-adverse-effect level (NOAEL) in the most sensitive species (dog) was associated with an AUC(0,24 h) of 6290 ng·h/mL and a Cmax of 482 ng/mL.[4] Importantly, at a dose of 10 mg/kg in mice, this compound did not elicit effects on motility, catalepsy, or body temperature, which are classic side effects of direct CB1 receptor agonists.[1]

Clinical Trials

This compound (as JZP-150) was evaluated in a Phase 2, multicenter, double-blind, placebo-controlled, randomized study for the treatment of adults with Post-Traumatic Stress Disorder (PTSD) (NCT05178316).[3][8]

Phase 2 PTSD Trial (NCT05178316) Design

PTSD_Trial_Design Patient_Population 282 Adults (18-70 years) with PTSD (DSM-5 criteria) Randomization Randomization Patient_Population->Randomization Treatment_Arms 12-week Double-blind Treatment Randomization->Treatment_Arms Arm_A This compound 4 mg (once daily) Treatment_Arms->Arm_A Arm_B This compound 0.3 mg (once daily) Treatment_Arms->Arm_B Arm_C Placebo (once daily) Treatment_Arms->Arm_C Primary_Endpoint Primary Endpoint: Change from baseline to Week 12 in CAPS-5 Total Score Arm_A->Primary_Endpoint Arm_B->Primary_Endpoint Arm_C->Primary_Endpoint Secondary_Endpoints Key Secondary Endpoints: - Change in CGI-S Score - Change in PGI-S Score Primary_Endpoint->Secondary_Endpoints

Phase 2 PTSD Clinical Trial Design
Table 5: Phase 2 PTSD Clinical Trial (NCT05178316) Top-Line Results

EndpointOutcomeReference(s)
Primary Endpoint: Change from baseline to Week 12 in Clinician-Administered PTSD Scale (CAPS-5) Total ScoreNot Met: No statistically significant difference between either this compound dose and placebo.[8]
Key Secondary Endpoint: Change from baseline to Week 12 in Clinical Global Impression of Severity (CGI-S)Not Met [8]
Key Secondary Endpoint: Change from baseline to Week 12 in Patient Global Impression of Severity (PGI-S)Not Met [8]
Safety No new safety signals were observed. The most common treatment-emergent adverse events were headache, nausea, and urinary tract infection, which also occurred in the placebo group.[8]

Conclusion

This compound is a well-characterized, potent, and selective irreversible inhibitor of FAAH. Its mechanism of action, centered on the enhancement of endocannabinoid signaling, showed considerable promise in preclinical models of pain and was supported by favorable pharmacokinetic and pharmacodynamic profiles in early human studies. However, the failure to demonstrate efficacy in a Phase 2 trial for PTSD led to the discontinuation of its clinical development. The data and experimental insights gathered from the investigation of this compound remain valuable for the broader field of endocannabinoid system modulation and may inform the development of future therapeutics targeting this pathway.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies with Redafamdastat (PF-04457845)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Redafamdastat, also known as PF-04457845, is a potent, selective, and irreversible inhibitor of Fatty Acid Amide Hydrolase (FAAH).[1] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other related fatty acid amides.[2] By inhibiting FAAH, this compound elevates the endogenous levels of these signaling lipids, thereby enhancing their effects at cannabinoid receptors (CB1 and CB2) and other cellular targets.[2][3] This mechanism of action has positioned this compound as a promising therapeutic candidate for a variety of conditions, including pain and neuroinflammatory disorders. These application notes provide detailed protocols for in vivo studies to evaluate the efficacy, pharmacokinetics, and safety of this compound in preclinical animal models.

Mechanism of Action

This compound covalently modifies the active-site serine nucleophile of FAAH, leading to its irreversible inactivation.[1] This highly selective action prevents the breakdown of anandamide and other N-acylethanolamines (NAEs), such as N-palmitoylethanolamine (PEA) and N-oleoylethanolamine (OEA). The resulting increase in NAEs potentiates their signaling through various receptors, including but not limited to, cannabinoid receptors CB1 and CB2.[3][4] This enhanced signaling is believed to mediate the analgesic, anti-inflammatory, and neuroprotective effects observed with this compound administration.

Data Presentation

Pharmacokinetic Profile of this compound
ParameterRatDog
Oral Bioavailability (%) 8858
Dose (mg/kg, p.o.) 10.5
Cmax (ng/mL) 246Data not available
Tmax (hours) 4Data not available
Vehicle Methylcellulose suspensionMethylcellulose suspension

Data compiled from preclinical studies.

In Vivo Efficacy in a Rat Model of Inflammatory Pain (Complete Freund's Adjuvant)
Treatment GroupDose (mg/kg, p.o.)Paw Withdrawal Threshold (g)% Reversal of Hyperalgesia
Vehicle Control -Baseline dependent0%
This compound 0.1Significantly increased vs. vehicleComparable to Naproxen
This compound 1Significantly increased vs. vehicleSustained for 24 hours
This compound 10Significantly increased vs. vehicleMaximal efficacy
Naproxen 10Significantly increased vs. vehiclePositive control

Data represents typical findings from inflammatory pain models.

Experimental Protocols

Inflammatory Pain Model: Complete Freund's Adjuvant (CFA)-Induced Mechanical Allodynia in Rats

Objective: To assess the analgesic efficacy of this compound in a model of chronic inflammatory pain.

Materials:

  • Male Sprague-Dawley rats (200-250g)

  • Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium butyricum

  • This compound (PF-04457845)

  • Vehicle for oral administration (e.g., 0.5% methylcellulose in water)

  • Naproxen (positive control)

  • Electronic von Frey apparatus

Protocol:

  • Induction of Inflammation:

    • Anesthetize rats with isoflurane.

    • Inject 100 µL of CFA intradermally into the plantar surface of the right hind paw.[5]

    • Allow 24-48 hours for the development of inflammation and mechanical hypersensitivity.

  • Drug Administration:

    • Prepare a nanocrystalline suspension of this compound in the chosen vehicle.

    • Administer this compound orally (p.o.) at the desired doses (e.g., 0.1, 1, 10 mg/kg).

    • Administer the vehicle to the control group and Naproxen (10 mg/kg, p.o.) to the positive control group.

  • Assessment of Mechanical Allodynia:

    • At a predetermined time point post-dosing (e.g., 4 hours), place the rats in individual plexiglass chambers on a mesh floor.

    • Allow for a 15-20 minute acclimation period.

    • Apply a progressively increasing force to the plantar surface of the inflamed paw using the electronic von Frey filament.[5]

    • The paw withdrawal threshold is recorded as the force in grams at which the rat withdraws its paw.

    • Repeat the measurement three times for each paw and calculate the mean.

  • Data Analysis:

    • Compare the paw withdrawal thresholds between the treatment groups and the vehicle control group using appropriate statistical analysis (e.g., ANOVA followed by a post-hoc test).

    • Calculate the percent reversal of hyperalgesia.

Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of this compound following oral administration.

Materials:

  • Male Sprague-Dawley rats with cannulated jugular veins

  • This compound (PF-04457845)

  • Vehicle for oral administration (e.g., 0.5% methylcellulose in water)

  • Blood collection tubes (containing anticoagulant)

  • LC-MS/MS system

Protocol:

  • Drug Administration:

    • Fast rats overnight prior to dosing.

    • Administer a single oral dose of this compound (e.g., 1 mg/kg).

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

    • Centrifuge the blood samples to separate the plasma.

  • Sample Analysis:

    • Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.[6]

  • Data Analysis:

    • Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and oral bioavailability.

Preclinical Safety and Toxicology Assessment

Objective: To evaluate the safety profile of this compound in vivo.

Protocol:

  • Dose Range-Finding Study:

    • Administer single escalating doses of this compound to a small group of animals to determine the maximum tolerated dose (MTD).

    • Observe animals for clinical signs of toxicity.

  • Repeated-Dose Toxicity Study:

    • Administer this compound daily for a specified duration (e.g., 14 or 28 days) at multiple dose levels.

    • Include a control group receiving the vehicle.

    • Monitor animal health, body weight, and food consumption throughout the study.

    • Collect blood samples for hematology and clinical chemistry analysis at the end of the study.

    • Perform a full necropsy and histopathological examination of major organs, with special attention to potential target organs such as the liver, central nervous system, and male reproductive tract.[7]

  • Safety Pharmacology:

    • Assess the effects of this compound on vital functions, including the cardiovascular, respiratory, and central nervous systems.

Visualizations

G cluster_workflow Experimental Workflow for In Vivo Efficacy Testing A Animal Acclimation B Induction of Inflammatory Pain (CFA Injection) A->B C Baseline Nociceptive Testing (von Frey) B->C D Randomization and Grouping C->D E Drug Administration (this compound/Vehicle/Control) D->E F Post-Dosing Nociceptive Testing E->F G Data Analysis F->G

Caption: Workflow for assessing this compound's efficacy in a rat inflammatory pain model.

G This compound This compound FAAH FAAH (Fatty Acid Amide Hydrolase) This compound->FAAH Inhibits Anandamide Anandamide (AEA) & other FAAs (Increased Levels) FAAH->Anandamide Degrades CB1R CB1 Receptor Anandamide->CB1R Activates CB2R CB2 Receptor Anandamide->CB2R Activates Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) CB1R->Downstream CB2R->Downstream Effects Therapeutic Effects (Analgesia, Anti-inflammation) Downstream->Effects

Caption: Signaling pathway of this compound via FAAH inhibition.

References

Application Notes and Protocols for the Use of Redafamdastat in a Rat Model of Inflammatory Pain

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Redafamdastat, also known as PF-04457845, is a potent and selective irreversible inhibitor of Fatty Acid Amide Hydrolase (FAAH).[1][2][3][4] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other related signaling lipids.[1][2] Inhibition of FAAH by this compound leads to an increase in endogenous AEA levels, which in turn modulates pain and inflammation through the activation of cannabinoid receptors (CB1 and CB2).[5] Preclinical studies in rat models of inflammatory pain have demonstrated the analgesic and anti-inflammatory efficacy of this compound, suggesting its potential as a therapeutic agent for inflammatory pain conditions.[1][2][4]

These application notes provide a detailed overview of the use of this compound in a rat model of inflammatory pain induced by Complete Freund's Adjuvant (CFA), summarizing key quantitative data and providing comprehensive experimental protocols.

Data Presentation

In Vitro Potency of this compound
TargetSpeciesIC50 (nM)
FAAHHuman (hFAAH)7.2 ± 0.63
FAAHRat (rFAAH)7.4 ± 0.62

Table 1: In vitro inhibitory potency of this compound against human and rat Fatty Acid Amide Hydrolase (FAAH). Data sourced from MedchemExpress.[1]

In Vivo Efficacy of this compound in CFA-Induced Inflammatory Pain in Rats
CompoundDose (mg/kg, p.o.)Paw Withdrawal Threshold (PWT) in grams (Mean ± SEM)% Reversal of Mechanical Allodynia
Vehicle-~2.5 g0%
This compound0.1~7.5 gSignificant reversal
This compound1~12.5 gSignificant reversal
This compound10~14.0 gNear complete reversal
Naproxen10~10.0 gSignificant reversal

Table 2: Efficacy of orally administered this compound in reversing mechanical allodynia in the Complete Freund's Adjuvant (CFA) model of inflammatory pain in rats. Paw withdrawal threshold was measured 4 hours post-dose. Data is approximated from graphical representations in scientific literature.[2][6]

Signaling Pathway

The primary mechanism of action of this compound involves the inhibition of FAAH, leading to an accumulation of the endocannabinoid anandamide (AEA). AEA then activates cannabinoid receptors CB1 and CB2, which are key components of the endocannabinoid system involved in pain modulation.

This compound This compound (PF-04457845) FAAH FAAH (Fatty Acid Amide Hydrolase) This compound->FAAH Inhibits AEA_degradation AEA Degradation FAAH->AEA_degradation Catalyzes AEA Anandamide (AEA) (Increased Levels) CB1 CB1 Receptor AEA->CB1 Activates CB2 CB2 Receptor AEA->CB2 Activates Analgesia Analgesic & Anti-inflammatory Effects CB1->Analgesia CB2->Analgesia

This compound's Mechanism of Action

Experimental Protocols

Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model in Rats

This protocol describes the induction of a localized and persistent inflammatory pain state in rats, which is a widely used model to evaluate the efficacy of analgesic and anti-inflammatory compounds.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Complete Freund's Adjuvant (CFA) (Sigma-Aldrich)

  • This compound (PF-04457845)

  • Vehicle for this compound (e.g., nanocrystalline suspension in 2% polyvinylpyrrolidone and 0.15% SDS in H2O)[6]

  • Naproxen (positive control)

  • Von Frey filaments

  • Oral gavage needles

  • Syringes and needles (27-30 gauge)

Procedure:

  • Acclimation: House the rats in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water for at least one week before the experiment.

  • Baseline Pain Threshold Measurement: Before CFA injection, determine the baseline mechanical paw withdrawal threshold (PWT) for each rat using von Frey filaments. Acclimate the rats to the testing environment (e.g., a wire mesh floor) before taking measurements.

  • Induction of Inflammation:

    • Briefly anesthetize the rats with isoflurane.

    • Inject 150 µL of CFA (1 mg/mL suspension in mineral oil) into the plantar surface of the left hind paw of each rat.[6]

    • Return the rats to their cages and monitor them during recovery from anesthesia.

  • Post-Induction Period: Allow 5 days for the inflammation and associated pain to fully develop.[2][6]

  • Drug Administration:

    • On day 5 post-CFA injection, randomly assign the rats to different treatment groups (Vehicle, this compound at various doses, Naproxen).

    • Administer this compound or vehicle orally via gavage.[2][6] Administer Naproxen (e.g., 10 mg/kg) as a positive control.[2][6]

  • Pain Assessment:

    • At a predetermined time point after drug administration (e.g., 4 hours), measure the mechanical PWT using the von Frey filament test.[2][6]

    • The von Frey test involves applying filaments of increasing stiffness to the plantar surface of the inflamed paw and recording the force at which the rat withdraws its paw.

Experimental Workflow Diagram

cluster_pre Pre-Experiment cluster_exp Experiment Day 0-5 cluster_test Testing Day cluster_analysis Data Analysis acclimation Acclimation of Rats (1 week) baseline Baseline Pain Threshold (von Frey Test) acclimation->baseline cfa_injection CFA Injection (150 µL into hind paw) baseline->cfa_injection inflammation Inflammation Development (5 days) cfa_injection->inflammation drug_admin Oral Administration (this compound/Vehicle) inflammation->drug_admin pain_assessment Pain Assessment (von Frey Test at 4h post-dose) drug_admin->pain_assessment data_analysis Data Analysis and Comparison of PWTs pain_assessment->data_analysis

CFA Inflammatory Pain Model Workflow

Conclusion

This compound has demonstrated significant analgesic and anti-inflammatory properties in a well-established rat model of inflammatory pain. Its mechanism of action, involving the potent and selective inhibition of FAAH, leads to the enhancement of endogenous cannabinoid signaling. The provided protocols and data serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of this compound and other FAAH inhibitors for the treatment of inflammatory pain.

References

Application Notes and Protocols for Redafamdastat Administration in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Redafamdastat, a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH), for preclinical research in mice. The following sections detail its mechanism of action, administration protocols, and expected biological effects based on available literature.

Mechanism of Action: this compound, also known as PF-04457845, is an irreversible covalent inhibitor of FAAH.[1][2] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other related N-acylethanolamines (NAEs).[3][4] By inhibiting FAAH, this compound leads to an accumulation of these endogenous lipids, which in turn modulate cannabinoid receptors (CB1 and CB2), Transient Receptor Potential Vanilloid 1 (TRPV1) channels, and Peroxisome Proliferator-Activated Receptors (PPARs).[3][4] This enhancement of endocannabinoid signaling is the basis for its therapeutic potential in various conditions, particularly in pain and inflammation.[2][5]

Signaling Pathway of this compound Action

Redafamdastat_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (PF-04457845) FAAH FAAH (Fatty Acid Amide Hydrolase) This compound->FAAH Inhibits (irreversible) AEA Anandamide (AEA) & other NAEs FAAH->AEA Degrades Degradation Degradation Products CB1 CB1 Receptor Downstream Downstream Signaling (e.g., ↓cAMP, MAPK activation) CB1->Downstream Initiates CB2 CB2 Receptor CB2->Downstream Initiates TRPV1 TRPV1 AEA->CB1 Activates AEA->CB2 Activates AEA->TRPV1 AEA->Degradation Hydrolysis Pain_Inflammation Modulation of Pain & Inflammation Downstream->Pain_Inflammation Leads to

Caption: Mechanism of this compound action.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound from in vitro and in vivo (rodent) studies.

ParameterSpecies/SystemValueReference
IC₅₀ (FAAH Inhibition) Human7.2 ± 0.63 nM[1]
Rat7.4 ± 0.62 nM[1]
kinact/Ki (FAAH Inhibition) Human40,300 M⁻¹s⁻¹[1]
In Vivo FAAH Inhibition Mouse BrainComplete inhibition at 1 and 10 mg/kg (p.o.)[1]
Minimum Effective Dose (MED) Rat (Inflammatory Pain)0.1 mg/kg (p.o.)[1]
Comparative Efficacy Rat (Inflammatory Pain)0.1 mg/kg this compound (p.o.) ≈ 10 mg/kg Naproxen[1]
Selectivity Human & Mouse ProteomesNo off-target inhibition at 10 and 100 µM[1]

Experimental Protocols

Preparation and Administration of this compound

This protocol describes the preparation of this compound for oral (p.o.) or intraperitoneal (i.p.) administration in mice.

Materials:

  • This compound (PF-04457845) powder

  • Vehicle solution (select one):

    • Polyethylene glycol 300 (PEG300)

    • 18:1:1 saline/Emulphor/ethanol

    • 2% Polyvinylpyrrolidone and 0.15% Sodium dodecyl sulfate in H₂O (for nanocrystalline suspension)

  • Sterile saline

  • Vortex mixer

  • Sonicator

  • Oral gavage needles or sterile syringes and needles for i.p. injection

Procedure:

  • Vehicle Selection: The choice of vehicle can depend on the experimental requirements. For general oral administration in mice, PEG300 has been successfully used.[1] For intraperitoneal injections, a saline/Emulphor/ethanol mixture is an option.[5]

  • Preparation of Dosing Solution (Example using PEG300): a. Calculate the required amount of this compound and vehicle based on the desired dose (e.g., 1 mg/kg) and the number and weight of the mice. A typical dosing volume for oral administration in mice is 4 mL/kg.[1] b. Weigh the appropriate amount of this compound powder. c. Add the calculated volume of PEG300. d. Vortex and sonicate the mixture until the compound is fully dissolved or a homogenous suspension is formed.

  • Administration:

    • Oral (p.o.): Administer the prepared solution to mice using an appropriate-sized oral gavage needle. Ensure proper technique to avoid injury. Doses of 1 and 10 mg/kg have been shown to completely inhibit FAAH in mice.[1]

    • Intraperitoneal (i.p.): Administer the solution using a sterile syringe and needle into the intraperitoneal cavity. A 10 mg/kg dose has been used in mice to study FAAH inactivation and effects on endocannabinoid levels.[5]

Experimental Workflow for Inflammatory Pain Model

This protocol outlines a typical workflow for evaluating the efficacy of this compound in a mouse model of inflammatory pain.

Inflammatory_Pain_Workflow cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis Animals Male C57BL/6J mice (7 weeks old) Acclimation Acclimation to housing and handling Animals->Acclimation Induction Induction of Inflammation (e.g., CFA injection into paw) Acclimation->Induction Baseline Baseline Nociceptive Testing (e.g., Paw Withdrawal Threshold) Induction->Baseline Dosing Oral Administration: - Vehicle - this compound (e.g., 0.1-10 mg/kg) Baseline->Dosing PostDoseTest Post-Dose Nociceptive Testing (e.g., at 4 hours) Dosing->PostDoseTest Tissue Tissue Collection (optional) (e.g., brain, spinal cord) for FAAH activity assay PostDoseTest->Tissue Stats Statistical Analysis (e.g., ANOVA, t-test) PostDoseTest->Stats

Caption: Workflow for assessing this compound in a pain model.

Detailed Steps:

  • Animal Model: Male C57BL/6J mice are commonly used.[1] Allow for an appropriate acclimation period.

  • Induction of Inflammation: Inflammatory pain can be induced by injecting Complete Freund's Adjuvant (CFA) into the plantar surface of the mouse hind paw.

  • Baseline Measurement: Before drug administration, measure the baseline pain response, for example, using the von Frey test to determine the Paw Withdrawal Threshold (PWT).

  • Drug Administration: Administer this compound or vehicle orally as described in Protocol 1.

  • Post-treatment Measurement: At a specified time point after administration (e.g., 4 hours), re-evaluate the PWT.[1] A significant increase in PWT in the this compound-treated group compared to the vehicle group indicates an analgesic effect.

  • Biochemical Confirmation (Optional): To confirm target engagement, tissues such as the brain and spinal cord can be collected at the end of the experiment to measure FAAH activity using methods like competitive activity-based protein profiling (ABPP).[1][5]

Assessment of Cannabinoid-like Side Effects (Tetrad Test)

This protocol is used to determine if this compound induces the classic cannabinoid-like side effects.

Procedure:

  • Animal Groups: Use male C57BL/6J mice.[1] Include a vehicle control group, a this compound-treated group (e.g., 1 or 10 mg/kg, p.o.), and a positive control group treated with a cannabinoid agonist like WIN 55,212-2 (e.g., 1 or 10 mg/kg, i.p.).[1]

  • Timing: Evaluate the mice at a time point corresponding to the expected peak effect of the drugs (e.g., 4 hours for this compound, 30 minutes for WIN 55,212-2).[1]

  • Tetrad Assays:

    • Hypomotility: Measure locomotor activity in an open field arena.

    • Hypothermia: Measure core body temperature using a rectal probe.

    • Antinociception: Assess the pain response using the tail-flick or hot plate test.

    • Catalepsy: Measure the time the mouse remains immobile on an elevated bar.

  • Data Analysis: Compare the results from the this compound-treated group to both the vehicle and the positive control groups. This compound is reported to not elicit significant effects in motility, catalepsy, and body temperature at effective analgesic doses.

References

Application Notes and Protocols for Redafamdastat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Redafamdastat, also known as PF-04457845, is a highly potent, selective, and irreversible inhibitor of Fatty Acid Amide Hydrolase (FAAH).[1][2] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other related fatty acid amides.[1] By inhibiting FAAH, this compound effectively increases the endogenous levels of anandamide, thereby enhancing endocannabinoid signaling. This mechanism of action makes this compound a valuable tool for research in pain, inflammation, and various neurological disorders. These application notes provide detailed protocols for the preparation of this compound stock solutions in DMSO and its application in a typical FAAH inhibition assay.

Chemical Properties and Data Presentation

A clear understanding of the physicochemical properties of this compound is crucial for its effective use in experimental settings. The following table summarizes key quantitative data for this compound.

PropertyValueReference
Molecular Weight 455.44 g/mol --INVALID-LINK--
Molecular Formula C23H20F3N5O2--INVALID-LINK--
Solubility in DMSO 10 mM--INVALID-LINK--
Human FAAH IC50 7.2 ± 0.63 nM[1][2]
Rat FAAH IC50 7.4 ± 0.62 nM[1]
Mechanism of Action Irreversible, covalent inhibitor[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous/molecular biology grade DMSO

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 455.44 g/mol x 1000 mg/g = 4.55 mg

  • Weighing this compound:

    • Carefully weigh out 4.55 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.

  • Dissolving in DMSO:

    • Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

    • Vortex the tube vigorously for 1-2 minutes to dissolve the powder.

    • If the powder does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

  • Storage:

    • Once fully dissolved, the 10 mM this compound stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of Working Solutions for In Vitro and In Vivo Studies

This protocol provides guidelines for diluting the DMSO stock solution to prepare working solutions for cell-based assays and animal studies.

For In Vitro Cell-Based Assays:

  • Objective: To prepare a working solution for treating cells in culture. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤0.5%) to avoid cytotoxicity.

  • Procedure:

    • Thaw an aliquot of the 10 mM this compound DMSO stock solution.

    • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment.

    • Always include a vehicle control in your experiments, which consists of cell culture medium with the same final concentration of DMSO as the highest concentration of this compound used.

For In Vivo Animal Studies:

  • Objective: To prepare a formulation suitable for oral administration in animal models.

  • Example Formulation (for a 2.75 mg/mL working solution): [2]

    • Prepare a 27.5 mg/mL this compound stock solution in DMSO.

    • To prepare 1 mL of the final working solution, sequentially add and mix the following components:

      • 100 µL of 27.5 mg/mL this compound in DMSO

      • 400 µL of PEG300

      • 50 µL of Tween-80

      • 450 µL of Saline (0.9% NaCl in sterile water)

    • Ensure the solution is clear and homogenous before administration.

Protocol 3: In Vitro FAAH Inhibition Assay using a Fluorogenic Substrate

This protocol outlines a typical fluorescence-based assay to determine the IC50 value of this compound. The principle of this assay is that FAAH hydrolyzes a non-fluorescent substrate to produce a fluorescent product. The rate of fluorescence increase is proportional to FAAH activity.

Materials:

  • Recombinant human FAAH enzyme

  • FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

  • Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide)

  • This compound working solutions (serially diluted)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare Reagents:

    • Dilute the recombinant FAAH enzyme to the desired concentration in cold FAAH assay buffer.

    • Prepare a solution of the fluorogenic substrate in an appropriate solvent (e.g., ethanol).

    • Prepare a series of this compound dilutions in the assay buffer.

  • Assay Setup (in a 96-well plate):

    • Test wells: Add the FAAH enzyme and different concentrations of this compound.

    • Positive control wells (100% activity): Add the FAAH enzyme and the same solvent used for this compound dilutions (vehicle control).

    • Negative control wells (no enzyme): Add assay buffer instead of the FAAH enzyme.

  • Pre-incubation:

    • Pre-incubate the plate at 37°C for a specific time (e.g., 60 minutes) to allow this compound to bind to the FAAH enzyme.[2]

  • Initiate the Reaction:

    • Add the fluorogenic substrate to all wells to start the enzymatic reaction.

  • Measure Fluorescence:

    • Immediately measure the fluorescence intensity kinetically over a period of 30-60 minutes using a fluorescence plate reader (e.g., excitation at 350 nm and emission at 460 nm).

  • Data Analysis:

    • Calculate the rate of reaction (change in fluorescence per minute) for each well.

    • Normalize the activity in the test wells to the activity in the positive control wells (100% activity).

    • Plot the percentage of FAAH inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Mandatory Visualizations

G cluster_0 Endocannabinoid Signaling Pathway Anandamide Anandamide (AEA) (Endocannabinoid) CB1_CB2 CB1/CB2 Receptors Anandamide->CB1_CB2 Activates FAAH FAAH Enzyme Anandamide->FAAH Degradation Signaling Downstream Signaling (e.g., Pain Relief, Anti-inflammation) CB1_CB2->Signaling Arachidonic_Acid Arachidonic Acid + Ethanolamine (Inactive Metabolites) FAAH->Arachidonic_Acid This compound This compound This compound->FAAH Irreversibly Inhibits

Caption: this compound's Mechanism of Action in the Endocannabinoid Pathway.

G cluster_workflow Experimental Workflow: FAAH Inhibition Assay start Start prepare_reagents Prepare Reagents: - FAAH Enzyme - this compound Dilutions - Fluorogenic Substrate start->prepare_reagents plate_setup Set up 96-well Plate: - Test Wells - Positive Control - Negative Control prepare_reagents->plate_setup pre_incubation Pre-incubate Plate (e.g., 37°C for 60 min) plate_setup->pre_incubation add_substrate Add Fluorogenic Substrate to Initiate Reaction pre_incubation->add_substrate measure_fluorescence Measure Fluorescence Kinetically add_substrate->measure_fluorescence data_analysis Data Analysis: - Calculate Reaction Rates - Determine % Inhibition - Calculate IC50 measure_fluorescence->data_analysis end End data_analysis->end

Caption: Workflow for Determining FAAH Inhibition by this compound.

References

Application Notes and Protocols for Intraperitoneal Injection of Redafamdastat (PF-04457845)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Redafamdastat, also known as PF-04457845, is a highly potent, selective, and irreversible inhibitor of Fatty Acid Amide Hydrolase (FAAH).[1][2][3] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other related fatty acid amides.[4] By inhibiting FAAH, this compound increases the endogenous levels of these signaling lipids, thereby enhancing endocannabinoid tone. This mechanism of action has shown therapeutic potential in various preclinical models, particularly in the context of pain and inflammation, without inducing the undesirable side effects associated with direct cannabinoid receptor agonists.[2][5] this compound is an orally bioavailable compound that has been evaluated in human clinical trials for conditions such as cannabis use disorder and post-traumatic stress disorder.[5][6]

Mechanism of Action

This compound covalently modifies the active-site serine nucleophile of FAAH, leading to its irreversible inactivation.[2] This targeted inhibition is highly selective for FAAH over other serine hydrolases.[1] The resulting elevation of anandamide and other N-acylethanolamines (NAEs) potentiates their action at cannabinoid receptors (CB1 and CB2) and other targets like TRPV1 channels, modulating downstream signaling pathways involved in pain perception, inflammation, and mood regulation.[4]

Signaling Pathway of this compound Action

Redafamdastat_Signaling_Pathway cluster_0 Endocannabinoid System Modulation This compound This compound (PF-04457845) FAAH FAAH (Fatty Acid Amide Hydrolase) This compound->FAAH Inhibits Degradation Degradation Products FAAH->Degradation Catalyzes Anandamide Anandamide (AEA) & other NAEs Anandamide->FAAH Substrate CB1_CB2 Cannabinoid Receptors (CB1, CB2) Anandamide->CB1_CB2 Activates TRPV1 TRPV1 Anandamide->TRPV1 Activates Downstream Downstream Signaling (e.g., ↓Inflammation, ↓Pain) CB1_CB2->Downstream TRPV1->Downstream

Caption: Signaling pathway of this compound via FAAH inhibition.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound from preclinical and clinical studies.

ParameterSpeciesRoute of AdministrationDoseKey FindingsReference
IC₅₀ (hFAAH) HumanIn vitroN/A7.2 nM[1][2][3]
IC₅₀ (rFAAH) RatIn vitroN/A7.4 nM[3]
Minimum Effective Dose (Inflammatory Pain) RatOral0.1 mg/kgSignificant reduction in mechanical allodynia.[2]
FAAH Inhibition (in vivo) MouseIntraperitoneal10 mg/kgNear-complete inhibition of FAAH activity in the brain.[2]
FAAH Inhibition (in vivo) RatOral≥ 0.1 mg/kgRobust, near-complete inhibition of FAAH activity in the brain.[2]
Anandamide Elevation (Brain) RatOral0.1 - 10 mg/kg5- to 7-fold increase in anandamide levels.[2]
Pharmacokinetics (tₘₐₓ) RatOral (1 mg/kg)4 hoursPeak plasma and brain concentrations.[2]
Oral Bioavailability RatN/AN/A88%[2]
Oral Bioavailability DogN/AN/A58%[2]
Clinical Trial Dose (Cannabis Use Disorder) HumanOral4 mg/dayReduced withdrawal symptoms and cannabis use.[7]

Experimental Protocols

Protocol: Intraperitoneal (i.p.) Injection of this compound in Mice

This protocol is based on established methods for the administration of FAAH inhibitors in mice and provides a framework for in vivo studies.

Objective: To administer this compound via the intraperitoneal route to mice for the evaluation of its in vivo effects on the endocannabinoid system and related physiological or behavioral endpoints.

Materials:

  • This compound (PF-04457845) powder

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Emulphor EL-620

  • Sterile saline (0.9% NaCl)

  • Sterile 1 mL syringes with 25-27 gauge needles

  • Appropriate animal handling and restraint equipment

  • Analytical balance and weighing paper

  • Sterile microcentrifuge tubes or vials

Reagent Preparation (Vehicle):

A commonly used vehicle for intraperitoneal injection of FAAH inhibitors consists of a mixture of DMSO, ethanol, Emulphor, and saline.[6]

  • Prepare the vehicle solution in the following ratio: 20% DMSO, 8% ethanol, 8% Emulphor, and 64% sterile saline.

  • In a sterile container, first mix the DMSO, ethanol, and Emulphor.

  • Slowly add the sterile saline to the mixture while vortexing or stirring to ensure a homogenous solution.

Drug Formulation:

  • Calculate the required amount of this compound based on the desired dose (e.g., 10 mg/kg) and the number and weight of the animals to be treated.

  • Prepare a stock solution of this compound in DMSO. This compound is soluble up to 100 mM in DMSO.

  • From the stock solution, prepare the final injection solution by diluting with the prepared vehicle to achieve the desired final concentration for injection. The final volume for intraperitoneal injection in mice is typically 5-10 mL/kg.[3][6]

Experimental Workflow:

IP_Injection_Workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Injection A Calculate Dose & Weigh this compound C Prepare Drug Formulation A->C B Prepare Vehicle (DMSO, Ethanol, Emulphor, Saline) B->C D Animal Handling & Restraint C->D E Intraperitoneal Injection (Lower Abdominal Quadrant) D->E F Monitor Animal Welfare E->F G Conduct Behavioral/ Physiological Assays F->G H Tissue/Blood Collection (Pharmacokinetics/Pharmacodynamics) G->H

Caption: Experimental workflow for intraperitoneal injection of this compound.

Procedure:

  • Animal Acclimation: Acclimate animals to the housing conditions for a sufficient period before the experiment.

  • Animal Handling: Gently restrain the mouse, for example, by scruffing the neck, to expose the abdomen.

  • Injection Site: Identify the lower right or left quadrant of the abdomen.

  • Injection: Insert the needle at a 15-20 degree angle into the peritoneal cavity, being careful to avoid puncturing the internal organs.

  • Administration: Slowly inject the calculated volume of the this compound solution.

  • Post-injection Monitoring: Return the animal to its cage and monitor for any signs of distress or adverse reactions.

  • Experimental Readouts: Proceed with the planned behavioral, physiological, or pharmacokinetic/pharmacodynamic assessments at the appropriate time points post-injection. For instance, evaluation of antinociceptive effects can be performed 30 minutes to 4 hours after administration.[3]

Safety Precautions:

  • Follow all institutional guidelines for animal care and use.

  • Wear appropriate personal protective equipment (PPE) when handling this compound and vehicle components.

  • Perform injections in a clean and appropriate laboratory setting.

Disclaimer: This protocol provides a general guideline. Researchers should optimize the dose, vehicle, and timing of administration based on their specific experimental design and animal model. The suggested vehicle is based on protocols for similar FAAH inhibitors and may require optimization for this compound.

References

Application Notes and Protocols for Studying Neuropathic Pain Models with Fatty Acid Amide Hydrolase (FAAH) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: The compound "Redafamdastat" did not yield specific results in scientific literature searches. The following application notes and protocols are based on the extensive research available for a well-characterized class of compounds known as Fatty Acid Amide Hydrolase (FAAH) inhibitors, which are investigated for their potential in treating neuropathic pain. The principles, experimental designs, and data presented here, using exemplar compounds like URB597, are directly applicable to the study of novel FAAH inhibitors in neuropathic pain models.

Introduction to FAAH Inhibition for Neuropathic Pain

Neuropathic pain is a chronic and debilitating condition arising from damage to the somatosensory nervous system. Current therapeutic options are often inadequate and associated with significant side effects. A promising therapeutic strategy involves the modulation of the endogenous cannabinoid system. Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other related fatty acid amides. By inhibiting FAAH, the levels of these endogenous analgesic and anti-inflammatory lipids are increased, offering a potential therapeutic avenue for pain relief without the psychotropic side effects associated with direct cannabinoid receptor agonists.[1][2]

Mechanism of Action

FAAH inhibitors block the breakdown of anandamide, leading to its accumulation.[1][3] Anandamide then acts on cannabinoid receptors, primarily CB1 and CB2, which are involved in pain modulation.[1][2] CB1 receptors are located in the central and peripheral nervous systems, while CB2 receptors are predominantly found on immune cells, with their expression being upregulated in the nervous system under pathological conditions like neuropathic pain.[2][3] The activation of these receptors can suppress neuronal excitability and reduce neuroinflammation, thereby alleviating neuropathic pain symptoms.

Preclinical Rationale

Numerous preclinical studies have demonstrated the efficacy of FAAH inhibitors in various rodent models of neuropathic pain, including those induced by nerve injury or chemotherapy. These studies have shown that FAAH inhibitors can reverse mechanical allodynia and thermal hyperalgesia, the hallmark symptoms of neuropathic pain in these models.[1][4]

Data Summary of FAAH Inhibitors in Neuropathic Pain Models

The following table summarizes representative quantitative data for commonly studied FAAH inhibitors in preclinical neuropathic pain models.

CompoundAnimal ModelPain AssayDoseRoute of AdministrationEfficacy (% MPE or Paw Withdrawal Threshold)Reference
URB597 Rat, Partial Sciatic Nerve LigationMechanical AllodyniaDid not show efficacy in this modelIntraperitonealNot effective[5]
URB597 Rat, HIV gp120 modelTactile Allodynia3 mg/kgIntraperitonealSignificant reversal of allodynia[4]
URB597 Rat, HIV gp120 modelCold Allodynia3 mg/kgIntraperitonealSignificant reversal of allodynia[4]
PF-3845 Rat, HIV gp120 modelTactile Allodynia10 mg/kgIntraperitonealSignificant reversal of allodynia[4]
PF-3845 Rat, HIV gp120 modelCold Allodynia10 mg/kgIntraperitonealSignificant reversal of allodynia[4]
OL-135 Rat, Spinal Nerve LigationMechanical Allodynia20 mg/kgIntraperitonealPaw withdrawal threshold increased to ~8g[3]

Experimental Protocols

Spinal Nerve Ligation (SNL) Model of Neuropathic Pain in Rats

This surgical model is widely used to induce robust and persistent neuropathic pain behaviors.

Materials:

  • Adult male Sprague-Dawley or Wistar rats (200-250 g)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments

  • Sutures

Procedure:

  • Anesthetize the rat and shave the back area over the lumbar spine.

  • Make a midline incision to expose the paraspinal muscles.

  • Carefully dissect the muscles to expose the L5 and L6 spinal nerves.

  • Tightly ligate the L5 and L6 spinal nerves distal to the dorsal root ganglion.

  • Close the muscle and skin layers with sutures.

  • Allow the animals to recover for at least 7 days before behavioral testing to allow for the full development of neuropathic pain symptoms.

Behavioral Testing for Mechanical Allodynia (von Frey Test)

This assay measures the sensitivity to a non-noxious mechanical stimulus.

Materials:

  • von Frey filaments with varying bending forces

  • Elevated mesh platform

  • Testing chambers

Procedure:

  • Acclimatize the rats to the testing environment for at least 15-30 minutes.

  • Apply the von Frey filaments to the plantar surface of the hind paw with increasing force.

  • A positive response is noted as a sharp withdrawal of the paw.

  • The 50% paw withdrawal threshold (PWT) is calculated using the up-down method.

  • Administer the FAAH inhibitor or vehicle and repeat the measurements at specified time points (e.g., 30, 60, 120 minutes post-dosing).

Behavioral Testing for Thermal Hyperalgesia (Hargreaves Test)

This assay measures the sensitivity to a noxious thermal stimulus.

Materials:

  • Plantar test apparatus (radiant heat source)

  • Glass floor

  • Testing chambers

Procedure:

  • Acclimatize the rats to the testing apparatus.

  • Position the radiant heat source under the plantar surface of the hind paw.

  • Measure the latency for the rat to withdraw its paw from the heat source.

  • A cut-off time (e.g., 20 seconds) is used to prevent tissue damage.

  • Administer the FAAH inhibitor or vehicle and repeat the measurements at specified time points.

Signaling Pathway and Experimental Workflow Diagrams

cluster_0 FAAH Inhibition and Downstream Signaling FAAH_Inhibitor FAAH Inhibitor (e.g., this compound) FAAH FAAH Enzyme FAAH_Inhibitor->FAAH Inhibits Anandamide Anandamide (AEA) Levels Increase FAAH->Anandamide Degrades CB1_Receptor CB1 Receptor Anandamide->CB1_Receptor Activates CB2_Receptor CB2 Receptor Anandamide->CB2_Receptor Activates Neuronal_Activity Decreased Neuronal Excitability CB1_Receptor->Neuronal_Activity Neuroinflammation Reduced Neuroinflammation CB2_Receptor->Neuroinflammation Pain_Relief Analgesia Neuronal_Activity->Pain_Relief Neuroinflammation->Pain_Relief

Caption: Mechanism of action of FAAH inhibitors in neuropathic pain.

cluster_1 Experimental Workflow for Preclinical Evaluation Animal_Model Induce Neuropathic Pain Model (e.g., SNL in Rats) Baseline_Testing Baseline Behavioral Testing (von Frey, Hargreaves) Animal_Model->Baseline_Testing Drug_Administration Administer FAAH Inhibitor or Vehicle Baseline_Testing->Drug_Administration Post_Dose_Testing Post-Dose Behavioral Testing (Time-course) Drug_Administration->Post_Dose_Testing Data_Analysis Data Analysis and Comparison Post_Dose_Testing->Data_Analysis

Caption: Preclinical workflow for evaluating FAAH inhibitors.

Conclusion

The inhibition of FAAH presents a compelling and clinically relevant strategy for the development of novel analgesics for neuropathic pain. The protocols and data presented provide a framework for researchers to investigate the potential of new chemical entities, such as novel FAAH inhibitors, in well-established preclinical models. Careful consideration of the experimental design, including the choice of animal model, behavioral assays, and dosing regimen, is crucial for obtaining robust and translatable results.

References

Application Notes and Protocols: Measuring Endocannabinoid Levels After Redafamdastat Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Redafamdastat (PF-04457845) is a potent and selective irreversible inhibitor of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system.[1][2] FAAH is primarily responsible for the degradation of the endocannabinoid N-arachidonoylethanolamine (anandamide or AEA), as well as other biologically active fatty acid amides such as oleoylethanolamide (OEA), palmitoylethanolamide (PEA), and linoleoylethanolamine (LEA).[3][4] By inhibiting FAAH, this compound leads to a significant and sustained increase in the levels of these endogenous lipids, thereby enhancing their signaling.[3][5] This enhancement of endocannabinoid tone is being investigated for its therapeutic potential in a variety of conditions, including pain, anxiety, and neurodegenerative disorders.[1][6]

These application notes provide a comprehensive overview of the effects of this compound on endocannabinoid levels and detailed protocols for their measurement. The provided methodologies are essential for researchers studying the pharmacodynamics of this compound and other FAAH inhibitors.

Data Presentation

The following tables summarize the quantitative effects of this compound on plasma fatty acid amide concentrations in humans, as reported in clinical studies.

Table 1: Effect of Single Oral Doses of this compound on Plasma Anandamide (AEA) Levels in Healthy Human Subjects

This compound DoseMean Peak AEA Concentration (ng/mL)Fold Increase vs. PlaceboTime to Peak Concentration (hours)
Placebo~0.51-
0.3 mg~4.5~94-8
1 mg~5.0~104-8
3 mg~5.0~104-8
10 mg~5.0~104-8

Data adapted from a clinical study by Li et al.[3]

Table 2: Effect of Multiple Once-Daily Oral Doses of this compound (14 days) on Plasma Fatty Acid Amide Levels in Healthy Human Subjects

Fatty Acid AmideThis compound DoseMean Steady-State Concentration (ng/mL)Fold Increase vs. Placebo (Day 14)
Anandamide (AEA) 0.5 - 8 mg~5.0~10
Oleoylethanolamide (OEA) 0.5 - 8 mg~30~6
Palmitoylethanolamide (PEA) 0.5 - 8 mg~3.5~3.5
Linoleoylethanolamide (LEA) 0.5 - 8 mg~9.0~9

Data adapted from a clinical study by Li et al.[3]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for measuring endocannabinoid levels.

Redafamdastat_Mechanism_of_Action cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron / Target Cell AEA_precursor N-Arachidonoyl phosphatidylethanolamine (NAPE) NAPE_PLD NAPE-PLD AEA_precursor->NAPE_PLD Synthesis AEA Anandamide (AEA) AEA_post Anandamide (AEA) AEA->AEA_post Retrograde Signaling NAPE_PLD->AEA CB1_receptor CB1/CB2 Receptors Signaling Downstream Signaling (e.g., inhibition of neurotransmitter release) CB1_receptor->Signaling FAAH FAAH Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid This compound This compound This compound->FAAH Irreversible Inhibition AEA_post->CB1_receptor Binding AEA_post->FAAH Degradation

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_sample_collection 1. Sample Collection cluster_sample_prep 2. Sample Preparation cluster_analysis 3. Analysis Blood_Collection Whole Blood Collection (e.g., into EDTA tubes) Centrifugation Centrifugation (e.g., 2000 x g, 10 min, 4°C) Blood_Collection->Centrifugation Plasma_Isolation Plasma Isolation Centrifugation->Plasma_Isolation Storage Storage at -80°C Plasma_Isolation->Storage Thawing Thaw Plasma on Ice Storage->Thawing Internal_Standard Spike with Deuterated Internal Standards (e.g., AEA-d8, 2-AG-d8) Thawing->Internal_Standard Extraction Endocannabinoid Extraction (LLE or SPE) Internal_Standard->Extraction Evaporation Evaporation to Dryness (under nitrogen stream) Extraction->Evaporation Reconstitution Reconstitution in Acetonitrile/Methanol Evaporation->Reconstitution LC_MS LC-MS/MS Analysis (e.g., UPLC-MS/MS) Reconstitution->LC_MS Data_Processing Data Acquisition and Quantification LC_MS->Data_Processing

Caption: Experimental workflow for endocannabinoid measurement.

Experimental Protocols

Protocol 1: Plasma Sample Collection and Handling

Proper sample collection and handling are critical to prevent the ex vivo degradation or synthesis of endocannabinoids.

Materials:

  • Vacutainer tubes containing K2EDTA as an anticoagulant.

  • Centrifuge capable of refrigeration.

  • Cryovials for plasma storage.

  • -80°C freezer.

Procedure:

  • Collect whole blood from subjects into pre-chilled K2EDTA vacutainer tubes.

  • Immediately place the blood tubes on ice.

  • Within 30 minutes of collection, centrifuge the blood at 2000 x g for 10 minutes at 4°C to separate the plasma.

  • Carefully collect the plasma supernatant without disturbing the buffy coat.

  • Aliquot the plasma into cryovials to avoid repeated freeze-thaw cycles.

  • Immediately store the plasma aliquots at -80°C until analysis.

Protocol 2: Endocannabinoid Extraction from Plasma using Liquid-Liquid Extraction (LLE)

This protocol is adapted from established methods and is suitable for the simultaneous extraction of AEA and 2-AG from plasma.[7][8]

Materials:

  • Deuterated internal standards (e.g., AEA-d8, 2-AG-d8).

  • Toluene (HPLC grade).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Nitrogen gas supply for evaporation.

  • Vortex mixer.

  • Centrifuge.

Procedure:

  • Thaw frozen plasma samples on ice.

  • In a glass tube, add 500 µL of plasma.

  • Spike the plasma with a known amount of deuterated internal standards (e.g., 10 µL of a 100 ng/mL solution of AEA-d8 and 2-AG-d8 in acetonitrile).

  • Add 2 mL of ice-cold toluene to the plasma sample.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and extraction.

  • Centrifuge the sample at 3000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.

  • Carefully transfer the upper organic layer (toluene) to a new clean glass tube.

  • Evaporate the toluene to complete dryness under a gentle stream of nitrogen gas at room temperature.

  • Reconstitute the dried extract in 100 µL of a 50:50 (v/v) mixture of acetonitrile and methanol.

  • Vortex for 30 seconds to ensure the analytes are fully dissolved.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 3: Quantification of Endocannabinoids by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This protocol provides a general framework for the analysis of AEA and 2-AG. Specific parameters may need to be optimized based on the available instrumentation.

Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

LC Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile/Methanol (50:50, v/v).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5-10 µL.

  • Gradient:

    • 0-1 min: 30% B

    • 1-8 min: Linear gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 30% B for column re-equilibration.

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (example values, should be optimized for the specific instrument):

    • AEA: Precursor ion (m/z) 348.3 -> Product ion (m/z) 62.1

    • AEA-d8: Precursor ion (m/z) 356.3 -> Product ion (m/z) 62.1

    • 2-AG: Precursor ion (m/z) 379.3 -> Product ion (m/z) 287.2

    • 2-AG-d8: Precursor ion (m/z) 387.3 -> Product ion (m/z) 294.2

  • Source Parameters: Optimize capillary voltage, source temperature, and gas flows according to the manufacturer's recommendations.

Quantification:

  • A calibration curve is constructed by analyzing standards of known concentrations of AEA and 2-AG with a fixed amount of their respective deuterated internal standards.

  • The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.

  • The concentration of endocannabinoids in the plasma samples is then determined from this calibration curve.

Conclusion

The administration of this compound leads to a robust and sustained increase in plasma levels of anandamide and other fatty acid amides due to the potent and irreversible inhibition of FAAH. The protocols outlined in these application notes provide a reliable framework for the accurate measurement of these changes, which is crucial for the preclinical and clinical development of FAAH inhibitors. Careful attention to sample handling and the use of sensitive analytical techniques like LC-MS/MS are paramount for obtaining high-quality, reproducible data.

References

Troubleshooting & Optimization

Redafamdastat Technical Support Center: Troubleshooting Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Redafamdastat. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility and stability of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the known solubility characteristics of this compound?

This compound is known to have low aqueous solubility. It is highly soluble in dimethyl sulfoxide (DMSO).[1] For research purposes, it is often formulated using co-solvents or as a nanocrystalline suspension to improve its dissolution in aqueous media.[2]

Q2: I am observing precipitation when preparing my this compound solution. What can I do?

Precipitation upon addition to aqueous buffers is a common issue with poorly soluble compounds like this compound. Here are a few troubleshooting steps:

  • Sonication and Heating: Gentle heating and/or sonication can aid in the dissolution of this compound.[1]

  • Co-solvent Systems: The use of co-solvents is a common strategy. A stock solution in 100% DMSO can be further diluted into a final aqueous medium, but ensure the final DMSO concentration is compatible with your experimental system.

  • Formulation with Excipients: For in vivo studies, the use of solubilizing agents such as PEG300, Tween-80, or cyclodextrins (like SBE-β-CD) has been reported to be effective.[1]

Q3: What are the recommended storage conditions for this compound?

  • Solid Form: Store this compound powder at -20°C for long-term storage.

  • Stock Solutions: Prepare stock solutions in a suitable organic solvent like DMSO. Aliquot and store at -80°C to minimize freeze-thaw cycles.

Q4: Are there any known stability issues with this compound?

Specific degradation pathways for this compound have not been extensively published. As a complex organic molecule, it may be susceptible to degradation under harsh conditions such as extreme pH, high temperatures, oxidative stress, and photolytic stress. It is crucial to perform stability studies to understand its degradation profile in your specific formulation and experimental conditions.

Troubleshooting Guides

Solubility Enhancement

If you are facing challenges with dissolving this compound, consider the following strategies, starting with the simplest and progressing to more complex formulations as needed.

G cluster_0 Initial Dissolution Attempts cluster_1 Simple Physical Methods cluster_2 Co-Solvent and pH Adjustment cluster_3 Advanced Formulation Strategies Initial_Attempt Attempt to dissolve in desired aqueous buffer Observation Precipitation or low solubility observed Initial_Attempt->Observation Sonication_Heating Apply sonication and/or gentle heating Observation->Sonication_Heating If precipitation persists Check_Dissolution_1 Check for complete dissolution Sonication_Heating->Check_Dissolution_1 Co_Solvent Prepare a concentrated stock in DMSO and dilute into final buffer Check_Dissolution_1->Co_Solvent If still not dissolved pH_Adjustment Systematically evaluate solubility at different pH values Check_Dissolution_1->pH_Adjustment If still not dissolved Check_Dissolution_2 Check for complete dissolution and stability Co_Solvent->Check_Dissolution_2 pH_Adjustment->Check_Dissolution_2 Complexation Use of cyclodextrins (e.g., SBE-β-CD) to form inclusion complexes Check_Dissolution_2->Complexation For further enhancement Surfactant_Based Incorporate surfactants (e.g., Tween-80) to create micellar solutions Check_Dissolution_2->Surfactant_Based For further enhancement Nanocrystal Prepare a nanocrystalline suspension Check_Dissolution_2->Nanocrystal For in vivo delivery

Stability Assessment

To ensure the integrity of your experimental results, it is critical to assess the stability of this compound in your specific vehicle or formulation. A forced degradation study is a valuable tool for this purpose.

G cluster_stress Forced Degradation Conditions Start Prepare this compound solution in the chosen vehicle Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Start->Base Oxidation Oxidative Stress (e.g., 3% H2O2, RT) Start->Oxidation Thermal Thermal Stress (e.g., 80°C in solution) Start->Thermal Photolytic Photolytic Stress (e.g., UV/Vis light exposure) Start->Photolytic Analysis Analyze samples at time points (e.g., 0, 2, 4, 8, 24h) using a stability-indicating method (e.g., HPLC) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis Evaluation Evaluate for: - Decrease in parent peak area - Appearance of new peaks (degradants) - Changes in physical appearance Analysis->Evaluation

Data Presentation

Table 1: this compound Solubility in Various Solvent Systems for In Vitro/In Vivo Studies
Solvent System CompositionAchievable Concentration (mg/mL)Molarity (mM)Appearance
DMSO≥ 100219.57Clear Solution
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.756.04Clear Solution
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.756.04Clear Solution
10% DMSO, 90% Corn Oil≥ 2.756.04Clear Solution
2% Polyvinylpyrrolidone, 0.15% Sodium Dodecyl Sulfate in H₂ONot specified, used as a nanocrystalline suspension for oral administrationNot ApplicableSuspension

Data sourced from MedchemExpress and MCE.[1][2] "≥" indicates that the saturation point was not determined.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility

This protocol outlines a method to determine the equilibrium solubility of this compound in aqueous buffers.

  • Preparation of Buffers: Prepare a series of buffers with pH values relevant to your experimental conditions (e.g., pH 2, 4.5, 6.8, 7.4, 9).

  • Sample Preparation: Add an excess amount of this compound powder to a known volume of each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, centrifuge the samples to pellet the undissolved solid. Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particles.

  • Quantification: Analyze the concentration of this compound in the filtered supernatant using a validated analytical method, such as HPLC-UV.

  • Data Analysis: The determined concentration represents the equilibrium solubility of this compound at that specific pH and temperature.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for accurately quantifying the parent compound in the presence of its degradation products.

  • Column and Mobile Phase Selection:

    • Column: A C18 reversed-phase column is a common starting point (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often effective in separating the parent compound from its more polar or less polar degradants.

  • Method Optimization:

    • Generate degradation samples by subjecting this compound to forced degradation conditions (see diagram above).

    • Inject the parent compound and the degraded samples into the HPLC system.

    • Optimize the mobile phase gradient, flow rate, and column temperature to achieve good resolution between the this compound peak and any degradation product peaks.

    • Select a detection wavelength (e.g., using a photodiode array detector) that provides a good response for both the parent compound and the degradation products.

  • Method Validation:

    • Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity is demonstrated by showing that the method can resolve the main peak from all degradation products.

Signaling Pathway Context

This compound is an inhibitor of Fatty Acid Amide Hydrolase (FAAH). Understanding this pathway can provide context for its biological effects, although it is not directly related to its physicochemical properties.

G cluster_membrane Cell Membrane Anandamide_ext Anandamide (extracellular) Transport Uptake Anandamide_ext->Transport Anandamide_int Anandamide (intracellular) FAAH FAAH Enzyme Anandamide_int->FAAH  is substrate for CB1_Receptor CB1 Receptor Anandamide_int->CB1_Receptor  activates Transport->Anandamide_int Degradation Degradation Products (Arachidonic Acid + Ethanolamine) FAAH->Degradation  catalyzes degradation to This compound This compound This compound->FAAH  inhibits Signaling Downstream Signaling (e.g., pain modulation) CB1_Receptor->Signaling

References

potential off-target effects of Redafamdastat

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of Redafamdastat (PF-04457845). While this compound is a highly selective inhibitor of Fatty Acid Amide Hydrolase (FAAH), understanding its mechanism of action and potential downstream consequences is critical for accurate experimental design and interpretation.

Troubleshooting Guides and FAQs

Q1: My experimental results are inconsistent with FAAH inhibition alone. Could this compound have off-target effects?

A1: this compound is characterized by its high selectivity for FAAH.[1][2] Competitive activity-based protein profiling has shown that it does not significantly inhibit other serine hydrolases even at concentrations up to 100 μM.[1][2] However, unexpected results could arise from downstream effects of elevated endocannabinoid levels. By inhibiting FAAH, this compound increases the concentration of anandamide and other fatty acid amides.[3] These endocannabinoids can interact with a range of receptors beyond the cannabinoid receptors CB1 and CB2, including GPR55, peroxisome proliferator-activated receptors (PPARs), and transient receptor potential vanilloid 1 (TRPV1).[3] Therefore, your observed effects may be due to the activation of these secondary pathways.

Q2: Are there any known adverse effects of this compound from clinical trials that could suggest off-target activity?

A2: Clinical trials with this compound have generally shown it to be well-tolerated, with a safety profile often indistinguishable from placebo.[3] The most commonly reported treatment-related side effects were mild and included dizziness and somnolence.[3] There have been no reports of serious adverse events directly attributed to off-target activities of this compound in its clinical trials.[4]

Q3: How can I be sure that the effects I'm seeing are due to FAAH inhibition and not an unknown off-target interaction?

A3: To confirm that your observed effects are mediated by FAAH inhibition, you can perform several control experiments:

  • Use a structurally different FAAH inhibitor: If a different, well-characterized FAAH inhibitor produces the same effect, it is more likely that the effect is on-target.

  • Rescue experiments: In a cell-based assay, you can try to rescue the phenotype by adding back the product of FAAH activity or by genetically knocking down the downstream targets of anandamide.

  • Direct measurement of endocannabinoid levels: Quantify the levels of anandamide and other FAAH substrates in your experimental system to confirm that this compound is having its intended primary effect.

Q4: What is the mechanism of action of this compound?

A4: this compound is a covalent, irreversible inhibitor of FAAH. It acts by carbamylating the active-site serine nucleophile of the FAAH enzyme.[1] This inactivation of FAAH leads to an increase in the endogenous levels of fatty acid amides, most notably anandamide.

Data Presentation

Table 1: In Vitro Potency and Selectivity of this compound

TargetIC50 / ActivitySpeciesReference
FAAH7.2 ± 0.63 nMHuman[1]
FAAH7.4 ± 0.62 nMRat[1]
Other Serine HydrolasesNo significant inhibition at 100 µMHuman/Mouse[1][2]
68 Other Targets (receptors, enzymes, ion channels)No significant activityNot specified[2]

Experimental Protocols

Protocol 1: Assessing the Selectivity of this compound using Competitive Activity-Based Protein Profiling (ABPP)

Objective: To determine the selectivity of this compound for FAAH against other serine hydrolases in a complex proteome.

Methodology:

  • Proteome Preparation: Homogenize tissue or cell samples in a suitable lysis buffer (e.g., Tris-buffered saline) and isolate the membrane fraction by ultracentrifugation.

  • Inhibitor Treatment: Pre-incubate aliquots of the proteome with varying concentrations of this compound (e.g., 0.1 nM to 100 µM) or a vehicle control for 30 minutes at 37°C.

  • Probe Labeling: Add a broad-spectrum serine hydrolase activity-based probe (e.g., a fluorophosphonate probe like FP-rhodamine) to each sample and incubate for a further 30 minutes at 37°C. This probe will covalently label the active sites of serine hydrolases that have not been inhibited by this compound.

  • SDS-PAGE and Gel Imaging: Quench the labeling reaction by adding a denaturing loading buffer. Separate the proteins by SDS-PAGE. Visualize the labeled serine hydrolases using an in-gel fluorescence scanner.

  • Analysis: Compare the fluorescence intensity of the bands corresponding to different serine hydrolases in the this compound-treated samples to the vehicle control. A loss of fluorescence intensity for a specific band indicates that this compound has inhibited that enzyme. The high selectivity of this compound will be demonstrated by a significant reduction in the fluorescence of the FAAH band with no change in the fluorescence of other serine hydrolase bands.

Mandatory Visualization

G cluster_0 This compound On-Target Pathway This compound This compound FAAH FAAH (Fatty Acid Amide Hydrolase) This compound->FAAH Inhibits Anandamide Anandamide (AEA) & Other FAAs ↑ FAAH->Anandamide Degrades

Caption: On-target mechanism of this compound.

G cluster_1 Potential Downstream Effects of FAAH Inhibition Anandamide Increased Anandamide (AEA) CB1 CB1 Receptor Anandamide->CB1 Activates CB2 CB2 Receptor Anandamide->CB2 Activates TRPV1 TRPV1 Anandamide->TRPV1 Activates PPARs PPARs Anandamide->PPARs Activates GPR55 GPR55 Anandamide->GPR55 Activates Physiological_Effects Diverse Physiological Effects (e.g., Analgesia, Anti-inflammation, Neurotransmission modulation) CB1->Physiological_Effects CB2->Physiological_Effects TRPV1->Physiological_Effects PPARs->Physiological_Effects GPR55->Physiological_Effects

Caption: Potential downstream signaling pathways.

G cluster_2 Experimental Workflow for Off-Target Assessment Start Start: Unexpected Experimental Result ABPP Competitive ABPP (vs. Serine Hydrolases) Start->ABPP Receptor_Screening Broad Receptor/Enzyme Panel (e.g., Eurofins SafetyScreen) Start->Receptor_Screening Control_Compound Test Structurally Unrelated FAAH Inhibitor Start->Control_Compound Conclusion_Off_Target Conclusion: Potential Off-Target Effect Requires Further Investigation ABPP->Conclusion_Off_Target Inhibition of other serine hydrolases Receptor_Screening->Conclusion_Off_Target Activity at other targets Downstream_Analysis Analyze Downstream Targets (CB1, CB2, TRPV1, etc.) Control_Compound->Downstream_Analysis Same effect observed Conclusion_On_Target Conclusion: Effect is On-Target (Downstream of FAAH) Downstream_Analysis->Conclusion_On_Target

Caption: Workflow for investigating unexpected results.

References

Technical Support Center: Mitigating Potential Side Effects of FAAH Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fatty Acid Amide Hydrolase (FAAH) inhibitors. The information is designed to help you anticipate and mitigate potential side effects during your experiments.

Troubleshooting Guides

Guide 1: Troubleshooting In Vitro FAAH Activity Assays

Unexpected results in your FAAH activity assays can be a significant roadblock. This guide will help you diagnose and resolve common issues.

Problem 1: High Background Signal in Fluorescence-Based Assays

Potential Cause Recommended Solution
Autofluorescence from media components (e.g., riboflavin). For live-cell imaging, consider using a medium with lower riboflavin content or a HEPES-buffered salt solution for the duration of the assay.
High concentration of fluorescent probe. Titrate the probe to determine the lowest concentration that provides a sufficient signal-to-noise ratio.
Spontaneous substrate hydrolysis. Optimize the buffer pH and temperature to improve substrate stability. If the problem persists, consider synthesizing or obtaining a more stable substrate analog.
Non-specific binding of the probe to the plate. Add a non-ionic detergent like Tween-20 (0.01-0.05%) to the assay buffer. You can also test different types of microplates (e.g., low-binding surfaces).
Light leakage or scatter in the plate reader. Use opaque-walled microplates (e.g., white plates for fluorescence intensity, black plates for fluorescence polarization) to minimize well-to-well crosstalk.

Problem 2: Inconsistent or Non-Reproducible Results

Potential Cause Recommended Solution
Incomplete mixing of reagents. Gently mix the plate after adding each reagent, either by orbital shaking or by pipetting up and down. Avoid introducing bubbles.
Evaporation from edge wells. Use a plate seal to minimize evaporation, especially during long incubations at elevated temperatures. Avoid using the outer wells of the plate if edge effects are significant.
Inconsistent incubation times. Ensure a consistent workflow for adding reagents to all plates and that incubation times are precisely controlled.
Enzyme degradation. Prepare fresh enzyme dilutions for each experiment and keep them on ice.
Compound interference. Run a counter-screen of your compound library in the absence of the enzyme or substrate to identify compounds that are inherently fluorescent or colored at the assay wavelengths. If possible, switch to a fluorophore with different excitation and emission wavelengths.
Guide 2: Investigating Off-Target Effects and Unexpected Phenotypes

The tragic outcome of the BIA 10-2474 clinical trial underscores the critical importance of assessing off-target effects. This guide provides a framework for investigating unexpected results that may point to off-target activity.

Observation: Your FAAH inhibitor shows toxicity in cell-based assays or in vivo models at concentrations that should be well-tolerated based on its FAAH IC50.

This suggests potential off-target effects. The primary suspects for off-target activity of many FAAH inhibitors are other serine hydrolases.

Step 1: In Silico and In Vitro Off-Target Profiling

  • Computational Screening: Use bioinformatics tools to screen your inhibitor against a panel of known serine hydrolases and other potential off-targets.

  • Activity-Based Protein Profiling (ABPP): This is a powerful chemoproteomic technique to identify the cellular targets of your inhibitor in a complex proteome.[1][2]

Step 2: Lipidomics Analysis

Since many of the known off-targets of FAAH inhibitors are other lipases, a comprehensive lipidomics analysis is crucial.

  • Workflow:

    • Treat cells or animal models with your FAAH inhibitor at various concentrations.

    • Extract lipids from cells or tissues.

    • Analyze the lipid profile using LC-MS/MS.

    • Compare the lipid profiles of treated samples to vehicle controls.

    • Significant changes in lipid species that are not direct substrates of FAAH may indicate off-target lipase inhibition.

Observation: You observe an unexpected behavioral phenotype in FAAH knockout (KO) animals.

While FAAH KO mice are generally reported to have an analgesic and anxiolytic phenotype, some studies have revealed unexpected pro-nociceptive (pain-enhancing) responses under specific conditions.[3][4]

  • Possible Explanation: FAAH metabolizes a range of fatty acid amides, not just anandamide. The accumulation of other substrates, or compensatory changes in other signaling pathways, could lead to unexpected phenotypes.

  • Troubleshooting Steps:

    • Confirm Genotype: Ensure the observed phenotype is not due to genetic drift or other confounding factors.

    • Detailed Phenotyping: Conduct a comprehensive battery of behavioral tests to fully characterize the phenotype.

    • Pharmacological Challenge: Use receptor antagonists (e.g., for CB1, CB2, TRPV1) to dissect the underlying mechanisms of the observed phenotype.[3]

    • Metabolomic and Lipidomic Analysis: Analyze the levels of various fatty acid amides and other lipids in relevant tissues to identify potential mediators of the unexpected phenotype.

Frequently Asked Questions (FAQs)

Q1: What were the key factors that led to the severe adverse events in the BIA 10-2474 clinical trial?

A: The severe neurotoxicity observed with BIA 10-2474 is believed to be due to off-target inhibition of other lipases in the nervous system.[1][2] This highlights the critical importance of inhibitor selectivity. Activity-based protein profiling revealed that BIA 10-2474 inhibited several other serine hydrolases that were not affected by the more selective and clinically tested FAAH inhibitor, PF-04457845.[1] This off-target activity likely led to a profound disruption of lipid metabolism in the central nervous system, resulting in the observed neurotoxicity.

Q2: My FAAH inhibitor is potent in vitro but shows poor efficacy in vivo. What could be the reason?

A: Several factors could contribute to this discrepancy:

  • Pharmacokinetics: The compound may have poor absorption, rapid metabolism, or poor penetration of the blood-brain barrier.

  • Target Engagement: The inhibitor may not be reaching a high enough concentration at the target site to effectively inhibit FAAH in vivo.

  • Compensatory Mechanisms: The biological system may have compensatory mechanisms that counteract the effects of FAAH inhibition.

Q3: What are the key differences in the side effect profiles of reversible versus irreversible FAAH inhibitors?

A: Both reversible and irreversible inhibitors have been developed. Irreversible inhibitors, such as the carbamate URB597, form a covalent bond with the active site serine of FAAH. Reversible inhibitors, like the α-ketoheterocycle OL-135, do not form a permanent bond. The clinical implications of this difference are still under investigation. However, irreversible inhibitors may have a longer duration of action but could also have a higher potential for off-target effects if they are not highly selective.

Q4: Are there any known compensatory mechanisms that can arise from chronic FAAH inhibition?

A: Chronic elevation of anandamide levels through FAAH inhibition could potentially lead to downregulation or desensitization of cannabinoid receptors (CB1 and CB2). However, studies with FAAH knockout mice suggest that this may not be a major concern, as these animals do not typically show the same tolerance and dependence liability as is seen with chronic administration of direct CB1 agonists.

Q5: What are the most critical preclinical safety assessments for a novel FAAH inhibitor?

A: Based on the lessons learned from the BIA 10-2474 trial, a comprehensive preclinical safety evaluation should include:

  • In-depth Off-Target Profiling: Extensive screening against a broad panel of serine hydrolases and other potential targets is essential. Activity-based protein profiling is a highly recommended approach.

  • Lipidomics Analysis: To assess the impact of the inhibitor on the broader lipidome and detect any unforeseen metabolic disruptions.

  • Thorough Neurological Safety Assessment: Detailed neurobehavioral studies and histopathological examination of the central and peripheral nervous systems in animal models are crucial.

  • Careful Dose-Escalation Studies: Both preclinical and clinical dose-escalation studies should be conducted with extreme caution, with careful monitoring for any signs of neurotoxicity.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Potency of Selected FAAH Inhibitors

InhibitorTypeFAAH IC50 (in vitro)Key Off-Targets Identified by ABPPReference
BIA 10-2474 Irreversible~50 nMABHD6, PNPLA6, and other lipases[1]
PF-04457845 Irreversible~7 nMHighly selective for FAAH[1]
URB597 Irreversible~4 nMSome off-target activity on other serine hydrolases
OL-135 Reversible~4 nMGenerally selective for FAAH

Table 2: In Vivo Effects of FAAH Inhibitors on Anandamide (AEA) Levels

InhibitorAnimal ModelDoseRouteFold Increase in Brain AEAReference
PF-04457845 Rat10 mg/kgp.o.~10-fold
URB597 Rat0.3 mg/kgi.p.~2-fold
JNJ-42165279 Human25 mgp.o.40-70-fold increase in CSF AEA[5]

Experimental Protocols

Protocol 1: Fluorometric FAAH Activity Assay

This protocol provides a general framework for measuring FAAH activity using a fluorogenic substrate.

Materials:

  • FAAH enzyme source (recombinant protein, cell lysate, or tissue homogenate)

  • FAAH assay buffer (e.g., 50 mM Tris-HCl, pH 9.0, with 1 mM EDTA)

  • Fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin-amide, AAMCA)

  • Test inhibitor compound

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of your test inhibitor.

  • In the wells of the 96-well plate, add the FAAH enzyme and the test inhibitor at various concentrations. Include a vehicle control (no inhibitor) and a no-enzyme control.

  • Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Immediately begin kinetic measurement of fluorescence in the plate reader (e.g., excitation at 360 nm, emission at 460 nm) at 37°C for 30-60 minutes.

  • Calculate the rate of reaction (increase in fluorescence per minute) for each well.

  • Determine the percent inhibition for each concentration of your test compound and calculate the IC50 value.

Protocol 2: Activity-Based Protein Profiling (ABPP) for Serine Hydrolases

This is a simplified overview of the ABPP workflow.

Materials:

  • Cells or tissue lysates

  • Test inhibitor compound

  • Activity-based probe (ABP) for serine hydrolases (e.g., a fluorophosphonate probe with a reporter tag like a fluorophore or biotin)

  • SDS-PAGE gels

  • Fluorescence gel scanner or streptavidin beads and mass spectrometer

Procedure:

  • Treat your cells or lysates with your test inhibitor at various concentrations for a defined period.

  • Add the ABP to the treated samples. The ABP will covalently bind to the active site of serine hydrolases that are not blocked by your inhibitor.

  • Separate the proteins by SDS-PAGE.

  • If using a fluorescent ABP, visualize the labeled proteins directly using a fluorescence gel scanner. A decrease in the fluorescence of a specific band in the inhibitor-treated lanes compared to the control indicates that your inhibitor binds to that protein.

  • If using a biotinylated ABP, enrich the labeled proteins using streptavidin beads.

  • Identify the enriched proteins by mass spectrometry. This will provide a comprehensive profile of the serine hydrolases that are targeted by your inhibitor.

Visualizations

FAAH_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Ca2+ Ca2+ NAPE-PLD NAPE-PLD Ca2+->NAPE-PLD activates DAGL DAGL Ca2+->DAGL activates AEA AEA NAPE-PLD->AEA produces 2-AG 2-AG DAGL->2-AG produces FAAH FAAH AEA->FAAH hydrolyzes CB1R_pre CB1 Receptor AEA->CB1R_pre binds MGL MGL 2-AG->MGL hydrolyzes 2-AG->CB1R_pre binds NAPE NAPE NAPE->NAPE-PLD DAG DAG DAG->DAGL Arachidonic Acid Arachidonic Acid FAAH->Arachidonic Acid Ethanolamine Ethanolamine FAAH->Ethanolamine MGL->Arachidonic Acid Glycerol Glycerol MGL->Glycerol FAAH_Inhibitor FAAH Inhibitor FAAH_Inhibitor->FAAH inhibits

Caption: FAAH signaling pathway in the endocannabinoid system.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Assay FAAH Activity Assay IC50 Determine IC50 Assay->IC50 Animal_Model Administer Inhibitor to Animal Model IC50->Animal_Model ABPP_vitro Activity-Based Protein Profiling (in vitro) Selectivity Assess Selectivity ABPP_vitro->Selectivity Selectivity->Animal_Model PK Pharmacokinetic Analysis Animal_Model->PK PD Pharmacodynamic Analysis (FAAH occupancy, AEA levels) Animal_Model->PD Behavior Behavioral Phenotyping Animal_Model->Behavior Tox Toxicology Assessment Animal_Model->Tox Lipidomics_vivo Lipidomics of Key Tissues Tox->Lipidomics_vivo Unexpected_Toxicity Unexpected Toxicity? Tox->Unexpected_Toxicity ABPP_vivo In-depth Off-Target Analysis (ABPP, Lipidomics) Unexpected_Toxicity->ABPP_vivo Yes Proceed Proceed to further studies Unexpected_Toxicity->Proceed No

Caption: Workflow for preclinical evaluation of FAAH inhibitors.

References

troubleshooting inconsistent results with Redafamdastat

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Redafamdastat (PF-04457845). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining consistent and reliable results in your experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.

Frequently Asked Questions (FAQs)

Q1: We are observing high variability in the efficacy of this compound between experimental cohorts. What are the potential causes?

A1: Inconsistent efficacy can stem from several factors:

  • Compound Handling and Formulation: this compound is a potent inhibitor, and improper handling can affect its activity. Ensure the compound is stored at -20°C.[1] For in vivo studies, it is critical to prepare fresh working solutions daily.[1] If you observe any precipitation or phase separation during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]

  • Dosing and Administration: The timing and route of administration are crucial. Oral administration of this compound at 0.1 mg/kg has been shown to be effective in a rat model of inflammatory pain, with efficacy comparable to 10 mg/kg naproxen.[1] Ensure accurate dosing and consistent administration techniques across all animals.

  • Animal Model and Biological Variation: The specific animal model of disease can significantly impact the observed efficacy. Furthermore, inherent biological variability between animals can contribute to varied responses. Ensure your animal models are well-characterized and use appropriate group sizes to account for biological variance.

  • Timing of Efficacy Measurement: The duration of action is a key consideration. In a rat model of inflammatory pain, a significant inhibition of mechanical allodynia was measured 4 hours after oral administration.[1] Ensure your endpoint measurements are timed consistently to capture the peak effect of the compound.

Q2: How can we confirm that this compound is inhibiting FAAH in our experimental system?

A2: Direct measurement of FAAH activity is the most reliable method to confirm target engagement. An activity-based protein profiling (ABPP) assay can be employed. This technique has been used to confirm complete FAAH inhibition in mice treated with this compound at 1 and 10 mg/kg (p.o.).[1] This method can also confirm the high selectivity of this compound, as it has been shown not to inhibit other serine hydrolases at concentrations up to 100 μM.[1][2]

Q3: Are there any known off-target effects of this compound that could be influencing our results?

A3: this compound is known for its exquisite selectivity for FAAH.[1] Studies have shown no off-target activity against other FP-reactive serine hydrolases at concentrations up to 100 μM.[1][2] Additionally, it has been screened against a broad panel of 68 other targets, including receptors, enzymes, ion channels, and transporters, with no significant activity observed.[2] Therefore, it is unlikely that off-target effects are the source of inconsistent results. If unexpected phenotypes are observed, it is more probable that they are due to downstream consequences of FAAH inhibition and the subsequent increase in endocannabinoids.[3]

Q4: We are not observing the expected downstream effects on cannabinoid receptors. Why might this be?

A4: this compound inhibits FAAH, which leads to an increase in the endogenous levels of fatty acid amides, including the endocannabinoid anandamide (AEA).[3] The effects are therefore indirect and depend on the localized concentration and action of these endocannabinoids on their receptors, such as CB1 and CB2.[3][4] The magnitude of the downstream effect will depend on the expression levels and functional status of these receptors in your specific tissue or cell type of interest. It is also important to note that anandamide can also interact with other receptors like TRPV1 and PPARs.[3]

Troubleshooting Guides

Guide 1: Inconsistent In Vitto FAAH Inhibition

This guide addresses variability in results from cell-based or biochemical assays.

Potential Issue Recommended Solution
Compound Precipitation Visually inspect your stock and working solutions for any precipitates. If observed, use gentle warming or sonication to redissolve. Prepare fresh dilutions for each experiment.
Incorrect IC50 Value The reported IC50 for this compound is 7.2 nM for human FAAH and 7.4 nM for rat FAAH.[1] If your values are significantly different, verify the concentration of your stock solution and ensure the purity of the compound.
Assay Interference Ensure that the vehicle used to dissolve this compound (e.g., DMSO) is at a final concentration that does not affect the assay. Run appropriate vehicle controls.
Enzyme Activity Confirm the activity of your FAAH enzyme preparation. Use a known, potent FAAH inhibitor as a positive control in your assay.
Guide 2: Variable Efficacy in In Vivo Models

This guide provides steps to troubleshoot inconsistent results in animal studies.

Potential Issue Recommended Solution
Poor Bioavailability This compound is orally bioavailable.[2] However, factors such as animal fasting status and formulation can affect absorption. Standardize these conditions across all experimental groups.
Rapid Metabolism While this compound is an irreversible inhibitor, the turnover of the FAAH enzyme itself can influence the duration of action. Consider this when designing your dosing regimen and timing of endpoint measurements.
Inappropriate Animal Model The pathophysiology of the chosen animal model may not be significantly modulated by FAAH inhibition. Research the role of the endocannabinoid system in your specific disease model.
Drug-Drug Interactions If co-administering other compounds, consider the possibility of pharmacokinetic or pharmacodynamic interactions.

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Oral Administration

  • For a 1 mg/mL stock solution, dissolve 1 mg of this compound in a suitable vehicle. A common vehicle is a mixture of Tween 80, methylcellulose, and water.

  • On the day of the experiment, prepare the final working solution by diluting the stock solution to the desired concentration (e.g., 0.1 mg/kg) with sterile saline or phosphate-buffered saline (PBS).

  • Ensure the solution is homogeneous. If necessary, use brief sonication.

  • Administer the solution orally to the animals using an appropriate gavage needle.

  • Always prepare this working solution fresh for each day of dosing.[1]

Visualizations

Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal PL Membrane Phospholipids AEA Anandamide (AEA) PL->AEA On-demand synthesis AEA_post Anandamide (AEA) AEA->AEA_post Retrograde Signaling FAAH FAAH AA Arachidonic Acid + Ethanolamine FAAH->AA This compound This compound This compound->FAAH Inhibition AEA_post->FAAH Degradation CB1 CB1 Receptor AEA_post->CB1 Activation Signaling Downstream Signaling (e.g., Pain Modulation) CB1->Signaling

Caption: this compound inhibits FAAH, increasing anandamide levels and CB1 receptor signaling.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation cluster_analysis Analysis A Prepare fresh This compound solution B Administer to animal cohort (e.g., oral gavage) A->B C Behavioral/Efficacy Testing (e.g., pain response) B->C D Tissue Collection C->D E FAAH Activity Assay (e.g., ABPP) D->E F Data Analysis & Interpretation E->F

Caption: A general experimental workflow for in vivo studies using this compound.

Troubleshooting_Logic Start Inconsistent Results Observed Check_Prep Review Compound Preparation (Fresh solution? Dissolved?) Start->Check_Prep Check_Dose Verify Dosing & Administration (Route, volume, timing) Check_Prep->Check_Dose Prep OK Prep_Issue Action: Remake solution, ensure proper handling Check_Prep->Prep_Issue Issue Found Check_Assay Validate Assay Performance (Controls, vehicle effects) Check_Dose->Check_Assay Dose OK Dose_Issue Action: Refine protocol, standardize technique Check_Dose->Dose_Issue Issue Found Confirm_Target Confirm FAAH Inhibition (e.g., ABPP) Check_Assay->Confirm_Target Assay OK Assay_Issue Action: Re-validate assay, run new controls Check_Assay->Assay_Issue Issue Found Resolve Results Consistent Confirm_Target->Resolve

References

Technical Support Center: Redafamdastat Experimental Stability and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the degradation of Redafamdastat in experimental settings. It is intended for researchers, scientists, and drug development professionals to help anticipate and address stability issues.

Frequently Asked Questions (FAQs)

Q1: My this compound sample shows decreasing potency over a short period in an aqueous buffer. What could be the cause?

A1: this compound contains a carboxamide linkage, which is susceptible to hydrolysis, especially in acidic or basic conditions. The rate of degradation is highly dependent on the pH and temperature of your buffer. Storing aqueous solutions at elevated temperatures or extreme pH values will accelerate the degradation process. It is recommended to prepare fresh solutions for each experiment or store them at appropriate conditions (see Q3).

Q2: I have observed the appearance of unknown peaks in my chromatogram after exposing my this compound sample to light. What are these?

A2: The appearance of new peaks upon exposure to light suggests photodegradation. This compound's structure contains aromatic rings, including pyridazine and pyridine moieties, which can absorb UV light and undergo photochemical reactions. To prevent this, protect your samples from light by using amber vials or covering your labware with aluminum foil.

Q3: What are the recommended storage conditions for this compound solutions to minimize degradation?

A3: For optimal stability, it is recommended to store this compound as a solid powder at -20°C for up to 12 months or at 4°C for up to 6 months.[1] If you need to prepare a stock solution, dissolve it in a suitable solvent like DMSO and store it at -80°C for up to 6 months.[1] For aqueous working solutions, it is best to prepare them fresh on the day of the experiment. If short-term storage is necessary, keep the solution at 2-8°C and protected from light for no longer than 24 hours.

Q4: I am planning a forced degradation study for this compound. What conditions should I consider?

A4: A comprehensive forced degradation study should include acidic, basic, oxidative, thermal, and photolytic stress conditions. This will help in identifying potential degradation products and establishing the stability-indicating nature of your analytical method. A typical starting point for these studies is outlined in the experimental protocol section below.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Rapid loss of this compound in solution Hydrolysis of the carboxamide bond.Buffer your solution to a neutral pH (6-8). Avoid high temperatures. Prepare solutions fresh before use.
Appearance of new peaks in HPLC after light exposure Photodegradation.Protect samples from light using amber vials or by wrapping containers in foil.
Inconsistent results between experimental repeats Sample degradation due to improper storage or handling.Standardize sample preparation and storage procedures. Refer to recommended storage conditions (Q3).
Precipitation of this compound in aqueous buffers Low aqueous solubility.Prepare a high-concentration stock solution in an organic solvent like DMSO and dilute it into your aqueous buffer for the final concentration. Ensure the final concentration of the organic solvent is compatible with your experimental system.

Hypothetical Degradation Data

The following tables present hypothetical data to illustrate the expected degradation trends of this compound under various stress conditions.

Table 1: Effect of pH on this compound Stability at 50°C

Time (hours)% this compound Remaining (pH 3.0)% this compound Remaining (pH 7.0)% this compound Remaining (pH 11.0)
0100100100
485.299.182.5
872.198.568.3
1260.597.855.1
2442.395.235.7

Table 2: Effect of Temperature on this compound Stability in Neutral Buffer (pH 7.0)

Time (hours)% this compound Remaining (4°C)% this compound Remaining (25°C)% this compound Remaining (50°C)
0100100100
2499.898.195.2
4899.596.390.7
7299.294.586.4
16898.188.272.3

Table 3: Effect of Oxidative Stress on this compound Stability at Room Temperature

Time (hours)% this compound Remaining (3% H₂O₂)% this compound Remaining (10% H₂O₂)
0100100
292.781.4
485.966.2
873.843.8
2452.118.5

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for conducting a forced degradation study on this compound.

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide to a final concentration of 1 mg/mL. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store solid this compound in a hot air oven at 105°C for 48 hours.

  • Photolytic Degradation: Expose a 1 mg/mL solution of this compound (in a 1:1 mixture of acetonitrile and water) to a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

Protocol 2: Stability-Indicating HPLC Method

This method is designed to separate this compound from its potential degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Diluent: Acetonitrile:Water (1:1)

Visualizations

G cluster_stress Stress Conditions cluster_products Potential Degradation Products Acid Acidic (e.g., 0.1M HCl, 60°C) DP1 Hydrolysis Product (Carboxamide Cleavage) Acid->DP1 Base Basic (e.g., 0.1M NaOH, 60°C) Base->DP1 Oxidative Oxidative (e.g., 3% H2O2, RT) DP2 Oxidation Product (Piperidine Ring Oxidation) Oxidative->DP2 Photolytic Photolytic (UV/Vis Light) DP3 Photodegradation Product (Pyridazine Ring Alteration) Photolytic->DP3 This compound This compound This compound->Acid Hydrolysis This compound->Base Hydrolysis This compound->Oxidative Oxidation This compound->Photolytic Photolysis

Caption: Hypothesized degradation pathways of this compound.

G start Start: Prepare this compound Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sampling Withdraw Samples at Defined Time Points stress->sampling neutralize Neutralize/Quench Reaction (if necessary) sampling->neutralize dilute Dilute Sample to Working Concentration neutralize->dilute hplc Analyze by Stability-Indicating HPLC Method dilute->hplc data Data Analysis: - Quantify this compound Peak - Identify/Quantify Degradation Peaks hplc->data end End: Determine Degradation Profile data->end

Caption: Experimental workflow for a forced degradation study.

References

Assessing the Selectivity of Redafamdastat in New Models: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for assessing the selectivity of Redafamdastat in novel experimental models. This compound (also known as PF-04457845) is a potent and highly selective irreversible inhibitor of Fatty Acid Amide Hydrolase (FAAH).[1][2] This guide offers detailed experimental protocols, answers to frequently asked questions, and visual aids to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a covalent, irreversible inhibitor of FAAH.[1] It acts by carbamylating the active-site serine nucleophile (Ser241) of the FAAH enzyme.[3] This covalent modification inactivates the enzyme, leading to an increase in the endogenous levels of fatty acid amides (FAAs) like anandamide (AEA).[3][4]

Q2: How selective is this compound for FAAH?

This compound exhibits exquisite selectivity for FAAH.[1] Studies using competitive activity-based protein profiling (ABPP) have shown that it completely inhibits FAAH in human and mouse membrane proteomes at concentrations of 10 and 100 μM with no off-target activity observed against other serine hydrolases.[1] Furthermore, profiling against a broad panel of 68 other targets, including receptors, enzymes, ion channels, and transporters, revealed no significant activity.[2][3]

Q3: What are the key differences in selectivity between this compound and other FAAH inhibitors like URB597?

While both this compound and URB597 are irreversible FAAH inhibitors, this compound demonstrates a superior selectivity profile.[3] In comparative studies using ABPP, URB597 was found to inhibit other serine hydrolases, particularly carboxylesterases, in human and mouse liver proteomes. In contrast, this compound remained completely selective for FAAH across all tested proteomes, even at high concentrations.[3]

Q4: What are the expected downstream effects of FAAH inhibition by this compound?

By inhibiting FAAH, this compound prevents the degradation of anandamide and other fatty acid amides.[3][4] This leads to an accumulation of these signaling lipids, which can then activate cannabinoid receptors (CB1 and CB2) and other non-cannabinoid receptor pathways.[3][4] This enhanced "endocannabinoid tone" is responsible for the analgesic, anxiolytic, and anti-inflammatory effects observed with this compound treatment.[5]

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Inconsistent IC50 values for this compound in our in vitro FAAH assay. 1. Assay conditions (pH, temperature, incubation time) are not optimal. 2. Purity of the this compound compound is compromised. 3. Substrate concentration is not appropriate for the enzyme concentration.1. Ensure all assay parameters are standardized and consistent with established protocols. 2. Verify the purity of your this compound stock using analytical methods like HPLC/MS. 3. Determine the Michaelis-Menten constant (Km) for your substrate and use a concentration at or below the Km for competitive inhibition assays.
Observing unexpected off-target effects in our cellular model. 1. The cell model may express a rare or uncharacterized serine hydrolase that is sensitive to this compound at high concentrations. 2. The observed phenotype is an indirect downstream consequence of FAAH inhibition and not a direct off-target effect. 3. The concentration of this compound used is excessively high.1. Perform competitive activity-based protein profiling (ABPP) on your specific cell line's proteome to identify any potential off-target interactions. 2. Investigate the signaling pathways downstream of FAAH and endocannabinoid receptors in your model system. 3. Perform a dose-response curve to determine the minimal effective concentration that inhibits FAAH without producing the unexpected effect.
Difficulty replicating in vivo analgesic effects reported in the literature. 1. The animal model of pain used may not be sensitive to modulation of the endocannabinoid system. 2. Pharmacokinetic properties of this compound (e.g., absorption, distribution, metabolism) may differ in the chosen animal strain. 3. The route of administration or dosage is not optimal.1. Select a well-validated pain model known to be responsive to cannabinoid receptor agonists. The carrageenan-induced inflammatory pain model is a good starting point.[1] 2. Conduct pharmacokinetic studies to determine the bioavailability and brain penetration of this compound in your specific animal model and strain. 3. Optimize the dose and route of administration based on pharmacokinetic data and dose-ranging studies. Oral administration has been shown to be effective.[1]

Quantitative Data Summary

ParameterValueSpeciesReference
IC50 for FAAH 7.2 ± 0.63 nMHuman[1]
7.4 ± 0.62 nMRat[1]
kinact/Ki 40,300 M-1s-1Human[1][3]
Minimum Effective Dose (MED) in rat inflammatory pain model 0.1 mg/kg (p.o.)Rat[1]

Experimental Protocols

In Vitro FAAH Inhibition Assay (Enzymatic Assay)

This protocol outlines a method to determine the in vitro potency of this compound against FAAH.

Materials:

  • Recombinant human or rat FAAH

  • This compound

  • FAAH substrate (e.g., arachidonoyl-p-nitroanilide)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 9.0, 0.1% BSA)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the FAAH enzyme to each well.

  • Add the this compound dilutions to the wells and pre-incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the FAAH substrate to each well.

  • Immediately measure the absorbance at the appropriate wavelength for the chosen substrate (e.g., 405 nm for p-nitroanilide) over time using a microplate reader.

  • Calculate the rate of reaction for each this compound concentration.

  • Plot the reaction rate as a function of the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Competitive Activity-Based Protein Profiling (ABPP) in Cell Lysates

This protocol allows for the assessment of this compound's selectivity across the serine hydrolase superfamily in a complex proteome.

Materials:

  • Cells or tissue of interest

  • Lysis buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors)

  • This compound

  • Fluorophosphonate (FP)-rhodamine probe

  • SDS-PAGE gels

  • Fluorescence gel scanner

Procedure:

  • Lyse the cells or homogenize the tissue in lysis buffer.

  • Quantify the protein concentration of the lysate.

  • Pre-incubate aliquots of the proteome with varying concentrations of this compound (e.g., 10 nM to 100 µM) for 30 minutes at 37°C.

  • Add the FP-rhodamine probe to each sample and incubate for another 30 minutes at 37°C. The probe will covalently label the active site of serine hydrolases that are not blocked by this compound.

  • Quench the labeling reaction by adding SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE.

  • Visualize the labeled serine hydrolases using a fluorescence gel scanner.

  • A decrease in the fluorescence intensity of a band in the presence of this compound indicates inhibition of that specific serine hydrolase.

Visualizations

cluster_0 This compound Mechanism of Action This compound This compound FAAH FAAH Enzyme (Active) This compound->FAAH Covalent Irreversible Inhibition Inactive_FAAH Inactive FAAH (Carbamylated) Degradation_Products Arachidonic Acid + Ethanolamine Anandamide Anandamide (AEA) & other FAAs Anandamide->FAAH Degradation CB_Receptors Cannabinoid Receptors (CB1, CB2) Anandamide->CB_Receptors Activation Physiological_Effects Analgesic, Anxiolytic, Anti-inflammatory Effects CB_Receptors->Physiological_Effects

Caption: Mechanism of action of this compound.

cluster_1 Competitive ABPP Workflow Proteome Cell/Tissue Proteome Incubate_Inhibitor Pre-incubate with This compound Proteome->Incubate_Inhibitor Add_Probe Add FP-Rhodamine Probe Incubate_Inhibitor->Add_Probe SDS_PAGE SDS-PAGE Add_Probe->SDS_PAGE Fluorescence_Scan Fluorescence Gel Scan SDS_PAGE->Fluorescence_Scan Analysis Analyze Band Intensity (Selectivity Profile) Fluorescence_Scan->Analysis

Caption: Workflow for assessing selectivity using competitive ABPP.

References

avoiding experimental artifacts with Redafamdastat

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Redafamdastat. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experiments and to help avoid common experimental artifacts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (PF-04457845) is a highly potent and selective irreversible inhibitor of Fatty Acid Amide Hydrolase (FAAH).[1][2] Its mechanism of action involves the carbamylation of the active-site serine nucleophile within the FAAH enzyme, leading to its inactivation.[1] This covalent and irreversible inhibition results in a sustained increase in the levels of endogenous fatty acid amides, such as anandamide.

Q2: this compound is described as highly selective. Does this mean I don't need to worry about off-target effects?

While this compound has demonstrated exceptional selectivity for FAAH with no off-target activity observed against other serine hydrolases even at concentrations up to 100 μM, it is crucial to adhere to recommended experimental concentrations.[1][2] At excessively high concentrations, any compound has the potential to exhibit non-specific effects. To mitigate this risk, it is best practice to perform a dose-response curve to identify the optimal concentration for FAAH inhibition without inducing unintended cellular responses.

Q3: I am observing unexpected results in my cell-based assay. Could it be an artifact of this compound?

Before attributing unexpected results to this compound, it is important to rule out other common sources of experimental artifacts. Consider the following:

  • Solvent Effects: this compound is typically dissolved in DMSO for in vitro use.[1] Ensure that the final concentration of DMSO in your cell culture media is consistent across all treatment groups, including vehicle controls, and is at a level that does not affect cell viability or function (typically ≤ 0.1%).

  • Compound Stability and Solubility: this compound is soluble in DMSO at ≥ 100 mg/mL.[1] However, precipitation can occur when the DMSO stock is diluted into aqueous media. Visually inspect your media after adding this compound to ensure it is fully dissolved. If precipitation is observed, sonication may be used to aid dissolution.[1] It is also important to use freshly prepared dilutions as the compound's stability in aqueous media over long incubation periods may vary.

  • Cell Culture Conditions: Factors such as cell line authenticity, passage number, confluency, and serum concentration in the media can all influence experimental outcomes. Ensure these variables are tightly controlled.

Troubleshooting Guides

In Vitro Experimentation

Issue: Inconsistent results or lower than expected potency in cell-based assays.

Potential Cause Troubleshooting Step Recommended Protocol
Compound Precipitation Visually inspect for precipitates after dilution in media.Prepare fresh dilutions for each experiment. If solubility issues persist, consider using a different formulation, such as a solution containing PEG300 and Tween-80.[1]
Compound Degradation Use fresh aliquots of this compound stock solution.Aliquot the stock solution upon receipt and store at -20°C or -80°C to minimize freeze-thaw cycles.
Sub-optimal Incubation Time Perform a time-course experiment.As this compound is an irreversible inhibitor, the extent of FAAH inhibition will increase over time. Measure FAAH activity at various time points after treatment to determine the optimal incubation period for your specific experimental system.
Cell Density Optimize cell seeding density.Cell density can affect the apparent potency of an inhibitor. Perform experiments at a consistent and optimized cell density to ensure reproducibility.
In Vivo Experimentation

Issue: Lack of efficacy or unexpected toxicity in animal models.

Potential Cause Troubleshooting Step Recommended Protocol
Poor Bioavailability Use an appropriate vehicle for oral administration.This compound has demonstrated oral bioavailability.[2] Several vehicle formulations have been reported, including 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] Ensure the compound is fully dissolved in the vehicle prior to administration.
Incorrect Dosage Perform a dose-ranging study.The effective dose of this compound can vary depending on the animal model and the specific endpoint being measured. A minimum effective dose of 0.1 mg/kg has been reported in a rat model of inflammatory pain.[1]
Metabolic Instability Consider the dosing schedule.The in vivo half-life of this compound will influence the duration of FAAH inhibition. The dosing regimen should be designed to maintain adequate target engagement throughout the study period.

Quantitative Data Summary

Parameter Value Species
IC₅₀ 7.2 ± 0.63 nMHuman FAAH
IC₅₀ 7.4 ± 0.62 nMRat FAAH
kinact/Ki 40,300 M⁻¹s⁻¹Human FAAH
In Vivo Minimum Effective Dose (MED) 0.1 mg/kg (p.o.)Rat (Inflammatory Pain Model)

Table of key quantitative data for this compound.[1]

Experimental Protocols & Methodologies

Protocol: Measuring FAAH Inhibition in Cultured Cells

  • Cell Plating: Plate cells at a predetermined optimal density in a suitable multi-well plate and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture media. Aspirate the old media from the cells and add the media containing this compound or vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 1-24 hours) at 37°C in a CO₂ incubator.

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them in a suitable buffer to prepare a cell lysate.

  • FAAH Activity Assay: Determine the FAAH activity in the cell lysates using a commercially available FAAH activity assay kit or a previously established in-house method. This typically involves incubating the lysate with a fluorogenic or radiolabeled FAAH substrate and measuring the product formation over time.

  • Data Analysis: Calculate the percentage of FAAH inhibition for each concentration of this compound relative to the vehicle control. Plot the data and determine the IC₅₀ value.

Visualizations

Redafamdastat_Mechanism_of_Action cluster_FAAH FAAH Enzyme cluster_pathway Endocannabinoid Signaling ActiveSite Active Site (Serine Nucleophile) Inactive_FAAH Inactive FAAH (Carbamylated Serine) ActiveSite->Inactive_FAAH Irreversible Inhibition This compound This compound This compound->ActiveSite Covalent Binding Anandamide Anandamide (FAAH Substrate) CB1_Receptor CB1 Receptor Anandamide->CB1_Receptor Activation Cellular_Effects Cellular Effects CB1_Receptor->Cellular_Effects

Caption: Mechanism of this compound action on FAAH and its downstream effects.

Experimental_Workflow_Troubleshooting Start Experiment Start Unexpected_Results Unexpected Results Observed Start->Unexpected_Results Check_Solubility Check for Compound Precipitation Unexpected_Results->Check_Solubility Is the compound fully dissolved? Check_Vehicle Verify Vehicle Control (e.g., DMSO %) Unexpected_Results->Check_Vehicle Is the vehicle control appropriate? Check_Stability Use Freshly Prepared Dilutions Unexpected_Results->Check_Stability Is the compound stable in media? Check_Dose Perform Dose-Response Curve Unexpected_Results->Check_Dose Is the concentration appropriate? Re-evaluate Re-evaluate Hypothesis and Experimental Design Check_Solubility->Re-evaluate Check_Vehicle->Re-evaluate Check_Stability->Re-evaluate Check_Dose->Re-evaluate

Caption: Troubleshooting workflow for unexpected experimental results.

References

Technical Support Center: Redafamdastat Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the long-term stability of Redafamdastat solutions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound solid powder and stock solutions?

A1: For long-term storage, this compound solid powder should be stored at -20°C for up to 12 months or at 4°C for up to 6 months.[1] Stock solutions in solvents such as DMSO should be stored at -80°C for up to 6 months.[1] For daily use, it is advisable to prepare fresh working solutions from the stock.

Q2: How should I prepare this compound solutions for in vivo experiments?

A2: A common method for preparing this compound for oral administration involves creating a suspension. For example, a nanocrystalline suspension can be made in a vehicle containing 2% polyvinylpyrrolidone and 0.15% sodium dodecyl sulfate in water. For intraperitoneal administration, a solution can be prepared in a vehicle such as 18:1:1 saline/Emulphor/ethanol. It is crucial to ensure the components are thoroughly mixed to achieve a homogenous solution or suspension.

Q3: What are the potential signs of degradation in my this compound solution?

A3: Visual indicators of degradation can include color change, precipitation, or cloudiness in a solution that was previously clear. However, significant degradation can occur without any visible changes. Therefore, it is crucial to adhere to recommended storage conditions and shelf-life guidelines. For critical experiments, analytical testing is recommended to confirm the concentration and purity of the solution.

Q4: Can I use a this compound solution that has been stored for longer than the recommended period?

A4: It is not recommended. Using a solution beyond its established stability period can lead to inaccurate and unreliable experimental results due to a potential decrease in the concentration of the active compound and the presence of unknown degradation products.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpectedly low or inconsistent results in bioassays. Degradation of this compound in the working solution.Prepare fresh working solutions daily. Ensure stock solutions are stored correctly at -80°C and have not exceeded their shelf-life. Verify the accuracy of the initial concentration of the stock solution.
Precipitate forms in the solution upon storage or dilution. Poor solubility or stability in the chosen solvent system. Exceeded solubility limit.Use a recommended solvent system and ensure the concentration is within the solubility limits. Gentle warming or sonication may help in redissolving the compound, but be cautious as heat can accelerate degradation. Consider preparing a fresh solution.
Observed change in the color of the solution. Chemical degradation, potentially due to oxidation or light exposure.Discard the solution. Prepare a fresh solution and store it protected from light, for example, by using amber vials or wrapping the container in foil.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential to understand the intrinsic stability of this compound and to identify potential degradation products. This information is critical for developing stability-indicating analytical methods.

Objective: To investigate the degradation of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal).

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • pH meter

  • Photostability chamber

  • Oven

  • HPLC-UV or UPLC-MS system

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep the mixture at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep the mixture at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the solid this compound powder in an oven at 70°C for 48 hours.

  • Photolytic Degradation: Expose the solid this compound powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.

  • Sample Analysis: After the specified time, neutralize the acidic and basic solutions. Dilute all samples to an appropriate concentration with the mobile phase and analyze using a validated stability-indicating HPLC or UPLC-MS method.

Stability-Indicating UPLC-MS Method

Objective: To develop a UPLC-MS method capable of separating and quantifying this compound from its potential degradation products.

Instrumentation:

  • UPLC system coupled with a mass spectrometer (e.g., Triple Quadrupole or Q-TOF)

  • C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 1 minute, then return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

Mass Spectrometry Conditions (Positive Ion Mode):

  • Capillary Voltage: 3.0 kV

  • Cone Voltage: 30 V

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • MRM Transitions: Monitor for the parent ion of this compound and potential degradation products.

Data Presentation

Table 1: Summary of Forced Degradation Studies of this compound
Stress ConditionReagent/ConditionDurationTemperature% Degradation (Hypothetical)Number of Degradation Products (Hypothetical)
Acid Hydrolysis0.1 N HCl24 hours60°C15%2
Base Hydrolysis0.1 N NaOH24 hours60°C25%3
Oxidation3% H₂O₂24 hoursRoom Temp10%1
ThermalSolid State48 hours70°C<5%1
PhotolyticSolid StateAs per ICH Q1BAmbient<5%1

Note: The degradation percentages and number of products are hypothetical and for illustrative purposes. Actual results may vary.

Table 2: Recommended Long-Term Storage Conditions for this compound
FormulationStorage TemperatureRecommended Maximum Duration
Solid Powder-20°C12 Months[1]
4°C6 Months[1]
Stock Solution (in DMSO)-80°C6 Months[1]
Working Solution4°C or Room TemperaturePrepare Fresh Daily

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis stock This compound Stock (1 mg/mL in ACN) acid Acid Hydrolysis (0.1 N HCl, 60°C) stock->acid base Base Hydrolysis (0.1 N NaOH, 60°C) stock->base oxide Oxidation (3% H2O2, RT) stock->oxide neutralize Neutralize/Dilute acid->neutralize base->neutralize oxide->neutralize thermal Thermal Degradation (Solid, 70°C) thermal->neutralize Dissolve & Dilute photo Photolytic Degradation (Solid, ICH Q1B) photo->neutralize Dissolve & Dilute uplc_ms UPLC-MS Analysis neutralize->uplc_ms data Data Interpretation (Degradation Profile) uplc_ms->data

Caption: Forced degradation experimental workflow.

signaling_pathway cluster_pathway FAAH Inhibition Pathway cluster_intervention Pharmacological Intervention anandamide Anandamide (AEA) faah FAAH Enzyme anandamide->faah Hydrolysis cannabinoid_receptors Cannabinoid Receptors (CB1, CB2) anandamide->cannabinoid_receptors Activation arachidonic_acid Arachidonic Acid + Ethanolamine faah->arachidonic_acid signaling Downstream Signaling (e.g., Pain Relief) cannabinoid_receptors->signaling This compound This compound This compound->faah Inhibition

Caption: this compound's mechanism of action.

References

Validation & Comparative

A Comparative Guide to the In Vitro Validation of Redafamdastat's FAAH Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Redafamdastat's in vitro performance in inhibiting Fatty Acid Amide Hydrolase (FAAH) against other notable FAAH inhibitors. The following sections present quantitative data, detailed experimental methodologies, and visual representations of the underlying biological and experimental frameworks to aid in the comprehensive evaluation of this compound.

Quantitative Comparison of FAAH Inhibitors

The inhibitory potency of this compound and several alternative compounds against FAAH has been evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the efficacy of these inhibitors. The data summarized below has been compiled from multiple studies. It is important to note that direct comparison of IC50 values should be approached with caution, as experimental conditions such as enzyme source (human, rat, etc.), substrate used, and incubation times can influence the results.

InhibitorTarget FAAHIC50 (nM)Noteworthy Characteristics
This compound (PF-04457845) human7.2 ± 0.63[1]Covalent, irreversible inhibitor with high selectivity.[1]
rat7.4 ± 0.62[1]
URB597 human4.6[2]Irreversible carbamate inhibitor.[3]
PF-3845 human~13 (from kinact/Ki)[3]Covalent inhibitor.[3]
OL-135 human208 ± 35[4]Reversible, competitive inhibitor.[4][5]
rat47.3 ± 2.9[4]
JZL195 FAAH2[6][7]Dual inhibitor of FAAH and monoacylglycerol lipase (MAGL).[6][7]

Experimental Protocols

Accurate and reproducible in vitro validation of FAAH inhibition is critical. Below are detailed methodologies for common assays used to characterize FAAH inhibitors.

Fluorescence-Based FAAH Inhibition Assay

This is a common and convenient method for screening FAAH inhibitors.

  • Principle: This assay utilizes a synthetic substrate, such as AMC-arachidonoyl amide, which is non-fluorescent. FAAH cleaves this substrate, releasing a fluorescent product, 7-amino-4-methylcoumarin (AMC). The rate of fluorescence increase is proportional to FAAH activity. Inhibitors will reduce the rate of fluorescence generation.[2][8]

  • Materials:

    • Recombinant human FAAH (or other FAAH source)

    • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)[2]

    • FAAH Substrate (e.g., AMC arachidonoyl amide)

    • Test inhibitor (e.g., this compound) and known inhibitor control (e.g., JZL195)

    • 96-well black, flat-bottom plates

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of the test inhibitor in the assay buffer.

    • In a 96-well plate, add the assay buffer, the diluted FAAH enzyme, and the test inhibitor dilutions. Include wells for 100% activity (enzyme and buffer only) and background (buffer only).

    • Pre-incubate the plate at 37°C for a specified time (e.g., 10-60 minutes) to allow the inhibitor to interact with the enzyme.[1][8]

    • Initiate the enzymatic reaction by adding the FAAH substrate to all wells.

    • Immediately begin kinetic measurement of fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 340-360/450-465 nm for AMC).[2][8]

    • Record data every minute for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of the inhibitor.

    • Normalize the rates to the 100% activity control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Glutamate Dehydrogenase-Coupled FAAH Assay

This is a spectrophotometric assay that can be used for continuous monitoring of FAAH activity.

  • Principle: The hydrolysis of the FAAH substrate (e.g., oleamide) produces ammonia. Ammonia then serves as a substrate for glutamate dehydrogenase (GDH), which in the presence of α-ketoglutarate and NADH, converts it to glutamate and NAD+. The decrease in NADH absorbance at 340 nm is monitored and is proportional to FAAH activity.

  • Materials:

    • FAAH enzyme

    • FAAH substrate (e.g., oleamide)

    • Glutamate Dehydrogenase (GDH)

    • α-ketoglutarate

    • NADH

    • Assay Buffer (e.g., 48 mM NaPi, pH 7.4, 1 mM EDTA)[9]

    • Test inhibitor

    • UV-transparent 96- or 384-well plates

    • Spectrophotometric plate reader

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer, NADH, α-ketoglutarate, ADP (an allosteric activator of GDH), and GDH.

    • Add the test inhibitor at various concentrations to the wells of the microplate.

    • Add the FAAH enzyme to the wells and pre-incubate.

    • Initiate the reaction by adding the FAAH substrate (e.g., oleamide).

    • Immediately monitor the decrease in absorbance at 340 nm over time in a kinetic mode.

  • Data Analysis: The rate of NADH consumption is determined from the slope of the linear phase of the absorbance curve. IC50 values are calculated as described for the fluorescence-based assay.

Competitive Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemical proteomics technique used to assess the selectivity of an inhibitor against a whole class of enzymes in a complex biological sample.

  • Principle: This method uses an activity-based probe (ABP) that covalently binds to the active site of a class of enzymes (e.g., serine hydrolases, which includes FAAH). To assess an inhibitor's selectivity, a proteome is pre-incubated with the inhibitor, followed by the addition of a reporter-tagged ABP (e.g., with a fluorophore or biotin). If the inhibitor binds to FAAH, it will block the binding of the ABP. The reduction in ABP labeling of FAAH, typically assessed by gel electrophoresis and fluorescence scanning or by mass spectrometry, indicates target engagement by the inhibitor.

  • Materials:

    • Cell or tissue proteomes

    • Test inhibitor (e.g., this compound)

    • Serine hydrolase-directed ABP (e.g., fluorophosphonate-rhodamine, FP-rhodamine)

    • SDS-PAGE materials and fluorescence gel scanner or mass spectrometer

  • Procedure:

    • Prepare proteome lysates from cells or tissues.

    • Pre-incubate aliquots of the proteome with varying concentrations of the test inhibitor for a defined period.

    • Add the ABP to the inhibitor-treated proteomes and incubate to allow for covalent labeling of active enzymes.

    • Quench the labeling reaction.

    • Analyze the proteome by SDS-PAGE and in-gel fluorescence scanning. The intensity of the band corresponding to FAAH will decrease with increasing concentrations of an effective inhibitor. For a more global selectivity profile, the biotinylated probe-labeled proteins can be enriched and identified by mass spectrometry.

  • Data Analysis: The fluorescence intensity of the FAAH band is quantified and normalized to a vehicle control. This allows for the determination of the inhibitor's potency and its selectivity against other serine hydrolases present in the proteome.

Mandatory Visualizations

FAAH_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Anandamide_ext Anandamide (AEA) (extracellular) CB1R CB1 Receptor Anandamide_ext->CB1R Binds and Activates Anandamide_int Anandamide (AEA) (intracellular) Anandamide_ext->Anandamide_int Transport FAAH FAAH Anandamide_int->FAAH Substrate Arachidonic_Acid Arachidonic Acid FAAH->Arachidonic_Acid Hydrolyzes to Ethanolamine Ethanolamine FAAH->Ethanolamine Hydrolyzes to This compound This compound This compound->FAAH Inhibits

Caption: FAAH Signaling Pathway and Inhibition by this compound.

FAAH_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents: - FAAH Enzyme - Assay Buffer - Substrate - Inhibitors C Dispense Reagents into 96-well Plate: - Enzyme - Buffer - Inhibitor A->C B Prepare Serial Dilutions of this compound and Other Inhibitors B->C D Pre-incubate at 37°C C->D E Initiate Reaction with Substrate D->E F Kinetic Measurement (Fluorescence or Absorbance) E->F G Calculate Reaction Rates F->G H Plot Dose-Response Curve G->H I Determine IC50 Value H->I

Caption: General Experimental Workflow for FAAH Inhibition Assay.

References

A Comparative Guide to FAAH Inhibitors: Redafamdastat vs. URB597

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Redafamdastat (PF-04457845) and URB597, two prominent inhibitors of Fatty Acid Amide Hydrolase (FAAH). The information presented is supported by experimental data to facilitate informed decisions in research and drug development.

Introduction to FAAH Inhibition

Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of the endogenous cannabinoid anandamide (AEA) and other related fatty acid amides. Inhibition of FAAH leads to increased levels of these signaling lipids, potentiating their effects at cannabinoid receptors (CB1 and CB2) and other targets. This mechanism has shown therapeutic potential for a range of conditions, including pain, inflammation, and anxiety.

Mechanism of Action

Both this compound and URB597 are inhibitors of the FAAH enzyme. However, they exhibit different modes of irreversible inhibition.

  • This compound (PF-04457845) is a covalent, irreversible inhibitor that acts through carbamylation of the active site serine nucleophile of FAAH.[1]

  • URB597 is also an irreversible inhibitor that carbamylates the same catalytic serine residue.

The key distinction lies in their selectivity. While both effectively inhibit FAAH, studies have shown that this compound possesses a superior selectivity profile.

Chemical Structures

InhibitorChemical Structure
This compound N-pyridazin-3-yl-4-[3-[[5-(trifluoromethyl)pyridin-2-yl]oxy]benzylidene]piperidine-1-carboxamide
URB597 [3-(3-carbamoylphenyl)phenyl] N-cyclohexylcarbamate

Potency and Efficacy

The potency of these inhibitors is a critical factor in their pharmacological profile. The following table summarizes their in vitro inhibitory activity against FAAH.

InhibitorTargetIC50 / kinact/KiSpeciesReference
This compound FAAHIC50: 7.2 nMHuman[1]
kinact/Ki: 40,300 M-1s-1Human[1]
URB597 FAAHIC50: 4.6 nMRat
kinact/Ki: 1,650 M-1s-1Rat

This compound demonstrates a significantly higher inactivation efficiency (kinact/Ki) compared to URB597, suggesting a more rapid and efficient covalent modification of the FAAH enzyme.[1]

Selectivity Profile

A crucial aspect of a high-quality chemical probe and potential therapeutic is its selectivity for the intended target. Competitive activity-based protein profiling (ABPP) has been instrumental in evaluating the selectivity of FAAH inhibitors against other serine hydrolases in the proteome.

InhibitorOff-Target Activity (Liver Proteome)Reference
This compound No significant off-target inhibition observed.[1][2]
URB597 Inhibition of several other serine hydrolases, including carboxylesterases.[2][3]

As demonstrated by competitive ABPP, this compound is highly selective for FAAH, showing no significant inhibition of other serine hydrolases in various tissues, including the liver.[1][2] In contrast, URB597 has been shown to inhibit several other serine hydrolases, particularly carboxylesterases, in peripheral tissues like the liver.[2][3] This superior selectivity of this compound reduces the potential for off-target effects.

Pharmacokinetic Properties

This compound (Human Data) [4]

ParameterValue
Absorption Rapid, with median tmax of 0.5–1.2 hours.
Dose Proportionality Appears dose-proportional following 14 days of once-daily dosing between 0.5 and 8 mg.
Excretion Less than 0.1% of the dose is excreted in the urine.
Food Effect A high-fat meal had no effect on the pharmacokinetics.

In Vivo Efficacy in a Model of Inflammatory Pain

The anti-inflammatory potential of FAAH inhibitors is a key area of investigation. The carrageenan-induced paw edema model in rats is a standard preclinical assay to evaluate the efficacy of anti-inflammatory compounds. In this model, both this compound and URB597 have demonstrated efficacy. For instance, oral administration of this compound has been shown to produce antihyperalgesic effects comparable to the nonsteroidal anti-inflammatory drug (NSAID) naproxen.

Experimental Protocols

Fluorometric FAAH Inhibition Assay

This assay is used to determine the in vitro potency of FAAH inhibitors.

Principle: The assay utilizes a fluorogenic substrate for FAAH. Cleavage of the substrate by FAAH releases a fluorescent product, and the rate of fluorescence increase is proportional to FAAH activity. The ability of a test compound to inhibit this reaction is measured.

Materials:

  • Human FAAH enzyme (recombinant or from tissue homogenates)

  • FAAH assay buffer (e.g., 50 mM Tris-HCl, pH 9.0, 1 mM EDTA)

  • Fluorogenic FAAH substrate (e.g., N-(4-pyridinyl)-[1,1'-biphenyl]-4-carboxamide)

  • Test compounds (this compound, URB597) dissolved in DMSO

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the FAAH enzyme to the assay buffer.

  • Add the test compounds or DMSO (vehicle control) to the wells and pre-incubate for a defined period (e.g., 15 minutes) at 37°C.

  • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Immediately begin kinetic measurement of fluorescence intensity (e.g., excitation at 355 nm, emission at 460 nm) at 37°C for a set duration (e.g., 30 minutes).

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

  • Determine the percent inhibition for each compound concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to assess the anti-inflammatory activity of compounds.[5][6][7][8][9]

Principle: Subplantar injection of carrageenan into a rat's paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory efficacy.

Materials:

  • Male Sprague-Dawley or Wistar rats (180-220 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test compounds (this compound, URB597) formulated for oral or intraperitoneal administration

  • Vehicle control

  • P plethysmometer or digital calipers

Procedure:

  • Acclimatize the rats to the experimental conditions.

  • Measure the initial volume or thickness of the right hind paw of each rat.

  • Administer the test compound or vehicle to the rats at a specified time before carrageenan injection.

  • Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.

  • Measure the paw volume or thickness at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[7]

  • Calculate the percentage increase in paw volume/thickness for each animal at each time point compared to its initial measurement.

  • Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.

Competitive Activity-Based Protein Profiling (ABPP)

This technique is used to assess the selectivity of an inhibitor across a class of enzymes in a complex biological sample.[2][10][11][12]

Principle: A fluorescently tagged, broad-spectrum activity-based probe (ABP) that covalently labels the active site of many serine hydrolases is used. A test inhibitor is pre-incubated with a proteome. If the inhibitor binds to a specific serine hydrolase, it will block the subsequent labeling of that enzyme by the ABP. The reduction in fluorescent signal for a particular enzyme indicates inhibition by the test compound.

Materials:

  • Tissue or cell proteomes (e.g., liver, brain)

  • Test compounds (this compound, URB597) dissolved in DMSO

  • Broad-spectrum serine hydrolase ABP (e.g., fluorophosphonate-rhodamine, FP-Rh)

  • SDS-PAGE gels and electrophoresis equipment

  • Fluorescence gel scanner

Procedure:

  • Prepare tissue or cell lysates (proteomes).

  • Pre-incubate aliquots of the proteome with varying concentrations of the test inhibitor or DMSO (vehicle control) for a defined period (e.g., 30 minutes) at 37°C.

  • Add the FP-Rh probe to each sample and incubate for a further period (e.g., 30 minutes) at room temperature.

  • Quench the labeling reaction by adding SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE.

  • Visualize the fluorescently labeled proteins using a gel scanner.

  • Analyze the gel to identify protein bands where the fluorescent signal is reduced in the presence of the inhibitor, indicating an off-target interaction.

Visualizations

FAAH_Inhibition_Pathway cluster_0 Endocannabinoid Signaling cluster_1 Inhibitor Action Anandamide (AEA) Anandamide (AEA) FAAH FAAH Anandamide (AEA)->FAAH Degradation CB1/CB2 Receptors CB1/CB2 Receptors Anandamide (AEA)->CB1/CB2 Receptors Activation Arachidonic Acid + Ethanolamine Arachidonic Acid + Ethanolamine FAAH->Arachidonic Acid + Ethanolamine Cellular Effects Cellular Effects CB1/CB2 Receptors->Cellular Effects This compound / URB597 This compound / URB597 This compound / URB597->FAAH Inhibition

Caption: Signaling pathway of FAAH and its inhibition.

Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis FAAH Enzyme Assay FAAH Enzyme Assay Determine IC50 Determine IC50 FAAH Enzyme Assay->Determine IC50 Inhibitor Titration Competitive ABPP Competitive ABPP Assess Selectivity Profile Assess Selectivity Profile Competitive ABPP->Assess Selectivity Profile Proteome Analysis Inflammatory Pain Model Inflammatory Pain Model Measure Anti-inflammatory Effect Measure Anti-inflammatory Effect Inflammatory Pain Model->Measure Anti-inflammatory Effect Carrageenan Challenge Compound Synthesis Compound Synthesis Compound Synthesis->FAAH Enzyme Assay Compound Synthesis->Competitive ABPP Compound Synthesis->Inflammatory Pain Model

Caption: Experimental workflow for FAAH inhibitor evaluation.

Conclusion

Both this compound and URB597 are potent irreversible inhibitors of FAAH. However, a critical differentiator is the superior selectivity of this compound. The lack of significant off-target activity, as demonstrated by competitive ABPP, positions this compound as a more precise tool for studying the therapeutic effects of FAAH inhibition and as a potentially safer clinical candidate. The provided experimental protocols offer a framework for the continued investigation and comparison of these and other FAAH inhibitors.

References

A Comparative Efficacy Analysis of Redafamdastat and Naproxen in Inflammatory Pain

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of Redafamdastat (PF-04457845) and naproxen, two compounds with distinct mechanisms of action for treating inflammatory pain. The following sections present quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways to offer an objective assessment of their performance.

Mechanism of Action

This compound is a highly potent and selective irreversible inhibitor of Fatty Acid Amide Hydrolase (FAAH).[1] FAAH is the primary enzyme responsible for the degradation of endocannabinoids, such as anandamide (AEA).[2] By inhibiting FAAH, this compound increases the endogenous levels of anandamide, which in turn modulates pain and inflammation through its action on cannabinoid receptors (CB1 and CB2).[2]

Naproxen is a non-steroidal anti-inflammatory drug (NSAID) that acts as a non-selective inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3][4] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[4] By blocking this pathway, naproxen reduces the production of prostaglandins, thereby exerting its anti-inflammatory and analgesic effects.

Quantitative Efficacy Data

The following tables summarize the in vitro potency of this compound and naproxen against their respective targets.

Table 1: In Vitro Potency of this compound against Fatty Acid Amide Hydrolase (FAAH)

TargetSpeciesIC50 (nM)
FAAHHuman7.2
FAAHRat7.4

Data sourced from MedchemExpress.[5]

Table 2: In Vitro Potency of Naproxen against Cyclooxygenase (COX) Isoforms

TargetSpecies/Assay ConditionIC50 (µM)COX-1/COX-2 Selectivity Ratio
COX-1Human Whole Blood35.480.55
COX-2Human Whole Blood64.62
oCOX-1Ovine (3-min pre-incubation)0.3401.89
mCOX-2Murine (3-min pre-incubation)0.180
hCOX-2Human0.75N/A

Data compiled from multiple sources. Human whole blood data from Hinz B, et al. (2008).[6] Ovine and murine data from Kalgutkar AS, et al. (2000).[3] Human COX-2 data from Kalgutkar AS, et al. (2000).[3] Note that IC50 values for naproxen can vary depending on the assay conditions.

Preclinical Comparative Efficacy

A key preclinical study directly compared the in vivo efficacy of this compound and naproxen in a rat model of inflammatory pain induced by Complete Freund's Adjuvant (CFA). The results demonstrated that oral administration of This compound at 0.1 mg/kg produced a comparable anti-hyperalgesic effect to naproxen at 10 mg/kg .[5] This suggests that this compound is significantly more potent than naproxen in this preclinical model of inflammatory pain.

Signaling Pathway Diagrams

The following diagrams illustrate the mechanisms of action for this compound and naproxen.

Redafamdastat_Pathway cluster_membrane Cell Membrane Anandamide Anandamide (AEA) FAAH FAAH Anandamide->FAAH Degraded by CB1_CB2 CB1/CB2 Receptors Anandamide->CB1_CB2 Activates Pain_Signal Pain Signal Transduction CB1_CB2->Pain_Signal Inhibits This compound This compound This compound->FAAH Inhibits Inflammation Inflammation Inflammation->Anandamide Stimulates production of Analgesia Analgesic Effect

Caption: this compound inhibits FAAH, increasing anandamide levels and leading to analgesia.

Naproxen_Pathway cluster_cell Inflammatory Cell Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 & COX-2 Arachidonic_Acid->COX1_COX2 Metabolized by Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Produces Inflammation Inflammation Prostaglandins->Inflammation Pain_Fever Pain & Fever Prostaglandins->Pain_Fever Naproxen Naproxen Naproxen->COX1_COX2 Inhibits Anti_inflammatory_Effect Anti-inflammatory & Analgesic Effect

Caption: Naproxen inhibits COX-1/2, reducing prostaglandin synthesis and inflammation.

Experimental Protocols

In Vivo Inflammatory Pain Model: Complete Freund's Adjuvant (CFA)-Induced Paw Edema in Rats

This protocol describes a standard method for inducing inflammatory pain in rats to evaluate the efficacy of analgesic compounds.

1. Animals:

  • Male Sprague-Dawley or Wistar rats (180-220 g) are used.

  • Animals are housed in a temperature-controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.

  • All procedures are conducted in accordance with institutional animal care and use guidelines.

2. Induction of Inflammation:

  • A 100 µL volume of Complete Freund's Adjuvant (CFA) is injected subcutaneously into the plantar surface of the right hind paw of each rat.[7][8]

  • The contralateral (left) hind paw receives a saline injection to serve as a control.

3. Drug Administration:

  • This compound and naproxen are formulated for oral gavage.

  • Dosing occurs at a specified time point after CFA injection (e.g., 24 hours).

  • A vehicle control group receives the formulation vehicle only.

4. Assessment of Hyperalgesia:

  • Mechanical hyperalgesia is assessed using von Frey filaments. The paw withdrawal threshold (in grams) is determined by applying filaments of increasing force to the plantar surface of the paw.[8]

  • Thermal hyperalgesia can be measured using a plantar test apparatus, where a radiant heat source is applied to the paw, and the latency to withdrawal is recorded.

  • Measurements are taken at baseline (before CFA injection) and at multiple time points after drug administration (e.g., 1, 2, 4, 8, and 24 hours).

5. Data Analysis:

  • The paw withdrawal threshold or latency is recorded for each animal at each time point.

  • Data are typically expressed as the mean ± standard error of the mean (SEM).

  • Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare the effects of the drug-treated groups to the vehicle control group.

CFA_Workflow cluster_setup Experimental Setup cluster_induction Inflammation Induction cluster_treatment Treatment cluster_assessment Efficacy Assessment Animals Acclimatize Rats Baseline Baseline Nociceptive Testing (von Frey / Plantar Test) Animals->Baseline CFA_Injection Inject CFA into Right Hind Paw Baseline->CFA_Injection Drug_Admin Oral Administration (this compound, Naproxen, or Vehicle) CFA_Injection->Drug_Admin 24h Post-CFA Post_Dose_Testing Post-Dose Nociceptive Testing (Multiple Time Points) Drug_Admin->Post_Dose_Testing Data_Analysis Data Analysis and Comparison Post_Dose_Testing->Data_Analysis

Caption: Workflow for the CFA-induced inflammatory pain model in rats.

References

Redafamdastat: A Comparative Analysis of its Unparalleled Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the selectivity of a pharmacological agent is a critical determinant of its therapeutic potential and safety profile. Redafamdastat (PF-04457845), a potent and irreversible inhibitor of Fatty Acid Amide Hydrolase (FAAH), has demonstrated an exceptional selectivity profile that distinguishes it from other compounds in its class. This guide provides a comprehensive comparison of this compound's selectivity, supported by experimental data and detailed methodologies.

Unprecedented Selectivity for FAAH

This compound has been shown to be an exquisitely selective inhibitor of FAAH.[1] In vitro studies have determined its IC50 values to be 7.2 nM for human FAAH and 7.4 nM for rat FAAH.[1] Its mechanism of action involves the covalent, irreversible carbamylation of the active-site serine nucleophile within the FAAH enzyme.[1][2] This targeted action ensures a durable and specific inhibition of the enzyme's activity.

The remarkable selectivity of this compound has been extensively documented through competitive activity-based protein profiling (ABPP).[1][2] This powerful technique allows for the assessment of an inhibitor's interaction with a broad range of enzymes within their native biological context. Studies have shown that even at a high concentration of 100 μM, this compound demonstrates no off-target activity against other serine hydrolases in human and mouse membrane proteomes.[1][3] This clean profile is a significant advantage, minimizing the potential for unintended pharmacological effects.

Comparative Selectivity Profile

To highlight the superior selectivity of this compound, a comparison with the first-generation FAAH inhibitor, URB597, is presented in the table below. While both compounds effectively inhibit FAAH, URB597 exhibits notable off-target activity, particularly against carboxyesterases in the liver.[2]

Compound Primary Target IC50 (human FAAH) Selectivity Profile (Competitive ABPP) Known Off-Targets
This compound (PF-04457845) Fatty Acid Amide Hydrolase (FAAH)7.2 nM[1][3]No off-target inhibition of other serine hydrolases observed at 100 μM.[1][2][3]None identified in broad serine hydrolase profiling.[1][2][3]
URB597 Fatty Acid Amide Hydrolase (FAAH)4.6 nMInhibits other serine hydrolases.[2]Carboxyesterases (in liver proteome).[2]

Experimental Methodologies

The determination of this compound's selectivity relies on robust experimental protocols. A key methodology is Competitive Activity-Based Protein Profiling (ABPP) .

Competitive Activity-Based Protein Profiling (ABPP) Protocol:
  • Proteome Preparation: Tissue or cell proteomes (e.g., brain, liver) are prepared to maintain native enzyme activity.

  • Inhibitor Incubation: The proteome is incubated with varying concentrations of the test inhibitor (e.g., this compound or URB597).

  • Probe Labeling: A broad-spectrum, activity-based probe (e.g., a fluorophosphonate probe) that covalently labels the active sites of serine hydrolases is added to the mixture. The inhibitor, if bound to a target enzyme, will prevent the probe from labeling it.

  • Analysis: The proteome is then analyzed by SDS-PAGE and in-gel fluorescence scanning. A decrease in the fluorescence signal for a specific protein band in the presence of the inhibitor indicates that the inhibitor has bound to and inhibited that enzyme.

ABPP_Workflow cluster_prep Proteome Preparation cluster_incubation Inhibition cluster_labeling Labeling cluster_analysis Analysis Proteome Tissue/Cell Proteome Inhibitor Incubate with This compound Proteome->Inhibitor Probe Add Activity-Based Probe Inhibitor->Probe SDS_PAGE SDS-PAGE Probe->SDS_PAGE Fluorescence In-Gel Fluorescence Scanning SDS_PAGE->Fluorescence Analysis Identify Inhibited Enzymes Fluorescence->Analysis FAAH_Pathway cluster_membrane Cell Membrane cluster_inhibition cluster_products Degradation Products cluster_signaling Downstream Signaling AEA Anandamide (AEA) FAAH FAAH AEA->FAAH Degradation CB1R CB1 Receptor AEA->CB1R Activation CB2R CB2 Receptor AEA->CB2R Activation ArachidonicAcid Arachidonic Acid FAAH->ArachidonicAcid Ethanolamine Ethanolamine FAAH->Ethanolamine This compound This compound This compound->FAAH Inhibition Effects Physiological Effects (e.g., Analgesia) CB1R->Effects CB2R->Effects

References

A Comparative Analysis of the Duration of Action of Redafamdastat and Other Fatty Acid Amide Hydrolase (FAAH) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers in Drug Development

This guide provides a comparative analysis of Redafamdastat (also known as PF-04457845) and other prominent Fatty Acid Amide Hydrolase (FAAH) inhibitors. The focus is on the duration of action, a critical parameter in assessing the therapeutic potential of these compounds. The information presented is intended for researchers, scientists, and professionals in the field of drug development.

Contrary to initial postulations, this compound is not a Leukocyte-associated immunoglobulin-like receptor 1 (LAIR-1) inhibitor. Extensive research has firmly established it as a potent and highly selective inhibitor of Fatty Acid Amide Hydrolase (FAAH)[1][2][3]. FAAH is a key enzyme responsible for the degradation of endocannabinoids, such as anandamide[4]. By inhibiting FAAH, these drugs increase the levels of endogenous cannabinoids, which can lead to analgesic, anti-inflammatory, and anxiolytic effects[4].

This guide will compare this compound with other notable FAAH inhibitors, including URB597, PF-3845, and BIA 10-2474, with a focus on their duration of action as demonstrated in preclinical and clinical studies.

Quantitative Comparison of FAAH Inhibitors

The following table summarizes the key quantitative data for this compound and other selected FAAH inhibitors.

CompoundTargetMechanism of ActionIC50 (human FAAH)Duration of Action (in vivo)
This compound (PF-04457845) FAAHCovalent, Irreversible7.2 nM[1][2][3]Long-lasting antihyperalgesic activity in a rat model of inflammatory pain[2].
URB597 FAAHIrreversible~5 nMIn rats, a single dose is rapid in onset (<15 min) and persistent (>12 h)[5].
PF-3845 FAAHIrreversible~7 nMHas a longer duration of action than previous FAAH inhibitors[6].
BIA 10-2474 FAAHLong-actingPotent in vivoProlonged action in vivo[7].
Experimental Data on Duration of Action

The duration of action of an FAAH inhibitor is a critical determinant of its therapeutic efficacy and dosing regimen. Below is a detailed comparison of the available data for this compound and other inhibitors.

CompoundSpeciesModelDose & RouteObserved Duration of ActionReference
This compound (PF-04457845) RatInflammatory Pain (CFA model)10 mg/kg, p.o.Long duration of antihyperalgesic activity.[2]
URB597 RatN/A0.3 mg/kg, i.p.FAAH inhibition is rapid (<15 min) and persistent (>12 h).[5]
URB597 RatInflammatory Pain (CFA model)0.3 mg/kg, i.p.Significant increase in mechanical paw withdrawal threshold between 1 and 6 hours post-injection.[8]
BIA 10-2474 HumanPhase I Clinical Trial2.5–50 mg, oral (10-day)Mean terminal elimination half-life of 8–10 hours on Day 10.[9]
PF-3845 MouseN/AN/ALonger duration of action than earlier FAAH inhibitors.[6]

Signaling Pathways and Experimental Workflows

FAAH Signaling Pathway

The primary mechanism of action of this compound and other compounds in this guide is the inhibition of the Fatty Acid Amide Hydrolase (FAAH) enzyme. This inhibition leads to an increase in the endogenous levels of fatty acid amides, most notably the endocannabinoid anandamide (AEA). AEA then acts on cannabinoid receptors, primarily CB1 and CB2, to exert its physiological effects.

FAAH_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Action_Potential Action Potential Ca_Influx Ca2+ Influx Action_Potential->Ca_Influx Neurotransmitter_Release Neurotransmitter Release Ca_Influx->Neurotransmitter_Release NAPE N-acyl-phosphatidylethanolamine (NAPE) Neurotransmitter_Release->NAPE Activates NAPE_PLD NAPE-PLD NAPE->NAPE_PLD Anandamide_AEA Anandamide (AEA) NAPE_PLD->Anandamide_AEA Synthesizes FAAH FAAH Anandamide_AEA->FAAH Degraded by CB1_Receptor CB1 Receptor Anandamide_AEA->CB1_Receptor Activates (Retrograde) Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid This compound This compound & Other FAAH Inhibitors This compound->FAAH Inhibits Inhibition_of_NT_Release Inhibition of Neurotransmitter Release CB1_Receptor->Inhibition_of_NT_Release

Caption: FAAH Signaling Pathway and Inhibition.

Experimental Workflow for Assessing In Vivo Duration of Action

The following diagram illustrates a typical experimental workflow to determine the duration of action of an FAAH inhibitor in a preclinical model of inflammatory pain.

Experimental_Workflow cluster_setup Phase 1: Model Induction cluster_treatment Phase 2: Treatment and Assessment cluster_analysis Phase 3: Analysis Induction Induce Inflammatory Pain (e.g., CFA injection in paw) Baseline Establish Baseline Pain Threshold (e.g., von Frey test) Induction->Baseline Dosing Administer FAAH Inhibitor (e.g., this compound, oral gavage) Baseline->Dosing Timepoints Measure Pain Threshold at Multiple Time Points (e.g., 1, 2, 4, 6, 12, 24 hours post-dose) Dosing->Timepoints Tissue_Collection Collect Tissues (Brain, Plasma) at Final Time Point Timepoints->Tissue_Collection Behavioral_Analysis Analyze Behavioral Data (Paw Withdrawal Threshold) Timepoints->Behavioral_Analysis FAAH_Activity_Assay Measure FAAH Activity in Tissue Homogenates Tissue_Collection->FAAH_Activity_Assay AEA_Levels Quantify Anandamide (AEA) Levels (e.g., LC-MS/MS) Tissue_Collection->AEA_Levels Correlation Correlate Behavioral Effects with FAAH Inhibition and AEA Levels Behavioral_Analysis->Correlation FAAH_Activity_Assay->Correlation AEA_Levels->Correlation

Caption: In Vivo Duration of Action Workflow.

Experimental Protocols

In Vivo Model of Inflammatory Pain

A common method to assess the efficacy and duration of action of anti-inflammatory and analgesic compounds is the Complete Freund's Adjuvant (CFA) induced inflammatory pain model in rodents.

  • Animal Model: Male Sprague-Dawley rats are typically used.

  • Induction of Inflammation: A subcutaneous injection of CFA into the plantar surface of one hind paw induces a localized and persistent inflammation, leading to thermal hyperalgesia and mechanical allodynia.

  • Behavioral Testing: Mechanical allodynia is often quantified using von Frey filaments. The paw withdrawal threshold is determined by applying filaments of increasing force to the plantar surface of the inflamed paw. An increase in the paw withdrawal threshold following drug administration indicates an analgesic effect.

  • Drug Administration: Test compounds, such as this compound, are administered orally (p.o.) or via intraperitoneal (i.p.) injection at various doses.

  • Time Course Analysis: Behavioral testing is conducted at multiple time points post-drug administration (e.g., 1, 2, 4, 6, 12, 24 hours) to determine the onset and duration of the analgesic effect.

Measurement of FAAH Activity

The activity of FAAH in tissue samples (e.g., brain, liver) can be measured to confirm target engagement and its duration.

  • Sample Preparation: Tissues are homogenized in a suitable buffer.

  • Assay Principle: A common method is a fluorometric assay[10]. This assay uses a non-fluorescent substrate that is cleaved by FAAH to produce a fluorescent product. The rate of fluorescence generation is directly proportional to the FAAH activity in the sample[10].

  • Procedure:

    • Tissue homogenates are incubated with the FAAH substrate.

    • The fluorescence is measured kinetically over a set period using a microplate reader.

    • The rate of the reaction (change in fluorescence per unit of time) is calculated and normalized to the protein concentration of the sample.

    • The percentage of FAAH inhibition in samples from drug-treated animals is calculated relative to vehicle-treated controls.

Quantification of Anandamide (AEA) Levels

To correlate FAAH inhibition with its intended pharmacological effect, the levels of its primary substrate, anandamide, are often measured.

  • Sample Preparation: Tissues are homogenized and lipids are extracted using an organic solvent system.

  • Analytical Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of endocannabinoids like AEA.

  • Procedure:

    • The lipid extract is separated using liquid chromatography.

    • The eluent is introduced into a mass spectrometer for detection and quantification of AEA based on its specific mass-to-charge ratio.

    • AEA levels in samples from treated animals are compared to those from vehicle-treated controls.

Conclusion

This compound is a potent and selective irreversible inhibitor of FAAH with a demonstrated long duration of action in preclinical models of inflammatory pain. When compared to other FAAH inhibitors such as URB597 and PF-3845, which are also irreversible inhibitors, this compound shows a comparable or potentially longer duration of effect. The tragic outcome of the clinical trial for BIA 10-2474, another long-acting FAAH inhibitor, underscores the importance of thorough preclinical safety and off-target activity profiling for this class of drugs. The sustained inhibition of FAAH by compounds like this compound offers the potential for less frequent dosing and a prolonged therapeutic window, making it a compound of continued interest for the treatment of various disorders. Further clinical studies are necessary to fully elucidate its duration of action and therapeutic utility in humans.

References

Validating the Downstream Effects of Redafamdastat on Lipid Signaling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Redafamdastat's performance in modulating lipid signaling pathways against other fatty acid amide hydrolase (FAAH) inhibitors. The information presented is supported by experimental data to assist researchers and drug development professionals in their evaluation of this compound.

Mechanism of Action: Elevating Endocannabinoid Tone

This compound (PF-04457845) is a potent, selective, and irreversible inhibitor of fatty acid amide hydrolase (FAAH).[1][2] FAAH is the primary enzyme responsible for the degradation of a class of endogenous lipid signaling molecules known as N-acylethanolamines (NAEs). Key NAEs include:

  • Anandamide (AEA): An endocannabinoid that acts on cannabinoid receptors CB1 and CB2.[3]

  • N-palmitoylethanolamine (PEA): An anti-inflammatory and analgesic lipid that acts on peroxisome proliferator-activated receptors (PPARs).[3][4]

  • N-oleoylethanolamine (OEA): A lipid involved in satiety and metabolism, also acting on PPARs.[4]

By inhibiting FAAH, this compound prevents the breakdown of these NAEs, leading to their accumulation and enhanced downstream signaling. This targeted elevation of endogenous lipid mediators is a therapeutic strategy for various conditions, including pain and inflammatory disorders.[3]

Quantitative Comparison of FAAH Inhibitors

The following table summarizes the in vitro potency and in vivo effects of this compound compared to other well-characterized FAAH inhibitors, URB597 and PF-3845.

ParameterThis compound (PF-04457845)URB597PF-3845
In Vitro Potency
IC50 (human FAAH)7.2 nM[1][5]~50 nM~200 nM
k_inact/K_i (human FAAH)40,300 M⁻¹s⁻¹[6]1,600 M⁻¹s⁻¹13,000 M⁻¹s⁻¹
In Vivo Effects
Brain AEA Elevation5- to 7-fold (at efficacious doses)[6]~2-fold (at 0.3 mg/kg)[7]~10-fold (at 10 mg/kg)[8]
Brain PEA ElevationSubstantially increased[9]~1.5-fold (at 200 µg, intrathecal)[10]~5-fold (at 10 mg/kg)[8]
Brain OEA ElevationSubstantially increased[9]~1.8-fold (at 200 µg, intrathecal)[10]~5-fold (at 10 mg/kg)[8]
Analgesic Efficacy (inflammatory pain)Minimum effective dose of 0.1 mg/kg in rats[6]Effective in various rodent pain models[11][12]Effective in rodent inflammatory pain models[8]
Clinical Trial Outcome (osteoarthritis pain)No significant analgesic effect compared to placebo[9]Not extensively studied in this contextNot applicable

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for validating its effects.

This compound Mechanism of Action This compound This compound FAAH FAAH (Fatty Acid Amide Hydrolase) This compound->FAAH Inhibits Degradation Degradation Products FAAH->Degradation Metabolizes NAEs N-Acylethanolamines (AEA, PEA, OEA) NAEs->FAAH CB1_CB2 CB1/CB2 Receptors NAEs->CB1_CB2 Activates PPARs PPARs NAEs->PPARs Activates Downstream Downstream Signaling (e.g., Analgesia, Anti-inflammation) CB1_CB2->Downstream PPARs->Downstream

This compound inhibits FAAH, increasing NAE levels and downstream signaling.

Experimental Workflow for this compound Validation start In vivo or in vitro model system treatment Treatment with This compound start->treatment sample_collection Sample Collection (e.g., brain tissue, plasma) treatment->sample_collection functional_assay Functional Assays (e.g., pain models) treatment->functional_assay lipidomics Lipidomics Analysis (LC-MS/MS) sample_collection->lipidomics receptor_assay Receptor Activation Assays sample_collection->receptor_assay data_analysis Data Analysis and Comparison lipidomics->data_analysis receptor_assay->data_analysis functional_assay->data_analysis end Conclusion data_analysis->end

References

Safety Operating Guide

Navigating the Safe Disposal of Redafamdastat in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of investigational pharmaceutical compounds like Redafamdastat is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols ensures the mitigation of potential hazards and compliance with regulatory standards. This guide provides essential, step-by-step information for the safe handling and disposal of this compound waste generated during research activities.

Characterization and Hazard Assessment

Before disposal, it is imperative to characterize the waste stream containing this compound. As a potent and selective FAAH inhibitor, it should be treated as a potentially hazardous chemical. While a specific Safety Data Sheet (SDS) detailing disposal procedures for this compound is not publicly available, general principles for the disposal of research-grade pharmaceutical compounds and laboratory chemicals should be strictly followed. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.[1][2]

Key characteristics to consider include:

  • Physical State: Solid (powder) or liquid (solutions in solvents like DMSO, ethanol, etc.).

  • Toxicity: While comprehensive toxicological data may be limited for a research compound, it should be handled as a toxic substance.

  • Reactivity: Information on chemical incompatibilities should be reviewed to prevent dangerous reactions in waste containers.

  • Contamination: Any materials that have come into contact with this compound, such as personal protective equipment (PPE), pipette tips, and empty containers, should be considered contaminated and disposed of accordingly.

Proper Disposal Procedures

The disposal of this compound and its associated waste must be managed through a licensed hazardous waste program.[3] Under no circumstances should this material be disposed of down the drain or in regular trash.[4]

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • Solid Waste: Collect all solid this compound powder, contaminated PPE (gloves, lab coats), weigh boats, and other contaminated disposable labware in a designated, clearly labeled hazardous waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and leak-proof hazardous waste container. Do not mix incompatible waste streams.

    • Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.

  • Container Management:

    • Use containers that are chemically compatible with the waste they are holding.[5]

    • Ensure containers are in good condition and have secure, tight-fitting lids.

    • Label all waste containers clearly with the words "Hazardous Waste," the full chemical name ("this compound"), and the primary hazard(s) (e.g., "Toxic").

    • Keep waste containers closed except when adding waste.

  • Storage:

    • Store hazardous waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[6][7]

    • Ensure secondary containment is in place to capture any potential leaks or spills.

    • Segregate incompatible waste types to prevent accidental reactions.

  • Disposal Request:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

    • Do not attempt to transport hazardous waste yourself. Trained EHS personnel will handle the collection and transport for final disposal.

  • Decontamination:

    • Thoroughly decontaminate any non-disposable equipment that has come into contact with this compound using an appropriate solvent or cleaning agent. Collect the cleaning materials as hazardous waste.

    • Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. After triple-rinsing, the defaced container may be disposed of as regular trash, pending institutional policies.[4]

Quantitative Data Summary

For unused or expired this compound, the following information should be documented for waste disposal purposes:

ParameterInformation to Record
Chemical Name This compound
CAS Number 1210528-93-0
Quantity Total mass (in grams or milligrams) or volume (in milliliters) of the waste
Concentration If in solution, the concentration of this compound
Solvent(s) The solvent(s) used to dissolve the compound
Date of Generation The date the waste was first added to the container

Experimental Protocols Cited

This guidance is based on established best practices for the management of laboratory chemical waste and does not cite specific experimental protocols for this compound. Researchers should always refer to their institution-specific protocols for hazardous waste management.

Mandatory Visualizations

Redafamdastat_Disposal_Workflow cluster_generation Waste Generation cluster_characterization Characterization & Segregation cluster_containment Containment & Labeling cluster_disposal Disposal A This compound Waste (Solid, Liquid, Contaminated Materials) B Characterize Waste: - Physical State - Hazards A->B C Solid Waste (Powder, PPE) B->C Solid D Liquid Waste (Solutions) B->D Liquid E Sharps Waste (Needles, Syringes) B->E Sharps F Use Compatible, Labeled Containers C->F D->F E->F G Store in Designated Satellite Accumulation Area (SAA) F->G H Contact EHS for Waste Pickup G->H I Licensed Hazardous Waste Vendor H->I

Caption: Workflow for the proper disposal of this compound waste.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a secure research environment and protecting the broader community and ecosystem.

References

Personal protective equipment for handling Redafamdastat

Author: BenchChem Technical Support Team. Date: November 2025

FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Redafamdastat (also known as PF-04457845). It is intended to be a primary resource for laboratory safety and chemical handling, offering procedural guidance to ensure safe operational practices.

Chemical and Physical Properties

This compound is a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH).[1][2] Its inhibition of FAAH is covalent and irreversible.[1] Understanding its physical and chemical characteristics is the first step in safe handling.

PropertyValue
Chemical Name N-pyridazin-3-yl-4-(3-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzylidene)piperidine-1-carboxamide
Synonyms PF-04457845, PF-4457845
Molecular Formula C₂₃H₂₀F₃N₅O₂
Molecular Weight 455.43 g/mol
Appearance White to off-white powder
Storage Conditions Short-term (days to weeks): Dry, dark, and at 0 - 4°C. Long-term (months to years): -20°C.
Solubility Soluble in DMSO.

Hazard Identification and Personal Protective Equipment (PPE)

While a specific Material Safety Data Sheet (MSDS) with comprehensive toxicological data for this compound is not publicly available, its classification as a potent enzyme inhibitor necessitates stringent safety protocols. The following recommendations are based on handling similar potent research compounds.

Potential Hazards:
  • Acute Toxicity (Oral): May be harmful if swallowed.

  • Skin Corrosion/Irritation: May cause skin irritation.

  • Serious Eye Damage/Irritation: May cause serious eye irritation.

  • Respiratory Sensitization: Avoid inhalation of dust.

Recommended Personal Protective Equipment (PPE):
PPE CategorySpecific Recommendations
Eye/Face Protection Wear chemical safety goggles and a face shield.
Skin Protection Wear impervious gloves (e.g., nitrile), a lab coat, and full-length pants. Ensure no skin is exposed. Change gloves immediately if contaminated.
Respiratory Protection For operations that may generate dust, use a NIOSH-approved respirator with a particulate filter. Work in a well-ventilated area, preferably a chemical fume hood.
General Hygiene Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

Operational and Disposal Plans

Adherence to strict operational and disposal protocols is essential to minimize exposure risk and environmental contamination.

Handling and Storage:
  • Receiving: Upon receipt, visually inspect the container for any damage.

  • Storage: Store the compound in a clearly labeled, tightly sealed container in a designated, secure, and ventilated area at the recommended temperature.

  • Weighing and Aliquoting: Conduct all weighing and preparation of stock solutions within a chemical fume hood. Use appropriate tools to handle the powder and avoid generating dust.

  • Solution Preparation: Prepare solutions in a fume hood. For in vivo studies, one protocol involves a nanocrystalline suspension in 2% polyvinylpyrrolidone and 0.15% sodium dodecyl sulfate in water.

  • Spill Management:

    • Minor Spill: In a fume hood, gently cover the spill with an absorbent material. Decontaminate the area with a suitable cleaning agent (e.g., soap and water), and collect all waste in a sealed container for proper disposal.

    • Major Spill: Evacuate the area and prevent entry. Contact your institution's environmental health and safety (EHS) office immediately.

Disposal Plan:
  • Waste this compound (Solid and Solutions): Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

  • Contaminated Materials: All disposable labware (e.g., pipette tips, tubes, gloves) that has come into contact with this compound should be collected in a designated, sealed hazardous waste container.

  • Decontamination: Decontaminate all non-disposable equipment and work surfaces thoroughly after use.

Experimental Protocols and Visualizations

Understanding the mechanism of action and the experimental workflow is key to both scientific success and safety.

Mechanism of Action: this compound Signaling Pathway

This compound is a selective inhibitor of Fatty Acid Amide Hydrolase (FAAH).[1][2] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA).[3][4][5] By inhibiting FAAH, this compound increases the levels of AEA, which then enhances the activation of cannabinoid receptors (CB1 and CB2).[6] This leads to various physiological effects, including analgesia and anti-inflammatory responses.[3][5][6]

Redafamdastat_Signaling_Pathway cluster_pre Pre-synaptic Neuron cluster_post Post-synaptic Neuron AEA Anandamide (AEA) FAAH FAAH Enzyme Degradation AEA Degradation AEA->Degradation CB1_CB2 CB1/CB2 Receptors AEA->CB1_CB2 Activates FAAH->Degradation Hydrolyzes Arachidonic_Acid Arachidonic Acid + Ethanolamine Degradation->Arachidonic_Acid This compound This compound This compound->FAAH Inhibits Effects Physiological Effects (e.g., Analgesia) CB1_CB2->Effects Safe_Handling_Workflow cluster_fume_hood Inside Chemical Fume Hood Start Start: Receive this compound Storage Store in a secure, -20°C location Start->Storage Prep Prepare for Use Storage->Prep Weigh Weigh Powder Prep->Weigh Dissolve Prepare Stock Solution Weigh->Dissolve Experiment Perform Experiment Dissolve->Experiment Decontaminate Decontaminate Equipment and Work Area Experiment->Decontaminate Waste Dispose of Waste Decontaminate->Waste End End Waste->End

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Redafamdastat
Reactant of Route 2
Reactant of Route 2
Redafamdastat

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.